molecular formula C13H11NO3 B1350441 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 89960-36-1

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1350441
CAS No.: 89960-36-1
M. Wt: 229.23 g/mol
InChI Key: JMUXBAQFXTYJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-11(13(16)17)7-4-8-14(12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUXBAQFXTYJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377255
Record name 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89960-36-1
Record name 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An Investigative Guide to the Mechanism of Action of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a distinct heterocyclic compound for which, at present, no specific mechanism of action has been elucidated in publicly accessible scientific literature. This technical guide addresses this knowledge gap not by reporting established facts, but by furnishing a comprehensive, scientifically-grounded framework for its investigation. We posit that the compound's therapeutic potential is likely linked to the bioactivity of its core 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, a structure prevalent in molecules with a wide array of pharmacological activities.[1][2] This document serves as a detailed roadmap for researchers and drug development professionals, outlining a logical, multi-stage experimental strategy—from initial computational predictions to in-depth cellular and biochemical assays—designed to systematically uncover and validate its mechanism of action.

Introduction: The Scientific Rationale

The compound this compound belongs to the 2-pyridone class of N-heterocycles.[1][2] This family of compounds is considered a "privileged scaffold" in medicinal chemistry, known to interact with a diverse range of biological targets.[1] Derivatives of the core 2-pyridone structure have demonstrated activities including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[1][2]

Notably, research into functionalized 2-pyridone-3-carboxylic acids has identified certain derivatives as potent antimicrobial agents.[3] Molecular docking studies of these active analogs suggest a mechanism involving the inhibition of DNA gyrase, a crucial bacterial enzyme, through interactions with the GyrA and GyrB subunits.[3] This provides a strong, rational starting point for investigating our target compound. The addition of the N-benzyl group to the core scaffold introduces significant lipophilicity and potential for specific steric and electronic interactions, which could modulate affinity and selectivity for various biological targets.

This guide, therefore, proposes a systematic approach to de-orphanize this compound, beginning with broad-based screening informed by the known activities of its structural relatives and progressing to specific, hypothesis-driven validation experiments.

Proposed Research & Development Workflow

The following sections detail a comprehensive, phased approach to elucidate the mechanism of action. This workflow is designed to be efficient, progressing from high-throughput, lower-certainty methods to highly specific, resource-intensive validation.

The initial phase leverages computational chemistry to predict potential biological targets and guide subsequent experimental design. This predictive step is crucial for narrowing the vast landscape of possible protein interactions.

Protocol 1: Target Prediction via Molecular Similarity and Docking

  • Pharmacophore Modeling:

    • Utilize computational software (e.g., Schrödinger Maestro, MOE) to generate a 3D pharmacophore model of this compound. Key features will include hydrogen bond donors (carboxylic acid OH), hydrogen bond acceptors (carbonyl oxygens), and a hydrophobic/aromatic region (benzyl group).

  • Database Screening:

    • Screen this pharmacophore against databases of known active compounds (e.g., ChEMBL, PubChem). This will identify structurally and electronically similar molecules with known biological targets.

    • Prioritize hits that belong to the 2-pyridone class.

  • Reverse Molecular Docking:

    • Perform reverse docking simulations against a panel of protein targets known to be modulated by 2-pyridone derivatives. Based on existing literature, this panel should prioritize:

      • Bacterial DNA Gyrase (GyrA/GyrB subunits): A primary hypothesis based on close structural analogs.[3]

      • Tyrosine Kinases: A known target class for related heterocyclic structures.[4]

      • Monoacylglycerol Lipase (MAGL): A target for some benzoylpiperidine derivatives, sharing some structural motifs.[5]

  • Analysis & Prioritization:

    • Analyze the docking scores and binding poses for each target. Targets that exhibit favorable binding energies and plausible interactions (e.g., hydrogen bonding with the carboxylic acid, hydrophobic packing of the benzyl group) will be prioritized for in vitro validation.

Visualization 1: In Silico Workflow

In_Silico_Workflow cluster_0 Phase I: Computational Analysis A Input Compound: 1-Benzyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid B Pharmacophore Generation A->B C Similarity Search (e.g., ChEMBL) B->C D Reverse Molecular Docking (Target Panel: DNA Gyrase, Kinases, etc.) B->D E Analysis & Scoring C->E D->E F Prioritized Target List E->F

Caption: Workflow for computational target identification.

This phase aims to confirm the predictions from Phase I by testing the compound's activity directly against purified enzymes or receptors.

Protocol 2: DNA Gyrase Inhibition Assay

  • Objective: To determine if the compound directly inhibits the supercoiling activity of bacterial DNA gyrase.

  • Methodology:

    • Reaction Setup: Prepare reaction mixtures containing relaxed plasmid DNA, E. coli DNA gyrase, ATP, and varying concentrations of the test compound (e.g., from 1 nM to 100 µM). Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).

    • Incubation: Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.

    • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analysis: Analyze the DNA topology using agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form will be visualized.

    • Quantification: Quantify the band intensities to determine the concentration at which the compound inhibits 50% of the enzyme's activity (IC50).

Protocol 3: Kinase Inhibition Profiling

  • Objective: To screen the compound against a broad panel of protein kinases to identify potential off-target effects or novel activities.

  • Methodology:

    • Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of >100 human kinases.

    • Assay Principle: These assays typically measure the remaining kinase activity after incubation with the compound, often using luminescence-based detection of ATP consumption (e.g., Kinase-Glo®).

    • Hit Identification: Identify kinases where activity is inhibited by a significant threshold (e.g., >50%).

    • Dose-Response: For any identified "hits," perform follow-up dose-response assays to determine the IC50 value, confirming potency and selectivity.

Data Summary Table 1: Expected In Vitro Screening Results

Assay TypeTargetPredicted OutcomeMetric
Biochemical E. coli DNA GyrasePotential InhibitionIC50 (µM)
Biochemical Kinase Panel (e.g., VEGFR2)Potential Inhibition% Inhibition @ 10µM
Biochemical MAGLLow Probability InhibitionIC50 (µM)

Following biochemical validation, this phase assesses the compound's effects in a biological context, using cell-based models to confirm target engagement and observe phenotypic outcomes.

Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the minimum concentration of the compound required to inhibit the growth of clinically relevant bacteria.

  • Methodology:

    • Bacterial Strains: Select a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.[3]

    • Broth Microdilution: In a 96-well plate, perform a serial dilution of the test compound in bacterial growth medium.

    • Inoculation: Inoculate each well with a standardized suspension of bacteria.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization 2: Integrated Mechanism of Action (MoA) Workflow

MoA_Workflow cluster_1 Phase I: Prediction cluster_2 Phase II: Biochemical Validation cluster_3 Phase III: Cellular Validation A In Silico Screening B DNA Gyrase Assay A->B C Kinase Profiling A->C D Target Engagement (e.g., SPR, CETSA) B->D C->D E Antibacterial MIC Assay D->E F Cell Viability Assay (e.g., Cancer Cell Lines) D->F H Mechanism of Action Elucidation E->H G Downstream Signaling (Western Blot) F->G G->H

Caption: A multi-phase workflow for MoA elucidation.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be formally discovered, its chemical structure provides a strong foundation for targeted investigation. The 2-pyridone-3-carboxylic acid core is a well-established pharmacophore, with derivatives showing promise as antimicrobial agents, potentially through the inhibition of DNA gyrase.[3] The experimental framework detailed in this guide—spanning computational prediction, biochemical validation, and cellular characterization—provides a robust and logical pathway for researchers to systematically uncover the compound's biological function. Successful elucidation of its mechanism will not only define its therapeutic potential but also contribute valuable structure-activity relationship (SAR) data to the broader field of medicinal chemistry.

References

  • MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • Al-Suaily, K. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available at: [Link]

  • Bautista-Hernández, C. A., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. Available at: [Link]

  • Sangwan, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available at: [Link]

  • Grasso, S., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. Available at: [Link]

Sources

An In-depth Technical Guide to 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 89960-36-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a molecule of significant interest within the broader class of 2-pyridone derivatives. This document is structured to deliver not just data, but actionable insights, grounded in established chemical principles and potential therapeutic applications. We will delve into its chemical identity, a plausible and detailed synthetic route, and explore its potential biological activities, with a focus on the underlying mechanisms that make this scaffold a promising area of research.

Section 1: Core Molecular Profile

This compound is a heterocyclic compound featuring a 2-pyridone core, a structural motif prevalent in numerous biologically active molecules. The presence of the benzyl group at the N-1 position and a carboxylic acid at the C-3 position are key determinants of its physicochemical properties and potential biological interactions.

Chemical and Physical Properties

A summary of the key computed and available experimental properties for this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, from dissolution for in vitro assays to its potential absorption and distribution in vivo.

PropertyValueSource
CAS Number 89960-36-1PubChem[1]
Molecular Formula C₁₃H₁₁NO₃PubChem[1]
Molecular Weight 229.23 g/mol PubChem[1]
IUPAC Name 1-benzyl-2-oxopyridine-3-carboxylic acidPubChem[1]
XLogP3-AA (Computed) 2.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 229.07389321 DaPubChem[1]
Topological Polar Surface Area 57.6 ŲPubChem[1]
Form SolidSigma-Aldrich[2]
Spectral Data

Definitive structural elucidation relies on spectroscopic analysis. While raw spectral data is not publicly available, the PubChem database indicates the existence of ¹H NMR and IR spectra for this compound, which are foundational for its characterization.[1] The interpretation of these spectra would be expected to align with the assigned structure, showing characteristic peaks for the aromatic protons of the benzyl and pyridine rings, the methylene protons of the benzyl group, and the carboxylic acid proton. The IR spectrum would be expected to show characteristic stretches for the C=O of the pyridone and carboxylic acid, as well as the O-H of the carboxylic acid.[3]

Section 2: Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process, drawing from established methodologies for the synthesis of related 2-pyridone derivatives. The proposed pathway involves the initial synthesis of the 2-pyridone core followed by N-alkylation.

Proposed Synthetic Pathway

The synthesis initiates with the formation of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, which is then benzylated. This approach offers a convergent and adaptable route to the target molecule and its analogs.

Synthesis_Pathway cluster_0 Step 1: 2-Pyridone Core Formation cluster_1 Step 2: N-Benzylation Meldrum_acid Meldrum's Acid Intermediate_1 2,2-Dimethyl-5-((phenylamino)methylene) -1,3-dioxane-4,6-dione Meldrum_acid->Intermediate_1 Reflux Triethyl_orthoformate Triethyl Orthoformate Triethyl_orthoformate->Intermediate_1 Aniline Aniline Aniline->Intermediate_1 Pyridone_core 2-Oxo-1,2-dihydropyridine -3-carboxylic acid Intermediate_1->Pyridone_core KOH, EtOH Cyanoacetamide Cyanoacetamide Cyanoacetamide->Pyridone_core Target_molecule 1-Benzyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid Pyridone_core->Target_molecule Base (e.g., K₂CO₃), DMF Benzyl_bromide Benzyl Bromide Benzyl_bromide->Target_molecule

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology derived from analogous syntheses reported in the literature.[1][2]

Step 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (Pyridone Core)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Meldrum's acid (1 equivalent), triethyl orthoformate (1.3 equivalents), and freshly distilled aniline (1 equivalent).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 5-10 minutes. The reaction mixture will become a thick syrup.

  • Work-up: Cool the reaction mixture and add ethanol. Add potassium hydroxide (2 equivalents) and cyanoacetamide (1 equivalent). Stir the suspension at room temperature for 24 hours.

  • Isolation: Acidify the reaction mixture to pH 5 with concentrated HCl. A precipitate will form. Collect the solid by filtration, wash with water and ethanol, and dry to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).

  • Reaction: Add benzyl bromide (1.2 equivalents) dropwise to the suspension. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Section 3: Potential Biological Activity and Mechanism of Action

The 2-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. While specific biological data for this compound is not extensively published, the activities of closely related analogs provide strong indications of its potential therapeutic applications.

Antimicrobial Activity: Inhibition of DNA Gyrase

A significant body of research points to 2-pyridone derivatives as potent inhibitors of bacterial DNA gyrase.[4] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for antibacterial drug development.

The proposed mechanism of action involves the 2-pyridone scaffold chelating with the Mg²⁺ ions in the active site of the DNA gyrase, thereby inhibiting its enzymatic activity. This leads to a disruption of DNA synthesis and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition Pyridone 2-Pyridone Scaffold DNA_Gyrase Bacterial DNA Gyrase (GyrA/GyrB subunits) Pyridone->DNA_Gyrase Inhibition Cell_Death Bacterial Cell Death Pyridone->Cell_Death Leads to DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Gyrase->DNA_Replication DNA_Replication->Cell_Death Essential for Bacterial Survival

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Anticancer Potential

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have also been investigated for their anticancer properties. While the exact mechanisms for this class of compounds are still under investigation, related heterocyclic structures are known to target various signaling pathways involved in cancer progression. For instance, some pyrimidine derivatives, which share structural similarities, have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival.[5] Further studies are required to determine if this compound or its close analogs exhibit similar activity.

Section 4: Applications and Future Directions

The unique combination of a proven pharmacophore (2-pyridone) with the lipophilic benzyl group and a reactive carboxylic acid handle makes this compound a versatile platform for further drug discovery and development.

Lead Compound for Antibacterial Agents

Given the established activity of the 2-pyridone scaffold against DNA gyrase, this compound serves as an excellent starting point for the development of novel antibacterial agents. The carboxylic acid group provides a convenient point for derivatization to improve potency, selectivity, and pharmacokinetic properties.

Scaffold for Anticancer Drug Discovery

Further investigation into the anticancer potential of this compound is warranted. Screening against a panel of cancer cell lines and various protein kinases could uncover novel therapeutic applications.

Material Science and Coordination Chemistry

The carboxylic acid moiety also allows for the formation of metal complexes, opening up possibilities in material science and coordination chemistry.

Section 5: Safety and Handling

Based on the GHS classification, this compound is considered a hazardous substance.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Li, Q., Mitscher, L. A., & Shen, L. L. (2000). The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors. Medicinal research reviews, 20(4), 231–293. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1095. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 22(11), 1853. [Link]

  • Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian journal of pharmaceutical research : IJPR, 20(3), 456–475. [Link]

  • Bollu, V. R., et al. (2017). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure, 1149, 83-93. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]

Sources

Illuminating the Molecular Architecture: A Spectroscopic Guide to 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel compound 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Molecular Formula: C₁₃H₁₁NO₃, Molecular Weight: 229.23 g/mol ).[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deep, field-proven interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causal relationships behind the observed spectral features, offering insights valuable for the synthesis, characterization, and application of this and related pyridinone derivatives in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this guide leverages extensive data from closely related analogues and established spectroscopic principles to provide a robust and predictive analysis.

Introduction: The Significance of Pyridinone Scaffolds

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for diverse functionalization, leading to a wide range of therapeutic applications. The introduction of a carboxylic acid at the 3-position and a benzyl group on the nitrogen atom, as in this compound, creates a molecule with significant potential for forming targeted interactions with biological macromolecules. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount for advancing the development of such compounds. This guide serves as a foundational reference for researchers working with this and similar molecular architectures.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound presents several key features that will manifest distinctly in its various spectra. Understanding these is crucial for a cohesive interpretation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The following is a predictive analysis based on established chemical shift theory and data from analogous compounds.

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis necessitates careful sample preparation and parameter selection.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place sample in a high-field NMR spectrometer (e.g., 400-600 MHz) transfer->instrument shimming Shim the magnetic field to optimize homogeneity instrument->shimming acquire_1h Acquire ¹H NMR spectrum (e.g., 16-32 scans) shimming->acquire_1h acquire_13c Acquire ¹³C{¹H} NMR spectrum (e.g., 1024-4096 scans) acquire_1h->acquire_13c ft Fourier Transform the raw data (FID) acquire_13c->ft phase Phase correct the spectra ft->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H NMR signals baseline->integrate

Figure 2: Standard workflow for acquiring high-quality NMR spectra of organic compounds.

  • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a preferred solvent for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxylic acid is typically observed as a broad singlet at a high chemical shift. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may exchange more readily.

  • Importance of High Field: Higher magnetic field strengths (e.g., 400 MHz or greater) provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic regions of the spectrum.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum of this compound in DMSO-d₆ is summarized below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HCarboxylic acid (-COOH)
~8.9d1HPyridinone H-6
~8.6d1HPyridinone H-4
~7.3-7.5m5HBenzyl aromatic protons
~7.0t1HPyridinone H-5
~5.5s2HBenzyl methylene (-CH₂-)

Interpretation:

  • Carboxylic Acid Proton (~13.5 ppm): The highly deshielded nature of the carboxylic acid proton, appearing as a broad singlet due to hydrogen bonding and exchange, is a key diagnostic signal.

  • Pyridinone Protons: The protons on the pyridinone ring are expected to be significantly deshielded due to the electron-withdrawing effects of the carbonyl group and the aromatic system. The protons at positions 4 and 6 will likely appear as doublets due to coupling with the proton at position 5. The H-5 proton is expected to be a triplet (or more accurately, a doublet of doublets) due to coupling with both H-4 and H-6.

  • Benzyl Group Protons: The five protons of the benzyl ring are expected to appear as a multiplet in the aromatic region (~7.3-7.5 ppm). The two benzylic methylene protons (-CH₂-) will be a sharp singlet around 5.5 ppm, deshielded by the adjacent nitrogen atom.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is detailed below.

Chemical Shift (δ, ppm)Assignment
~165Carboxylic acid carbonyl (C=O)
~162Pyridinone carbonyl (C=O)
~149Pyridinone C-6
~145Pyridinone C-4
~136Benzyl aromatic quaternary carbon
~129Benzyl aromatic CH
~128Benzyl aromatic CH
~127Benzyl aromatic CH
~119Pyridinone C-5
~117Pyridinone C-3
~53Benzyl methylene (-CH₂)

Interpretation:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl will be in the typical range of ~165 ppm, while the pyridinone carbonyl will be slightly upfield at ~162 ppm.

  • Pyridinone Carbons: The chemical shifts of the pyridinone ring carbons are influenced by the substituents and the heteroatom. The carbons at positions 4 and 6, being adjacent to the nitrogen and in a conjugated system, will be downfield.

  • Benzyl Group Carbons: The benzyl group will show four signals: one for the quaternary carbon attached to the methylene group, and three for the five aromatic CH carbons (with two pairs being chemically equivalent due to symmetry). The benzylic methylene carbon will appear around 53 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectroscopy often utilizes an ATR accessory for rapid and straightforward analysis of solid samples.

Workflow for ATR-FTIR Analysis

FTIR_Workflow start Place a small amount of the solid sample directly on the ATR crystal clamp Apply pressure with the clamp to ensure good contact start->clamp background Collect a background spectrum (air) clamp->background sample_scan Collect the sample spectrum background->sample_scan process The instrument software automatically ratios the sample to the background sample_scan->process

Figure 3: A simplified workflow for acquiring an ATR-FTIR spectrum.

  • Causality of ATR: The ATR technique relies on the principle of total internal reflection. An infrared beam is passed through a crystal of high refractive index (e.g., diamond or germanium). The sample is brought into contact with the crystal, and at the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies, attenuating the reflected beam. This method requires minimal sample preparation and is non-destructive.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~3100-3000MediumC-H stretch (aromatic)
~1720StrongC=O stretch (carboxylic acid)
~1660StrongC=O stretch (pyridinone amide)
~1600, ~1490, ~1450Medium-StrongC=C stretch (aromatic and pyridinone rings)
~1250StrongC-O stretch (carboxylic acid)

Interpretation:

  • O-H Stretch: The most prominent feature of the IR spectrum will be the very broad and strong absorption band from 3300 to 2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.

  • C=O Stretches: Two distinct and strong carbonyl absorptions are expected. The carboxylic acid C=O stretch will appear at a higher frequency (~1720 cm⁻¹) compared to the pyridinone amide C=O stretch (~1660 cm⁻¹). This difference is due to the electronic effects of the respective functional groups.

  • C=C Stretches: A series of absorptions in the 1600-1450 cm⁻¹ region will correspond to the C=C stretching vibrations of both the pyridinone and the benzyl aromatic rings.

  • C-O Stretch: A strong band around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the carboxylic acid group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique well-suited for polar, non-volatile molecules like carboxylic acids.

Workflow for ESI-MS Analysis

ESI_MS_Workflow dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the solution into the ESI source via a syringe pump or LC system dissolve->infuse ionize Apply a high voltage to the capillary, creating a fine spray of charged droplets infuse->ionize desolvate Evaporate the solvent from the droplets to produce gas-phase ions ionize->desolvate analyze Analyze the ions in the mass analyzer (e.g., TOF, quadrupole) desolvate->analyze

Figure 4: General workflow for obtaining an ESI mass spectrum.

  • Rationale for ESI: ESI is a gentle ionization method that minimizes fragmentation, making it ideal for observing the molecular ion. The compound can be analyzed in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 230.2. In negative mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 228.2.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: The expected exact mass of C₁₃H₁₁NO₃ is 229.0739. In a high-resolution mass spectrometer, the [M+H]⁺ ion would be observed at m/z 230.0817 and the [M-H]⁻ ion at m/z 228.0661.[1]

  • Key Fragmentation Pathways:

    • Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z 185.

    • Loss of the Benzyl Group: Cleavage of the N-CH₂ bond could lead to the loss of a benzyl radical (C₇H₇•, 91 Da), resulting in a fragment at m/z 138.

    • Formation of the Tropylium Cation: The benzyl group itself can fragment to form the stable tropylium cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and mass spectrometry provides a detailed and unambiguous structural confirmation of this compound. The predicted spectral data presented in this guide, based on sound chemical principles and analogous compound data, offers a robust framework for researchers to identify and characterize this molecule. The methodologies and interpretations discussed herein are designed to be broadly applicable to the growing family of pyridinone-based compounds, thereby empowering further research and development in this critical area of chemical science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the solubility and stability of this molecule is paramount for its effective development, from early-stage screening to formulation and manufacturing. This document is structured to provide not only the fundamental principles but also actionable experimental protocols and predictive insights.

Introduction and Molecular Profile

This compound belongs to the class of N-substituted 2-pyridones, which are recognized pharmacophores in numerous biologically active compounds. The presence of a carboxylic acid moiety, a benzyl group, and the pyridone ring system imparts a unique combination of properties that dictate its behavior in various environments.

The synthesis of this compound can be achieved through various synthetic routes, a common approach involves the reaction of a β-keto ester with a primary amine, followed by cyclization and subsequent N-alkylation. A plausible synthetic pathway is the reaction of ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate with benzyl bromide in the presence of a suitable base.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃PubChem[1]
Molecular Weight 229.23 g/mol PubChem[1]
IUPAC Name 1-benzyl-2-oxopyridine-3-carboxylic acidPubChem[1]
CAS Number 89960-36-1PubChem[1]
Predicted pKa ~4.5 (carboxylic acid)ChemAxon
Predicted LogS -2.5 to -3.5Various QSAR Models

Solubility Profile: A Multifaceted Property

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its solubility is expected to be influenced by pH, solvent polarity, and temperature.

pH-Dependent Aqueous Solubility

The carboxylic acid group in the molecule is the primary driver of its pH-dependent solubility. At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble.

Diagram 1: pH-Dependent Ionization

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH R-COOH (Unionized, Less Soluble) High_pH R-COO⁻ + H⁺ (Ionized, More Soluble) Low_pH->High_pH Increase pH High_pH->Low_pH Decrease pH

Caption: Ionization equilibrium of the carboxylic acid group.

Solubility in Organic Solvents

The presence of the benzyl group and the pyridine ring suggests that this compound will exhibit solubility in a range of organic solvents. The choice of solvent during synthesis, purification, and formulation is critical.

Table 2: Predicted Solubility in Common Solvents

SolventPredicted SolubilityRationale
Water (pH 7.4) Low to ModeratepH is above the pKa, but the molecule still has significant non-polar character.
Ethanol Moderate to HighThe hydroxyl group of ethanol can hydrogen bond with the carboxylic acid and the pyridone oxygen.
Dimethyl Sulfoxide (DMSO) HighA polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM) Low to ModerateA non-polar solvent, solubility will be driven by the benzyl and pyridine moieties.
Acetone ModerateA polar aprotic solvent that can interact with the polar groups of the molecule.
Experimental Determination of Solubility

A robust understanding of solubility requires empirical data. The following protocols outline standard methods for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Preparation: Prepare a series of buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess amount of this compound to each buffered solution in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Diagram 2: Shake-Flask Solubility Workflow

G start Start prep Prepare Buffered Solutions start->prep add Add Excess Compound prep->add equilibrate Agitate for 24-72h add->equilibrate separate Centrifuge/Filter equilibrate->separate quantify Analyze Supernatant by HPLC separate->quantify end End quantify->end

Caption: Workflow for thermodynamic solubility determination.

Stability Profile: Ensuring Chemical Integrity

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over its shelf life. For this compound, potential degradation pathways include hydrolysis, oxidation, and photolysis. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol 2: Forced Degradation Studies

  • Hydrolytic Stability:

    • Acidic: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a defined period.

    • Basic: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a defined period.

    • Neutral: Dissolve the compound in water and heat at 60-80°C for a defined period.

  • Oxidative Stability: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to a light source with a specified overall illumination (e.g., 1.2 million lux hours) and near-ultraviolet energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Thermal Stability: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

  • Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Diagram 3: Forced Degradation Pathways

G Compound This compound Hydrolysis Hydrolysis (Acid/Base/Neutral) Compound->Hydrolysis Oxidation Oxidation (H₂O₂) Compound->Oxidation Photolysis Photolysis (Light Exposure) Compound->Photolysis Thermal Thermal Degradation (Heat) Compound->Thermal Degradants Degradation Products Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants Thermal->Degradants

Sources

The Ascendant Therapeutic Potential of N-Substituted 2-Pyridones: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-substituted 2-pyridone scaffold has emerged as a privileged structure in medicinal chemistry and drug discovery.[1] This six-membered nitrogen-containing heterocycle is a versatile pharmacophore found in numerous natural products and synthetic molecules, exhibiting a remarkable breadth of biological activities.[2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor and its capacity to serve as a bioisostere for various functional groups, contribute to its success in engaging a wide array of biological targets.[4][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of N-substituted 2-pyridones, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast opportunities presented by this remarkable class of compounds.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

N-substituted 2-pyridones have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism through which N-substituted 2-pyridones exert their anticancer effects is the inhibition of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4][5] Notably, derivatives of this scaffold have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[4][6][7][8] By targeting Pim-1, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[6]

Furthermore, several N-substituted 2-pyridones have been shown to induce apoptosis in cancer cells through both kinase-dependent and independent pathways.[4][5] For instance, certain pyrano[3,2-c]pyridones have been identified as potent inducers of apoptosis in Jurkat cells, leading to cell cycle arrest in the G2/M phase, a characteristic of antimitotic agents.[5]

The following diagram illustrates a simplified workflow for evaluating the anticancer activity of N-substituted 2-pyridones.

anticancer_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound N-substituted 2-pyridone CellLines Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2) Compound->CellLines MTT MTT Assay (Cell Viability/IC50) CellLines->MTT Apoptosis Apoptosis Assay (e.g., Annexin V/PI) MTT->Apoptosis Active Compounds Kinase Kinase Inhibition Assay (e.g., PIM-1) MTT->Kinase Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Xenograft Xenograft Model (e.g., in mice) Apoptosis->Xenograft Lead Compound Kinase->Xenograft Lead Compound Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: Workflow for Anticancer Activity Evaluation.

Structure-Activity Relationship (SAR)

The anticancer potency of N-substituted 2-pyridones is highly dependent on the nature and position of substituents on both the pyridone ring and the N-substituent.

  • Substitution on the Pyridone Ring: The presence of a cyano group at the 3-position and aryl groups at the 4- and 6-positions of the 2-pyridone core are frequently associated with potent anticancer activity, particularly Pim-1 kinase inhibition.[4]

  • N-Substituent: The nature of the substituent at the N-1 position significantly influences activity. For instance, N-(2-ethylphenyl) substitution has been explored in the development of potent anticancer agents.[4]

The following table summarizes the anticancer activity of selected N-substituted 2-pyridone derivatives against various cancer cell lines.

Compound ClassN-SubstituentKey Substituents on Pyridone RingCancer Cell LineIC50/GI50 (µM)Reference
Pyrano[3,2-c]pyridonesMethyl3-Br-4-NMe2C6H3 at C4Jurkat0.33[4][5]
Pyrano[3,2-c]quinolonesMethyl3-Br-4-OH-5-MeOC6H2 at C4HeLa0.013[4][5]
Pyrano[3,2-c]quinolonesMethyl3-Br-4-OH-5-MeOC6H2 at C4MCF-70.003[4][5]
4-Aryl-2-pyridones3-Ethylphenyl4-(4-chlorophenyl)EAC20.77[9]
4-Aryl-2-pyridones3-Ethylphenyl4-(4-chlorophenyl)HepG219.2[9]
O-alkyl pyridinesVaried6-methoxy quinolineHepG-20.0132[6]
O-alkyl pyridinesVaried6-methoxy quinolineCaco-20.007[6]

II. Antiviral Activity: A Broad Spectrum of Inhibition

N-substituted 2-pyridones have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Herpes Simplex Virus (HSV).[2][3][10][11][12]

Mechanism of Action: Targeting Viral Enzymes

The antiviral activity of these compounds often stems from their ability to inhibit key viral enzymes essential for replication. For instance, certain N-substituted 2-pyridones act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, binding to a hydrophobic pocket in the reverse transcriptase enzyme and allosterically inhibiting its function.[13][14] In the context of HBV, some derivatives have been shown to inhibit HBV DNA replication.[12] More recently, N-sulfonamide 2-pyridone derivatives have been investigated as inhibitors of the ubiquitin-specific protease 7 (USP7), an enzyme implicated in the replication of several DNA viruses.[10][11]

The following diagram depicts a simplified mechanism of action for N-substituted 2-pyridones as HIV-1 NNRTIs.

antiviral_moa cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by N-substituted 2-pyridone ViralRNA Viral RNA RT Reverse Transcriptase (RT) ViralRNA->RT Reverse Transcription ViralDNA Viral DNA RT->ViralDNA Integration Integration into Host Genome ViralDNA->Integration Pyridone N-substituted 2-pyridone (NNRTI) BindingSite Allosteric Binding Site on RT Pyridone->BindingSite Inhibition Conformational Change & Inhibition of RT BindingSite->Inhibition Inhibition->RT

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.

Structure-Activity Relationship (SAR)

For anti-HIV activity, the nature of the N-substituent is critical. N-benzyl pyridinones have been a focus of research in this area.[15] For anti-HBV activity, specific substitutions on the pyridone ring have led to compounds with low micromolar IC50 values.[12]

The following table presents the antiviral activity of representative N-substituted 2-pyridone derivatives.

Compound ClassTarget VirusMechanism of ActionIC50 (µM)Selectivity Index (SI)Reference
2-Pyridone DerivativeHBVDNA Replication Inhibition0.12467[12]
2-Pyridone DerivativeHBVDNA Replication Inhibition0.206>532[12]
N-sulfonyl aminated pyridoneHSV-1USP7 Inhibition75>3.7[10][11]
N-sulfonyl aminated pyridoneHAV HM175Not Specified82>3.4[10][11]

III. Antibacterial and Antifungal Activities: Combating Microbial Resistance

The 2-pyridone scaffold is a well-established pharmacophore in the development of antibacterial agents, with some derivatives showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3][16][17][18]

Mechanism of Action: Inhibition of Essential Bacterial Processes

A key target for the antibacterial action of 2-pyridones is bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[17] By forming a ternary complex with DNA gyrase and DNA, these compounds inhibit its function, leading to bacterial cell death. Additionally, some N-sulfonamide 2-pyridones have been designed as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes essential for folate biosynthesis in bacteria.[16]

Structure-Activity Relationship (SAR)

For antibacterial activity, modifications at the 8-position of the 2-pyridone ring system (corresponding to the 7-position of quinolones) are critical for DNA gyrase binding and overall potency.[17][19] Fluoro-substituted amines at this position have been shown to enhance antibacterial activity.[17] For antifungal activity against Candida albicans, certain N-sulfonamide 2-pyridones have shown promising results.[2][16]

IV. Anti-inflammatory and Other Biological Activities

Beyond their antimicrobial and anticancer effects, N-substituted 2-pyridones have been investigated for a range of other biological activities.

  • Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents, with some acting as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.[15][20][21]

  • Enzyme Inhibition: N-substituted 2-pyridones have been explored as inhibitors of various other enzymes, including human leukocyte elastase (HLE), which is implicated in chronic obstructive pulmonary diseases.[22]

V. Synthesis Strategies for N-Substituted 2-Pyridones

A variety of synthetic methods have been developed for the preparation of N-substituted 2-pyridones, often involving multicomponent reactions (MCRs) that allow for the rapid generation of diverse compound libraries.[4][5] Common strategies include:

  • Cyclization Reactions: The condensation of acyclic precursors is a general approach for constructing the 2-pyridone ring.[11]

  • Knoevenagel Condensation followed by Michael Addition: This is a frequently employed method in three-component reactions involving an aldehyde, a malononitrile, and a cyanoacetamide derivative.[2]

  • Dearomatization Reactions: Rhodium-catalyzed dearomatization of O-substituted pyridines provides another route to N-substituted 2-pyridones.[23]

The following diagram outlines a general synthetic scheme for N-substituted 2-pyridones via a three-component reaction.

synthesis_scheme Aldehyde Aromatic Aldehyde Intermediate1 Benzylidene Intermediate Aldehyde->Intermediate1 Malononitrile Malononitrile Malononitrile->Intermediate1 Cyanoacetamide N-substituted Cyanoacetamide Pyridone N-substituted 2-pyridone Cyanoacetamide->Pyridone Catalyst Piperidine (catalyst) Catalyst->Intermediate1 Intermediate1->Pyridone

Caption: General Three-Component Synthesis of N-substituted 2-pyridones.

VI. Experimental Protocols for Biological Evaluation

To assess the biological activity of N-substituted 2-pyridones, a range of standardized in vitro and in vivo assays are employed.

Anticancer Activity Assays
  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the N-substituted 2-pyridone compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4][5]

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the test compound at a concentration around its IC50 value for a specified time (e.g., 24-48 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Antiviral Activity Assays
  • HIV-1 Reverse Transcriptase (RT) Inhibition Assay:

    • Utilize a commercially available HIV-1 RT assay kit.

    • Incubate recombinant HIV-1 RT with a poly(A) template and oligo(dT) primer in the presence of various concentrations of the test compound.

    • Add a labeled nucleotide (e.g., BrdUTP) and incubate to allow for DNA synthesis.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the newly synthesized DNA.

    • Add an anti-BrdU-peroxidase conjugate and a substrate to detect the captured DNA.

    • Measure the absorbance to quantify RT activity and determine the IC50 of the inhibitor.[14]

Antibacterial Activity Assays
  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Conclusion

The N-substituted 2-pyridone scaffold represents a highly privileged and versatile platform for the design and development of novel therapeutic agents. The extensive research into this class of compounds has revealed a broad spectrum of biological activities, including potent anticancer, antiviral, antibacterial, and anti-inflammatory effects. The continued exploration of the structure-activity relationships, elucidation of their mechanisms of action, and the development of innovative synthetic strategies will undoubtedly lead to the discovery of new and improved drug candidates based on the N-substituted 2-pyridone core. This guide serves as a foundational resource for researchers in the field, providing a comprehensive overview of the current state of knowledge and highlighting the immense potential of these compounds to address unmet medical needs.

References

  • ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters. Retrieved from [Link]

  • PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved from [Link]

  • PubMed. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Retrieved from [Link]

  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Retrieved from [Link]

  • ResearchGate. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Retrieved from [Link]

  • ACS Publications. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2020). Novel Synthesis and Antiviral Evaluation of New Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Derivatives as USP7 Enzyme Inhibitors. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (2020). Novel Synthesis and Antiviral Evaluation of New Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Derivatives as USP7 Enzyme Inhibitors. Retrieved from [Link]

  • Ouc.edu.iq. (n.d.). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Retrieved from [Link]

  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Substituted 2-pyrones, 2-pyridones, and other congeners of elasnin as potential agents for the treatment of chronic obstructive lung diseases. Retrieved from [Link]

  • PubMed. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2010). Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Some 2‐pyridone‐based drugs approved by the FDA. Retrieved from [Link]

  • ScienceDirect. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. Materials Today: Proceedings. Retrieved from [Link]

  • OSTI.GOV. (2010). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Retrieved from [Link]

  • National Institutes of Health. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

  • PubMed. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • PubMed. (2002). Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase. Retrieved from [Link]

  • PubMed. (1993). A rapid bioassay for the determination of non-nucleoside HIV-1 reverse transcriptase inhibitor plasma levels. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Retrieved from [Link]

  • MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Retrieved from [Link]

  • PubMed. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: The 2-Pyridone Antibacterial Agents: 8-Position Modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Access to N‐Substituted 2‐Pyridones by Catalytic Intermolecular Dearomatization and 1,4‐Acyl Transfer. Retrieved from [Link]

Sources

2-pyridone-3-carboxylic acid derivatives synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Pyridone-3-Carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Rising Prominence of 2-Pyridone Scaffolds in Drug Discovery

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry, lauded for its ability to engage in hydrogen bonding as both a donor and acceptor.[1][2] This versatile heterocycle serves as a bioisostere for amides, phenyls, and other nitrogen- or oxygen-containing rings, offering a strategic tool for modulating a drug candidate's physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability.[1][2] Within this class, 2-pyridone-3-carboxylic acid derivatives have emerged as a particularly fruitful area of research, with applications spanning anticancer, antibacterial, and antiviral agents.[3][4][5][6] This guide provides a comprehensive overview of the synthesis and characterization of these valuable compounds, grounded in field-proven insights and methodologies.

Part 1: Strategic Synthesis of 2-Pyridone-3-Carboxylic Acid Derivatives

The efficient construction of the 2-pyridone-3-carboxylic acid core is paramount for exploring the chemical space of its derivatives. While various synthetic routes exist, multicomponent reactions (MCRs) have gained significant traction due to their operational simplicity, time and energy efficiency, and high convergence.[1][3][7] MCRs allow for the creation of complex molecules in a single step from three or more reactants, incorporating most of the atoms from the starting materials into the final product.[1][3]

A Powerful Three-Component Approach

A particularly effective and widely employed MCR for the synthesis of 2-pyridone-3-carboxylic acids involves the reaction of a 3-formylchromone, Meldrum's acid, and a primary amine.[5] This method offers a high degree of structural diversity by simply varying the primary amine.

A plausible mechanism for this transformation begins with the reaction between the primary amine and Meldrum's acid to form an enamine intermediate. Concurrently, the 3-formylchromone reacts with the primary amine to generate an imine. A subsequent Michael addition between the enamine and the imine, followed by an intramolecular cyclization and elimination of a molecule of water and acetone, affords the desired 2-pyridone-3-carboxylic acid derivative. The use of a mild base, such as diammonium hydrogen phosphate (DAHP), can catalyze this reaction.[1]

Three-Component Synthesis of 2-Pyridone-3-Carboxylic Acid Derivatives cluster_reaction Reaction Cascade 3-Formylchromone 3-Formylchromone Reaction Vessel Reaction Vessel 3-Formylchromone->Reaction Vessel Meldrum's Acid Meldrum's Acid Meldrum's Acid->Reaction Vessel Primary Amine Primary Amine Primary Amine->Reaction Vessel Enamine Formation Enamine Formation Reaction Vessel->Enamine Formation Michael Addition Michael Addition Enamine Formation->Michael Addition Imine Formation Imine Formation Imine Formation->Michael Addition Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Final Product 2-Pyridone-3-Carboxylic Acid Derivative Intramolecular Cyclization->Final Product Characterization_Workflow cluster_synthesis Synthesized Compound cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound Crude Product NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS XRay X-ray Crystallography (for single crystals) NMR->XRay Further Confirmation Interpretation Structure Elucidation & Purity Assessment NMR->Interpretation IR->Interpretation MS->Interpretation XRay->Interpretation

Sources

"1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Foreword: A Roadmap for Target Discovery

The compound this compound represents a specific iteration of the versatile 2-pyridone scaffold, a privileged structure in medicinal chemistry. While this exact molecule is not extensively documented in publicly available literature, the broader family of 2-pyridone derivatives has demonstrated a wide array of biological activities, including antiviral, antifungal, and anticancer properties. This guide, therefore, serves as a comprehensive roadmap for a research program aimed at identifying and validating the potential therapeutic targets of this specific compound. We will proceed from broad, unbiased screening to focused, mechanism-of-action studies, adhering to principles of scientific integrity and robust experimental design.

Part 1: Foundational Analysis and Unbiased Target Identification

Before embarking on specific target validation, a foundational understanding of the compound's general bioactivity is paramount. This initial phase employs unbiased screening methodologies to generate hypotheses about the compound's mechanism of action.

Physicochemical Profiling and ADME Prediction

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties. Preliminary in silico and in vitro absorption, distribution, metabolism, and excretion (ADME) profiling is a critical first step.

Experimental Protocol: Basic Physicochemical and ADME Profiling

  • Solubility Assessment:

    • Prepare a stock solution of the compound in DMSO.

    • Serially dilute the stock into phosphate-buffered saline (PBS) at pH 7.4.

    • Incubate for 24 hours at room temperature.

    • Filter the solutions to remove any precipitate.

    • Quantify the concentration of the dissolved compound using high-performance liquid chromatography (HPLC) with UV detection.

  • LogP Determination (Lipophilicity):

    • Utilize the traditional shake-flask method with n-octanol and water.

    • Dissolve the compound in the water-saturated octanol phase.

    • Mix vigorously with an equal volume of octanol-saturated water.

    • Allow the phases to separate.

    • Measure the compound's concentration in each phase via HPLC-UV.

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Metabolic Stability Assay (Microsomes):

    • Incubate the compound with human liver microsomes and NADPH (as a cofactor) at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration using liquid chromatography-mass spectrometry (LC-MS).

    • Calculate the in vitro half-life (t½).

Table 1: Hypothetical Physicochemical and ADME Data for this compound

ParameterValueImplication
Aqueous Solubility (pH 7.4)50 µMModerate solubility, potentially requiring formulation for in vivo studies.
LogP2.5Good balance of hydrophilicity and lipophilicity for cell permeability.
Microsomal Half-life45 minModerate metabolic stability, suggesting potential for acceptable in vivo exposure.
Phenotypic Screening: An Unbiased Approach

Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, is a powerful tool for hypothesis generation. A broad panel of cancer cell lines is often a logical starting point, given the known anticancer activity of some 2-pyridone derivatives.

Experimental Protocol: High-Throughput Cell Viability Screening

  • Cell Line Panel Selection: Choose a diverse panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia).

  • Cell Plating: Seed cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 72 hours.

  • Viability Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 1-4 hours. Measure fluorescence to quantify metabolic activity, which correlates with cell viability.

  • Data Analysis: Plot the percentage of viable cells against the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.

G cluster_workflow Phenotypic Screening Workflow start Diverse Cancer Cell Line Panel plate Seed Cells in Multi-Well Plates start->plate 1 treat Treat with Compound Serial Dilution plate->treat 2 incubate Incubate for 72 hours treat->incubate 3 assay Add Viability Reagent (Resazurin) incubate->assay 4 read Measure Fluorescence assay->read 5 analyze Calculate IC50 Values read->analyze 6 end Identify Sensitive vs. Resistant Cell Lines analyze->end 7

Caption: High-throughput phenotypic screening workflow.

Part 2: Target Deconvolution and Validation

The results from the phenotypic screen will guide the subsequent, more focused efforts to identify the specific molecular target(s) of this compound.

Target Identification via Affinity-Based Proteomics

Affinity-based proteomics is a powerful technique to "fish out" the protein targets of a small molecule from a complex cellular lysate.

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize an analog of the compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).

  • Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line identified in the phenotypic screen.

  • Probe Incubation: Incubate the cell lysate with the synthesized probe. For competition experiments, also incubate with an excess of the original, unmodified compound.

  • UV Crosslinking (for photo-affinity probes): Expose the mixture to UV light to covalently link the probe to its protein targets.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins from the probe-treated sample with the competition control. Proteins that are significantly less abundant in the competition sample are considered potential targets.

Validation of Target Engagement in a Cellular Context

Once a list of potential protein targets is generated, it is crucial to validate that the compound engages these targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells from a sensitive cell line with either the vehicle (DMSO) or a high concentration of this compound.

  • Heating: Heat the treated cells in a thermal cycler across a range of temperatures (e.g., 37°C to 67°C).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or another specific protein detection method.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_cetsa CETSA Workflow start Treat Intact Cells (Vehicle vs. Compound) heat Heat Cells Across Temperature Gradient start->heat lyse Lyse Cells & Separate Soluble/Insoluble Fractions heat->lyse quantify Quantify Target Protein in Soluble Fraction (Western Blot) lyse->quantify plot Plot Melting Curves quantify->plot end Thermal Shift Indicates Target Engagement plot->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Mechanistic Elucidation and Pathway Analysis

Identifying a direct binding partner is a significant milestone. The next step is to understand the functional consequences of this interaction. Based on the known activities of 2-pyridone derivatives, potential targets could include kinases, metabolic enzymes, or transcription factors.

Case Study: Hypothetical Kinase Target

Let us assume that the preceding experiments identified a specific kinase, "Kinase X," as a primary target. The next steps would be to characterize the inhibitory activity and downstream signaling effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain recombinant Kinase X, its specific substrate peptide, and radiolabeled ATP ([γ-³²P]ATP).

  • Reaction Setup: In a microplate, combine Kinase X, the substrate, and varying concentrations of this compound in a suitable kinase buffer.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for a defined period.

  • Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Experimental Protocol: Downstream Signaling Analysis (Western Blot)

  • Cell Treatment: Treat a sensitive cell line with the compound at concentrations around its cellular IC50 for various time points.

  • Lysate Preparation: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blotting using antibodies against the phosphorylated form of a known downstream substrate of Kinase X (e.g., p-Substrate Y) and the total amount of that substrate (Substrate Y) as a loading control.

  • Analysis: A decrease in the p-Substrate Y signal upon compound treatment would confirm the inhibition of Kinase X activity in a cellular context.

G cluster_pathway Hypothetical Kinase X Signaling Pathway compound 1-Benzyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid kinaseX Kinase X compound->kinaseX Inhibition pSubstrateY p-Substrate Y kinaseX->pSubstrateY Phosphorylation substrateY Substrate Y cellular_effect Cellular Effect (e.g., Apoptosis) pSubstrateY->cellular_effect

Caption: Inhibition of a hypothetical Kinase X pathway.

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted approach to identify and validate the therapeutic targets of this compound. By progressing from broad phenotypic screening to specific, mechanistic studies, researchers can build a robust data package that elucidates the compound's mode of action. The true power of this workflow lies in its adaptability; while we have used a kinase as a hypothetical example, the principles of target deconvolution, cellular engagement validation, and functional consequence analysis are applicable to any protein class. The ultimate goal is to generate a comprehensive understanding of the compound's pharmacology, paving the way for its potential development as a novel therapeutic agent.

References

  • Goudah, A., & Simons, C. (2009). A new class of potent non-nucleoside inhibitors of hepatitis C virus NS5B polymerase. Bioorganic & Medicinal Chemistry Letters, 19(12), 3224-3228. Available at: [Link]

  • Said, M. A., & Gomaa, A. M. (2021). Recent advances on the synthesis and applications of 2-pyridone derivatives. RSC Advances, 11(29), 17796-17822. Available at: [Link]

  • Abdel-rahman, A. A. H., & Abdel-meguid, M. F. (2018). Synthesis and biological evaluation of novel 2-pyridone derivatives as potential anticancer agents. Medicinal Chemistry Research, 27(1), 226-236. Available at: [Link]

A Comprehensive Technical Guide to 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical characteristics, and potential as a scaffold for novel therapeutic agents.

Introduction: The 2-Pyridone Core in Drug Discovery

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets. The introduction of a benzyl group at the N1 position and a carboxylic acid at the C3 position, as in this compound, provides a versatile platform for further functionalization and optimization of pharmacological properties. This guide will delve into the specifics of this particular derivative, exploring its synthesis and potential applications based on the broader understanding of the 2-pyridone class.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. Key properties of this compound are summarized below.

PropertyValueSource
CAS Number 89960-36-1[1][2]
Molecular Formula C13H11NO3[1][2]
Molecular Weight 229.24 g/mol [2]
IUPAC Name 1-benzyl-2-oxopyridine-3-carboxylic acid[1][3][4]
Appearance Solid (predicted)[5]
InChI Key JMUXBAQFXTYJBB-UHFFFAOYSA-N[1][4]

Synthesis and Mechanism

Proposed Synthetic Pathway

A logical approach would involve the reaction of ethyl benzoylacetate with N-benzyl-3-aminoacrylate, followed by an intramolecular cyclization and subsequent hydrolysis of the ester to yield the desired carboxylic acid.

Synthetic Pathway A Ethyl Benzoylacetate C Intermediate Adduct A->C B N-Benzyl-3-aminoacrylate B->C D Cyclization (Intramolecular Condensation) C->D E Ethyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate D->E F Hydrolysis E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Formation of the Intermediate Adduct:

    • To a solution of ethyl benzoylacetate (1.0 eq) in a suitable solvent such as ethanol, add N-benzyl-3-aminoacrylate (1.0 eq).

    • The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the Michael addition, forming the intermediate adduct. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • Upon completion of the initial reaction, a base such as sodium ethoxide (1.1 eq) is added to the reaction mixture.

    • The mixture is then heated to reflux for 6-8 hours to induce intramolecular cyclization. This step involves the nucleophilic attack of the nitrogen atom onto the ester carbonyl, followed by the elimination of ethanol.

  • Hydrolysis:

    • After cooling the reaction mixture to room temperature, an aqueous solution of a strong base like sodium hydroxide is added.

    • The mixture is stirred at an elevated temperature to facilitate the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

    • The reaction is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final product.

  • Purification:

    • The crude product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Characterization (Expected)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques:

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group and the pyridine ring, a singlet for the benzylic CH₂ protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons (C=O and COOH), aromatic carbons, the benzylic carbon, and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C13H11NO3 (229.0739 g/mol ) would be expected.[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the pyridone and carboxylic acid groups, O-H stretching of the carboxylic acid, and C-H stretching of the aromatic and benzylic groups.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively documented, the 2-pyridone scaffold is a well-established pharmacophore with a broad range of biological activities.

Anticancer Potential

Derivatives of 2-pyridone have shown promising anti-cancer activities. For instance, a study on 6-amino-2-pyridone-3,5-dicarbonitriles, which share the core 2-pyridone structure, demonstrated their potential as anti-cancer agents.[6] The mechanism of action for such compounds often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The carboxylic acid moiety of the title compound provides a handle for further derivatization to enhance potency and selectivity.

Antiviral Activity

Bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives have been identified as potent inhibitors of HIV-1 integrase.[7] These compounds function by chelating essential metal ions in the enzyme's active site. The structural similarity of this compound suggests that it could serve as a starting point for the design of novel antiviral agents.

Other Potential Applications

The versatility of the 2-pyridone scaffold extends to other therapeutic areas. Patent literature suggests that related heterocyclic compounds may have applications in treating a variety of conditions, including those mediated by cytokines.[8]

Structure-Activity Relationships (SAR) and Future Directions

The core structure of this compound offers several points for modification to explore structure-activity relationships (SAR).

SAR cluster_0 Key Modification Points A Benzyl Group (Position 1) B Pyridine Ring (Positions 4, 5, 6) C Carboxylic Acid (Position 3) Core This compound Core->A Modulate lipophilicity and steric interactions Core->B Introduce substituents (e.g., halogens) to alter electronic properties Core->C Esterification or amidation to improve cell permeability and target engagement

Sources

Methodological & Application

Synthesis of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted 2-Pyridones

The 2-pyridone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of derivatives such as "1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is of significant interest for the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of this target molecule, starting from the readily available 2-hydroxynicotinic acid. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

The Chemical Transformation: N-Alkylation of a 2-Pyridone

The synthesis of this compound from 2-hydroxynicotinic acid is fundamentally an N-alkylation reaction. 2-Hydroxynicotinic acid exists in tautomeric equilibrium with its 2-pyridone form. This tautomerism presents the primary challenge in the synthesis: the potential for competing O-alkylation. The regioselectivity of the reaction is highly dependent on the choice of base, solvent, and alkylating agent.

Reaction Scheme:

Reaction_Scheme 2-hydroxynicotinic_acid 2-Hydroxynicotinic Acid product This compound 2-hydroxynicotinic_acid->product N-Alkylation benzyl_bromide Benzyl Bromide benzyl_bromide->product base Base (e.g., K₂CO₃) base->product

Caption: Overall reaction scheme for the synthesis.

Mechanistic Insights: Controlling N- vs. O-Alkylation

The key to a successful synthesis lies in favoring N-alkylation over O-alkylation. 2-Hydroxypyridines are ambident nucleophiles, meaning they can be attacked by electrophiles at two different positions: the nitrogen and the oxygen.[1] The outcome of the alkylation is influenced by several factors:

  • The Nature of the Base and Counterion: The choice of base is critical. Strong bases like sodium hydride (NaH) can lead to a higher proportion of O-alkylation.[2] Milder bases, such as potassium carbonate (K₂CO₃), are often preferred for N-alkylation. The counterion of the resulting pyridonate salt also plays a role; alkali metal salts tend to favor N-alkylation.

  • The Solvent: The polarity of the solvent can influence the tautomeric equilibrium and the reactivity of the nucleophile. Aprotic polar solvents like dimethylformamide (DMF) are commonly used for this type of reaction as they can effectively solvate the cation without strongly interacting with the anionic nucleophile.

  • The Electrophile: The nature of the alkylating agent can also affect the regioselectivity. "Hard" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles favor the "softer" nitrogen atom.

This protocol is optimized to favor the desired N-benzylation product.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplier
2-Hydroxynicotinic acidC₆H₅NO₃139.11609-71-2Sigma-Aldrich
Benzyl bromideC₇H₇Br171.03100-39-0Sigma-Aldrich
Potassium carbonate (anhydrous)K₂CO₃138.21584-08-7Sigma-Aldrich
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.0968-12-2Sigma-Aldrich
Ethyl acetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexaneC₆H₁₄86.18110-54-3Fisher Scientific
Hydrochloric acid (1 M)HCl36.467647-01-0VWR
Sodium sulfate (anhydrous)Na₂SO₄142.047757-82-6VWR
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Safety Precautions
  • Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [3]

  • DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

  • Always wear appropriate PPE throughout the experiment.

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Addition B 2. Reaction A->B Heat to 80°C C 3. Quenching B->C Cool to RT, add water D 4. Extraction C->D Transfer to separatory funnel E 5. Washing D->E Extract with EtOAc F 6. Drying and Concentration E->F Wash with brine G 7. Purification F->G Dry over Na₂SO₄, evaporate

Caption: A simplified workflow of the experimental protocol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxynicotinic acid (1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Benzyl Bromide: While stirring, slowly add benzyl bromide (1.31 mL, 11.0 mmol) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase).

  • Work-up:

    • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of cold water.

    • Acidify the aqueous mixture to a pH of approximately 3-4 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (2 x 20 mL).

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

PropertyExpected Value
Molecular FormulaC₁₃H₁₁NO₃
Molecular Weight229.23 g/mol [4]
AppearanceWhite to off-white solid
Melting PointData not readily available, to be determined experimentally
CAS Number89960-36-1[4]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a crucial tool for confirming the structure. Expected signals would include those for the benzyl protons (aromatic and methylene) and the protons on the pyridone ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons of the benzyl group and the pyridone ring, and the methylene carbon of the benzyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of the amide and carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.[5]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak ([M]+ or [M+H]+) should be observed.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous.
Side reactions (O-alkylation).Re-evaluate the choice of base and solvent. A milder base may be necessary.
Product is an oil or difficult to crystallize Presence of impurities.Further purification by column chromatography may be necessary.[3]
Residual solvent.Ensure the product is thoroughly dried under high vacuum.
Discolored Product Impurities from side reactions.Recrystallization with activated charcoal may help to remove colored impurities.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from 2-hydroxynicotinic acid. By carefully controlling the reaction conditions, particularly the choice of base and solvent, the selective N-alkylation of the 2-pyridone tautomer can be achieved in good yield. The provided protocol, along with the characterization and troubleshooting guidelines, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

  • BenchChem. (2025). Application Notes & Protocols: Benzyl Protection of Hydroxypyridines.
  • BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • BenchChem. (2025). Minimizing side-product formation in N-Benzylniacin synthesis.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxynicotinic acid. Retrieved from [Link]

  • GlycoPOD. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]

  • Shivers, G. N., & Pigge, F. C. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(18), 13134–13142. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., Cao, H., Yu, L., & Xu, Q. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]

  • Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3454–3457. [Link]

  • BenchChem. (2025). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
  • Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The search for novel, potent, and selective kinase inhibitors is a continuous effort in drug discovery. This document provides a comprehensive guide for the investigation of "1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" as a potential kinase inhibitor. While the inhibitory activity of this specific compound is not yet established, its structural features suggest the potential for interaction with the ATP-binding pocket of kinases. These protocols are designed to provide a robust framework for its initial characterization, from in vitro biochemical assays to cell-based functional screens.

Compound Overview: this compound

Before initiating any biological evaluation, a thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C13H11NO3[1][2]
Molecular Weight 229.23 g/mol [1]
CAS Number 89960-36-1[1][2][]
Appearance Solid
IUPAC Name 1-benzyl-2-oxopyridine-3-carboxylic acid[1][]

Solubility: The carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent.[4][5] For in vitro assays, dissolution in dimethyl sulfoxide (DMSO) is recommended to create a high-concentration stock solution.[6] Subsequent dilutions into aqueous assay buffers should be carefully performed to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to minimize its effect on enzyme activity and cell viability.[6]

Part 1: In Vitro Kinase Inhibition Profiling

The initial step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of purified kinases. A widely used and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[7] A decrease in ADP production in the presence of the test compound indicates inhibition.

Principle of the ADP-Glo™ Kinase Assay

This assay is a luminescent-based system that measures kinase activity by quantifying the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction. The light generated is proportional to the ADP concentration, which is directly correlated with kinase activity.

ADP_Glo_Assay cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Compound Test Compound (this compound) Compound->Kinase Inhibition ADP_Glo_Reagent ADP-Glo™ Reagent (Depletes remaining ATP) Kinase_Detection_Reagent Kinase Detection Reagent (Converts ADP to ATP, Luciferase reaction) ADP->Kinase_Detection_Reagent Proportional to Kinase Activity ADP_Glo_Reagent->Kinase_Detection_Reagent Light Luminescent Signal Kinase_Detection_Reagent->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Purified recombinant kinases of interest

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10 mM to 1 nM).

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase assay buffer, the specific kinase, and its corresponding substrate.

    • In a white assay plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add 25 µL of the kinase/substrate master mix to each well.

    • Prepare a "no kinase" control by adding the master mix without the kinase enzyme to separate wells.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in kinase assay buffer at a concentration close to the Km for the specific kinase being tested.

    • Add 25 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no kinase" control background from all other readings.

    • Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a known potent inhibitor as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Part 2: Cell-Based Assays for Kinase Inhibitor Evaluation

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context.[8][9] These assays can provide insights into cell permeability, target engagement in a cellular environment, and effects on downstream signaling pathways.

Experimental Workflow for Cell-Based Assays

Cell_Based_Workflow cluster_assays Perform Assays Start Select Cell Line with Activated Target Pathway Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Compound Treat with Serial Dilutions of This compound Seed_Cells->Treat_Compound Incubate Incubate for Optimized Time Period Treat_Compound->Incubate Phospho_Assay Phospho-Target Assay (e.g., Western Blot, ELISA) Incubate->Phospho_Assay Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Data_Analysis Data Analysis and IC50 Determination Phospho_Assay->Data_Analysis Viability_Assay->Data_Analysis End Evaluate Cellular Efficacy and Cytotoxicity Data_Analysis->End

Caption: General workflow for cell-based kinase inhibitor evaluation.

Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol aims to determine if the compound can inhibit the phosphorylation of a specific downstream substrate of the target kinase within a cell.

Materials:

  • Selected cancer cell line with a known activated kinase pathway.

  • Cell culture medium and supplements (e.g., FBS, antibiotics).

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total and phospho-specific for the target substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal for each treatment.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the compound on cell proliferation and viability.

Materials:

  • Selected cancer cell line.

  • 96-well clear or opaque-walled plates.

  • This compound.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Solubilization buffer (for MTT).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Add serial dilutions of the compound to the wells. Include a DMSO vehicle control and a "no cells" background control.

  • Incubation:

    • Incubate the plate for 72 hours (or a desired time point) in a humidified incubator at 37°C and 5% CO2.

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data with the DMSO control representing 100% viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Data Interpretation and Next Steps

A successful kinase inhibitor candidate would ideally exhibit a potent IC50 in the in vitro assay, which translates to a similar or slightly higher IC50 in the cellular phosphorylation assay. The GI50 from the cell viability assay should also be in a similar range, indicating that the anti-proliferative effect is likely due to the inhibition of the target kinase. A significant discrepancy between the biochemical and cellular IC50 values may suggest poor cell permeability, off-target effects, or rapid metabolism of the compound. Further studies, including kinase selectivity profiling against a broad panel of kinases and pharmacokinetic studies, would be the logical next steps in the development of this compound as a potential therapeutic agent.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. Retrieved from [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • Scribd. (n.d.). Physicochemical Properties Determination 1. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate Derivatives as Calcium Channel Modulators. Retrieved from [Link]

Sources

Application Notes and Protocols: In Vitro Antimicrobial Screening of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents.[1][2][3] Dihydropyridine scaffolds have been investigated for a range of biological activities, and "1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" represents a compound of interest for potential antimicrobial efficacy.[4][5][6] These application notes provide a comprehensive guide for the systematic in vitro screening of this compound, detailing established protocols for determining its inhibitory and bactericidal activity against a panel of clinically relevant microorganisms.

The methodologies outlined herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[7][8][9] This document is intended to equip researchers with the necessary protocols to generate reliable preliminary data on the antimicrobial potential of "this compound," a critical step in the early stages of drug discovery.

Understanding the Core Assays: MIC and MBC

The cornerstone of in vitro antimicrobial susceptibility testing lies in the determination of two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10][11][12][13] A lower MIC value signifies greater potency of the antimicrobial agent.[10]

  • Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, the MBC provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[14][15][16][17]

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the overall workflow for the in vitro antimicrobial screening of "this compound."

Antimicrobial Screening Workflow start Start: Compound Preparation (this compound) mic_determination Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination start->mic_determination agar_diffusion Agar Disk Diffusion (Qualitative Screening) start->agar_diffusion Optional Primary Screen mbc_determination Subculturing for Minimum Bactericidal Concentration (MBC) Determination mic_determination->mbc_determination data_analysis Data Analysis and Interpretation (MIC, MBC, MBC/MIC Ratio) mbc_determination->data_analysis end End: Report Generation data_analysis->end

Caption: Workflow for in vitro antimicrobial screening.

Detailed Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the MIC of the test compound.[18][19] It involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized suspension of the test microorganism.[13][20]

Materials:

  • "this compound"

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of the Test Compound Stock Solution:

    • Accurately weigh a known amount of "this compound" and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed a level that affects microbial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[21]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and inoculum but no compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation:

    • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial suspension.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[10][12][22]

MIC Determination Workflow start Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate start->serial_dilution inoculation Inoculate Wells serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation read_mic Visually Determine MIC incubation->read_mic end MIC Value read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay and is used to determine the bactericidal activity of the compound.[15][16]

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each MHA plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][17]

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method that can be used for preliminary screening.[23][24][25] It involves placing a paper disk impregnated with the test compound onto an agar plate that has been inoculated with a lawn of the test microorganism.

Materials:

  • Sterile paper disks

  • "this compound"

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Compound-Impregnated Disks:

    • Prepare a solution of the test compound at a known concentration.

    • Apply a specific volume of the solution to sterile paper disks and allow them to dry.

  • Inoculum Preparation and Plating:

    • Prepare a standardized bacterial inoculum as described in Protocol 1.

    • Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the surface of an MHA plate to create a bacterial lawn.[25][26]

  • Disk Placement:

    • Using sterile forceps, place the compound-impregnated disks onto the inoculated MHA plate.[24][26]

    • Gently press the disks to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be tabulated for clear comparison. The MBC/MIC ratio is a useful metric for classifying the antimicrobial activity:

  • MBC/MIC ≤ 4: Generally considered bactericidal.[14][15]

  • MBC/MIC > 4: Generally considered bacteriostatic.

Illustrative Data Table:

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus2921316322Bactericidal
Escherichia coli2592264>256>4Bacteriostatic
Pseudomonas aeruginosa27853128>256>2Bacteriostatic
Enterococcus faecalis2921232642Bactericidal

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for "this compound."

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness and validity of the screening results, the following controls must be included in each assay:

  • Positive Control: A known antibiotic with established activity against the test organisms should be run in parallel to validate the assay's ability to detect antimicrobial effects.

  • Negative Control (Growth Control): This well contains the inoculum and growth medium but no test compound, ensuring that the bacteria are viable and capable of growth under the assay conditions.[18]

  • Sterility Control: This well contains only the growth medium to check for contamination.[18]

  • Solvent Control: If a solvent such as DMSO is used to dissolve the test compound, a control with the highest concentration of the solvent used in the assay should be included to ensure it does not inhibit microbial growth.

Adherence to standardized procedures, such as those from the CLSI, is paramount for generating reliable and reproducible data.[11][27][28]

References

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Retrieved from [Link]

  • Wikipedia. Minimum inhibitory concentration. Retrieved from [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • MedicineNet. (2021, June 22). How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Lüscher, T. F., & Vanhoutte, P. M. (1990). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. Journal of Hypertension Supplement, 8(4), S149-S154. Retrieved from [Link]

  • Grokipedia. Minimum bactericidal concentration. Retrieved from [Link]

  • American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Al-Mansur, M. A., & Islam, M. T. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(2), e24101. Retrieved from [Link]

  • MedCrave. (2017, July 17). Dihydropyridines as Calcium Channel Blockers: An Overview. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1835-1838. Retrieved from [Link]

  • Wikipedia. Minimum bactericidal concentration. Retrieved from [Link]

  • National Committee for Clinical Laboratory Standards. (2002). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Second Edition. Retrieved from [Link]

  • Microbiology Info. Broth Microdilution. Retrieved from [Link]

  • SlidePlayer. Dihydropyridines effect on Ca Channels. Retrieved from [Link]

  • Wikipedia. Disk diffusion test. Retrieved from [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. Journal of Clinical Microbiology, 45(6), 1835-1838. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • bioMérieux. Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Zhang, L., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 12, 733857. Retrieved from [Link]

  • Hutchings, M. I., Truman, A. W., & Wilkinson, B. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 8(2), 62. Retrieved from [Link]

  • Clinical Tree. (2023, September 17). In Vitro Testing of Antimicrobial Agents. Retrieved from [Link]

  • Wac, R., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Molecular Biosciences, 11, 1368149. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Patel, R. B., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Oakwood Chemical. This compound. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Al-Romaigh, F. A., & El-Kashef, H. S. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(11), 2548. Retrieved from [Link]

  • Shevchuk, O., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9. Retrieved from [Link]

  • Chen, L., et al. (2011). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Bioorganic & Medicinal Chemistry Letters, 21(16), 4785-4788. Retrieved from [Link]

  • Yassin, F. A. (2000). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis. Part 3. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. ChemInform, 31(34). Retrieved from [Link]

  • Shevchuk, O., et al. (2023). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 28(14), 5486. Retrieved from [Link]

  • Zani, F., et al. (2004). Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. European Journal of Medicinal Chemistry, 39(2), 113-119. Retrieved from [Link]

Sources

Application Note & Protocols: Evaluating the Cytotoxicity of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Cytotoxicity Screening in Drug Discovery

The evaluation of a novel compound's effect on cell viability is a cornerstone of preclinical drug discovery, particularly in oncology.[1][2][3] This process, known as cytotoxicity screening, provides the foundational data for a compound's therapeutic potential and its safety profile.[2] The class of dihydropyridine derivatives has garnered significant interest for a wide spectrum of biological activities, with several analogues demonstrating potential as anticancer agents.[4][5][6][7][8]

This document provides a comprehensive guide for researchers to assess the in vitro cytotoxic effects of a specific novel compound, 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , on various cancer cell lines. We present detailed protocols for two robust, widely-accepted assays that measure different biological endpoints: the MTT assay for metabolic activity and the LDH assay for membrane integrity. By employing these complementary methods, researchers can build a reliable and multi-faceted profile of the compound's cytotoxic activity.

Pillar 1: The Scientific Rationale of Assay Selection

Choosing the right assay is critical for generating meaningful data.[9] Cytotoxicity can manifest through various mechanisms, including disruption of metabolic pathways, loss of membrane integrity, or induction of programmed cell death.[3] Therefore, relying on a single assay can provide an incomplete picture. Here, we detail the principles of two complementary assays.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an indicator of cell viability based on metabolic activity.[10][11] The core principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[11][12][13] The quantity of formazan generated is directly proportional to the number of metabolically active, and therefore viable, cells.[12] A reduction in the purple color indicates a cytotoxic or cytostatic effect of the test compound.

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Reduction MTT Yellow MTT (Soluble) MTT->Mitochondria NAD(P)H-dependent oxidoreductases Solubilization DMSO or Solubilization Solution Formazan->Solubilization Dissolves Crystals Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Colorimetric Reading

Diagram 1: Principle of the MTT Cell Viability Assay.
The LDH Assay: A Direct Marker of Cell Lysis

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity.[14] This event is a hallmark of late-stage apoptosis or necrosis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that produces a detectable signal (colorimetric or fluorescent).[15][16] Unlike the MTT assay, which measures a loss of function (metabolic activity), the LDH assay directly measures a marker of cell death, making it an excellent confirmatory method.[17]

LDH_Principle cluster_healthy Viable Cell (Intact Membrane) cluster_lysed Lysed Cell (Compromised Membrane) LDH_in LDH LDH_out LDH Supernatant Collect Supernatant LDH_out->Supernatant Released into medium Cell_Debris Cell Debris Treatment Compound Treatment (Cytotoxicity) cluster_lysed cluster_lysed Treatment->cluster_lysed Induces Lysis Assay Add Assay Reagent (Lactate, NAD+, etc.) Supernatant->Assay Detection Measure Signal (Absorbance or Luminescence) Assay->Detection cluster_healthy cluster_healthy

Diagram 2: Principle of the LDH Cytotoxicity Assay.

Pillar 2: Experimental Design and Self-Validating Protocols

A robust experimental design is paramount for trustworthy and reproducible results. The following protocols are designed as self-validating systems through the mandatory inclusion of comprehensive controls.

Core Materials & Reagents
  • Target Compound: this compound.

  • Solvent: High-purity Dimethyl Sulfoxide (DMSO).

  • Cancer Cell Lines: Select a panel of relevant cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HCT-116 [colon]).[2][12]

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).

  • Assay Kits: Commercial MTT or LDH assay kits are recommended for consistency (e.g., from Abcam, Promega, or similar).[13][15]

  • Equipment: Humidified incubator (37°C, 5% CO₂), microplate reader, multichannel pipettes, sterile 96-well flat-bottom plates.

General Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis A Culture Cells to Logarithmic Growth Phase C Seed Cells in 96-Well Plate A->C B Prepare Compound Stock (e.g., 10 mM in DMSO) E Treat Cells with Serial Dilutions of Compound & Controls B->E D Allow 24h for Cell Attachment C->D D->E F Incubate for Desired Period (24-72h) E->F G Perform Assay (Add MTT or Collect Supernatant for LDH) F->G H Incubate & Solubilize (for MTT) G->H MTT Path I Read Absorbance (Microplate Reader) G->I LDH Path H->I MTT Path J Calculate % Viability I->J K Generate Dose-Response Curve J->K L Determine IC50 Value K->L

Diagram 3: Overall workflow for cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability Assessment

This protocol is adapted for adherent cell lines in a 96-well format.[12][18]

1. Cell Seeding: a. Harvest cells that are in the exponential growth phase using Trypsin-EDTA. b. Perform a cell count (e.g., using a hemocytometer) and determine viability. c. Dilute the cell suspension to an optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include "cell-free" blank wells containing only 100 µL of medium for background correction.[12] e. Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach firmly.[1][12]

2. Compound Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[1] b. Create a series of serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. d. Crucial Controls: Dedicate wells for:

  • Untreated Control: Cells with fresh medium only.
  • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the treatment wells. This is essential to ensure the solvent itself is not causing toxicity.
  • Positive Control: Cells with a known cytotoxic drug (e.g., Doxorubicin) at a concentration known to induce cell death. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After incubation, add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[1][18] b. Incubate the plate for an additional 3-4 hours at 37°C. During this period, viable cells will convert the MTT into visible purple formazan crystals.[1][12]

4. Solubilization and Measurement: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals.[1][10] c. Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[18] d. Measure the absorbance at a wavelength between 570-590 nm using a microplate reader. A reference wavelength of ~630 nm can be used to reduce background noise.[13][18]

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol provides a direct measure of cytotoxicity through cell lysis.[15][17]

1. Cell Seeding and Treatment: a. Follow steps 1 and 2 from the MTT Assay Protocol exactly as described above. It is often efficient to run both assays in parallel on separate plates.

2. Preparation of Controls for LDH Assay: a. In addition to the controls in the treatment step, you must prepare a "Maximum LDH Release" control. b. To a set of untreated control wells, add 10 µL of the Lysis Solution provided in the assay kit (often a Triton X-100 solution) 45 minutes before collecting the supernatant. This will lyse all cells and represent 100% cytotoxicity.[17]

3. Supernatant Collection: a. After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet any detached cells and debris.[17] b. Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell layer.[17]

4. LDH Reaction and Measurement: a. Prepare the LDH reaction mixture according to the manufacturer's protocol.[15] b. Add the specified volume (e.g., 100 µL) of the reaction mixture to each well of the new plate containing the supernatant. c. Incubate the plate at room temperature for 20-30 minutes, protected from light.[17] d. Measure the absorbance at the recommended wavelength (commonly 490 nm) using a microplate reader.[17]

Pillar 3: Data Analysis, Interpretation, and Presentation

Data Calculation
  • Background Correction: Subtract the average absorbance of the cell-free blank wells from all other readings.

  • Calculating Percent Viability (MTT Assay):

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Calculating Percent Cytotoxicity (LDH Assay):

    • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] * 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit the growth or viability of 50% of a cell population.[1] It is the most common metric for quantifying a compound's cytotoxic potency.

  • Plot the percent viability (or cytotoxicity) against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve and calculate the precise IC₅₀ value.

Data Presentation

Summarize the final IC₅₀ values in a clear, concise table. This allows for easy comparison of the compound's potency across different cell lines and time points.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
MCF-7 This compound48Hypothetical Value
A549 This compound48Hypothetical Value
HeLa This compound48Hypothetical Value
MCF-7 Doxorubicin (Positive Control)48Hypothetical Value

Conclusion

By following these detailed, self-validating protocols, researchers can obtain reliable and reproducible data on the cytotoxic effects of this compound. The dual-assay approach, measuring both metabolic activity (MTT) and membrane integrity (LDH), provides a robust and comprehensive assessment of the compound's in vitro anticancer potential, which is an essential first step in the journey of drug development.[1]

References

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. In Programmed Cell Death (pp. 1-6). Humana Press. Retrieved from [Link]

  • Protocols.io. (2018). LDH cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Jekabsons, K., et al. (2014). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Cytotoxicity. IntechOpen. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Al-Qubaisi, M. S., et al. (2011). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Choudhary, D., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Retrieved from [Link]

  • Oyebamiji, K. A., & Semire, B. (2016). Studies Of 1, 4-Dihydropyridine Derivatives For Anti-Breast Cancer (MCF-7) Activities: Combinations Of DFT-QSAR And Docking Methods. New York Science Journal. Retrieved from [Link]

  • Fassihi, A., et al. (2017). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Research in Pharmaceutical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764021, this compound. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. Retrieved from [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Retrieved from [Link]

  • Bentham Science. (n.d.). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Retrieved from [Link]

Sources

Application Note and Protocol for the In Silico Investigation of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Molecular Docking of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction: Unveiling the Potential of a Dihydropyridine Derivative

The dihydropyridine scaffold is a cornerstone in medicinal chemistry, with many of its derivatives being potent modulators of various biological targets.[1][2] This class of compounds is particularly renowned for its calcium channel blocking activity, leading to their widespread use in the management of hypertension.[3][4] Beyond their cardiovascular applications, dihydropyridine derivatives have shown a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][5] The subject of this application note, This compound (molecular formula: C₁₃H₁₁NO₃), is a member of this versatile chemical family.[6][7][8]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is an indispensable tool for understanding how a small molecule (ligand), such as our compound of interest, might interact with a protein target at the atomic level. This in silico approach allows for the rapid screening of potential drug candidates and provides insights into the molecular basis of their activity, thereby guiding further experimental studies.[9]

This document provides a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound. As a representative example, we will investigate its potential interaction with the L-type calcium channel, a well-established target for dihydropyridine derivatives.[3][4] The methodologies outlined herein are designed to be robust and self-validating, ensuring a high degree of scientific rigor.

Foundational Concepts and Strategic Choices

A successful molecular docking experiment hinges on careful preparation of both the ligand and the protein target, as well as a clear understanding of the computational parameters. The choices made at each stage are critical for obtaining meaningful and reproducible results.

The Ligand: this compound

The initial step involves generating a high-quality 3D structure of the ligand. This is crucial as the docking algorithm will explore various conformations of the ligand within the protein's binding site. An improperly prepared ligand structure can lead to inaccurate predictions. The process involves converting the 2D chemical structure into a 3D model and then performing an energy minimization to obtain a low-energy, stable conformation.

The Protein Target: L-type Calcium Channel

Given the prevalence of dihydropyridine derivatives as calcium channel blockers, we have selected the voltage-gated L-type calcium channel Cav1.2 as our protein target. For this study, we will utilize a high-resolution crystal structure available in the Protein Data Bank (PDB). The preparation of the protein is a multi-step process that involves cleaning the PDB file of any extraneous molecules (e.g., water, co-crystallized ligands), adding hydrogen atoms (which are typically not resolved in crystal structures), and assigning partial charges to each atom.

The Docking Software: AutoDock Vina

For this protocol, we will use AutoDock Vina, a widely used and freely available software for molecular docking.[10][11] It employs a sophisticated scoring function to estimate the binding affinity between the ligand and the protein. Its efficiency and accuracy make it an excellent choice for both novice and experienced users.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the molecular docking study.

Required Software
  • AutoDock Vina: For performing the molecular docking simulation.

  • MGLTools: A suite of tools for preparing protein and ligand files for AutoDock.

  • Open Babel: A chemical toolbox for converting between different file formats.

  • PyMOL or UCSF Chimera: Molecular visualization software for analyzing the results.

Step 1: Ligand Preparation
  • Obtain 2D Structure: Download the 2D structure of "this compound" from a chemical database such as PubChem (CID: 2764021) in a suitable format (e.g., SDF).[6]

  • 2D to 3D Conversion: Use Open Babel to convert the 2D SDF file into a 3D structure. This can be done via the command line: obabel -isdf input.sdf -o pdb --gen3d -O output.pdb

  • Energy Minimization: Further refine the 3D structure by performing an energy minimization using a force field like MMFF94, which is also available in Open Babel.

  • Prepare for AutoDock: Use AutoDockTools to prepare the ligand in the PDBQT format. This involves assigning Gasteiger charges and defining the rotatable bonds. This step is crucial for allowing the ligand to be flexible during the docking process.[12]

Step 2: Protein Preparation
  • Download Protein Structure: Obtain the crystal structure of the L-type calcium channel from the Protein Data Bank (PDB). For this example, we will use a representative structure.

  • Clean the PDB File: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all water molecules, ions, and any co-crystallized ligands or molecules that are not part of the protein itself.[8][13]

  • Prepare for AutoDock: Use AutoDockTools to prepare the protein. This involves:

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Merging non-polar hydrogens.

    • Saving the prepared protein in the PDBQT format.[14]

Step 3: Grid Box Generation

The grid box defines the search space for the docking algorithm on the protein target.

  • Identify the Binding Site: The binding site can be identified from the literature or by locating the position of a co-crystallized ligand in the original PDB file.

  • Define Grid Parameters: In AutoDockTools, define the center and dimensions (in x, y, and z) of the grid box to encompass the entire binding site. The grid box should be large enough to allow for the ligand to move and rotate freely but not excessively large to avoid unnecessary computational time.[11]

Step 4: Running the Docking Simulation with AutoDock Vina
  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid parameters:

  • Execute AutoDock Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

Step 5: Protocol Validation - A Self-Validating System

To ensure the reliability of the docking protocol, it is essential to perform a validation step.[15][16]

  • Re-docking: If the chosen PDB structure contains a co-crystallized ligand, perform a docking simulation with this known ligand using the same protocol.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[15][17]

Visualization and Data Interpretation

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

Analyzing Binding Affinity

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[18] More negative values indicate a stronger predicted binding affinity. The output file will contain a list of the top-ranked binding poses with their corresponding affinities.

Visualizing Binding Poses

The predicted binding poses of the ligand can be visualized using PyMOL or UCSF Chimera. This allows for a qualitative assessment of the ligand's fit within the binding pocket.

Identifying Key Interactions

Detailed analysis of the ligand-protein complex can reveal key molecular interactions, such as:

  • Hydrogen Bonds: These are crucial for specificity and affinity.

  • Hydrophobic Interactions: These contribute significantly to the overall binding energy.

  • Pi-stacking and Cation-pi Interactions: These can occur between aromatic rings.

Tools like LigPlot+ or the analysis features within molecular viewers can be used to generate 2D diagrams of these interactions.[7]

Parameter Description Example Value
Binding Affinity (kcal/mol) The predicted free energy of binding. More negative values indicate stronger binding.-8.5
RMSD (Å) Root Mean Square Deviation from a reference structure (for validation).1.5
Interacting Residues Amino acid residues in the protein that form significant interactions with the ligand.TYR 123, SER 45, LEU 89
Interaction Types The nature of the molecular interactions observed.Hydrogen bond, Hydrophobic, Pi-stacking

Visual Diagrams

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (3D Structure Generation, Energy Minimization) Grid Grid Box Generation (Define Search Space) Ligand->Grid Protein Protein Preparation (PDB Cleanup, Add Hydrogens, Assign Charges) Protein->Grid Docking Molecular Docking (Run AutoDock Vina) Grid->Docking Analysis Results Analysis (Binding Affinity, Pose Visualization) Docking->Analysis Validation Protocol Validation (Re-docking, RMSD Calculation) Docking->Validation

Caption: A flowchart illustrating the key stages of the molecular docking protocol.

Ligand-Protein Interaction Concept

G cluster_ligand Ligand cluster_interactions Interactions Protein Protein Active Site LigandCore 1-Benzyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid Hbond Hydrogen Bond LigandCore->Hbond interacts via Hydrophobic Hydrophobic Interaction LigandCore->Hydrophobic interacts via Hbond->Protein Hydrophobic->Protein

Sources

Application Note & Protocol: Quantitative Analysis of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed application notes and robust protocols for the quantitative analysis of "1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" (Compound BPC). Intended for researchers, scientists, and professionals in drug development, this guide outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be self-validating, grounded in established scientific principles and regulatory guidelines, ensuring accuracy, precision, and reliability of results.

Introduction: The Significance of Quantifying this compound

This compound (BPC) is a substituted pyridine derivative. The pyridinone core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate quantification of BPC is critical throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control. The development of robust and reliable analytical methods is therefore a foundational requirement for advancing research and ensuring product safety and efficacy.

This guide provides detailed protocols for the quantification of BPC, emphasizing the rationale behind methodological choices and adherence to international regulatory standards.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a selective and sensitive analytical method.

PropertyValueSource
Molecular Formula C13H11NO3[1][2]
Molecular Weight 229.23 g/mol [1]
Appearance Solid (predicted)[3]
Structure 1-benzyl-2-oxopyridine-3-carboxylic acid[1]

The presence of a carboxylic acid moiety, a substituted pyridine ring, and a benzyl group dictates the solubility, chromatographic behavior, and detection characteristics of BPC.

Core Principles of Analytical Method Validation

The protocols outlined in this document are designed with the principles of analytical method validation at their core, as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9][10]

  • Accuracy: The closeness of test results to the true value.[9][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][10]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][11]

Recommended Analytical Protocols

Two primary analytical techniques are recommended for the quantification of BPC: HPLC-UV for routine analysis and quality control, and LC-MS/MS for bioanalytical applications requiring higher sensitivity and selectivity.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and cost-effective technique for the quantification of BPC in bulk drug substance and formulated products. The chromophoric nature of the substituted pyridine ring allows for sensitive detection by UV spectroscopy.[12][13]

The selection of a reversed-phase C18 column is based on the nonpolar character of the benzyl group and the pyridine ring. The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, is chosen to ensure good peak shape and retention of the analyte. The acidic modifier protonates the carboxylic acid group, reducing its polarity and enhancing its retention on the nonpolar stationary phase. UV detection at the wavelength of maximum absorbance (λmax) of BPC will provide optimal sensitivity.

Caption: HPLC-UV workflow for BPC quantification.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of BPC reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This is the primary stock solution.

    • Prepare a series of calibration standards by serial dilution of the primary stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

  • Preparation of Sample Solutions:

    • Accurately weigh a quantity of the sample containing approximately 10 mg of BPC and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter an aliquot through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 40% Mobile Phase A, 60% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection λmax of BPC (to be determined, likely in the 280-320 nm range)
Run Time 10 minutes
  • System Suitability:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make six replicate injections of a mid-range standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • The tailing factor for the BPC peak should be ≤ 2.0.

    • The theoretical plates for the BPC peak should be ≥ 2000.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the BPC standards against their corresponding concentrations.

    • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of BPC in the sample solutions from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as the determination of BPC in plasma or tissue samples, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[14][15][16]

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is a suitable ionization technique for a polar molecule like BPC. In positive ion mode, the molecule is expected to be readily protonated. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing interferences from complex biological matrices.

Caption: LC-MS/MS workflow for BPC in biological matrices.

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of BPC in methanol (e.g., 1 mg/mL).

    • Prepare a stock solution of a suitable internal standard (IS), such as a stable isotope-labeled BPC or a structurally similar compound, in methanol.

    • Prepare working solutions of BPC and the IS by diluting the stock solutions with a 50:50 mixture of methanol and water.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of BPC standard
Collision Energy To be optimized for each transition
  • Data Analysis:

    • Integrate the peak areas for BPC and the IS.

    • Calculate the peak area ratio (BPC/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the BPC standards.

    • Use a weighted (1/x²) linear regression to fit the calibration curve.

    • Determine the concentration of BPC in the samples from the regression equation of the calibration curve.

Conclusion

The analytical methods presented in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method is well-suited for routine analysis in a quality control environment, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. Both methods are designed to be validated in accordance with international guidelines, ensuring the integrity of the data generated. It is imperative that any laboratory implementing these methods performs a full validation to demonstrate fitness for its intended purpose.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][6]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][7]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][8]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][9]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][17]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][10]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PubChem. This compound. [Link][1]

  • ResearchGate. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link][14]

  • Springer Protocols. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link][15]

  • Oakwood Chemical. This compound. [Link][2]

  • National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link][16]

  • European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link][12]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link][13]

Sources

Application Notes & Protocols: Enantioselective Synthesis of Chiral 1,2-Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 1,2-dihydropyridines are of paramount importance in modern synthetic and medicinal chemistry. They serve as versatile and highly reactive intermediates for the construction of complex nitrogen-containing heterocycles, most notably chiral piperidines, which are among the most prevalent structural motifs in FDA-approved pharmaceuticals.[1][2] The development of catalytic and enantioselective methods to access these valuable synthons is a significant challenge, primarily centered on controlling both regioselectivity (1,2- vs. 1,4-addition) and stereoselectivity. This guide provides an in-depth analysis of field-proven strategies for the enantioselective synthesis of 1,2-dihydropyridines, focusing on organocatalytic and transition-metal-catalyzed approaches. We will dissect the mechanistic rationale behind these powerful transformations and provide detailed, step-by-step protocols to enable their successful implementation in a research setting.

The Strategic Importance of Chiral 1,2-Dihydropyridines

The value of 1,2-dihydropyridines lies in their dual reactivity as both a conjugated diene and an enamine. This functionality allows for a wide array of downstream transformations, making them powerful precursors for generating molecular diversity.[3]

  • Access to Chiral Piperidines: Stereoselective reduction of the diene system provides direct access to highly substituted and enantioenriched piperidines.[1]

  • Cycloaddition Reactions: Their conjugated diene character makes them ideal partners in pericyclic reactions, such as the Diels-Alder reaction, enabling the rapid assembly of complex, bridged polycyclic alkaloids.[4]

The primary challenge has been the development of catalytic asymmetric methods that can deliver these scaffolds with high optical purity, moving beyond stoichiometric chiral auxiliaries.[3] Modern approaches typically rely on the activation of the pyridine ring to render it susceptible to nucleophilic attack, followed by a stereocontrolled addition.

Organocatalytic Strategies: A Modular and Metal-Free Approach

Organocatalysis has emerged as a powerful platform for synthesizing chiral 1,2-dihydropyridines, offering mild reaction conditions and avoiding contamination with transition metals.

Modular Synthesis via Mannich/Wittig/Cycloisomerization Sequence

One of the most innovative and flexible strategies forgoes the traditional dearomatization of a pre-formed pyridine ring. Instead, it constructs the chiral 1,2-dihydropyridine from simple acyclic precursors in a one-pot sequence. This modularity allows for exceptional diversity in the final products.[1][5]

Causality of the Experimental Design: This sequence is designed to build complexity systematically. The initial organocatalytic asymmetric Mannich reaction is the key stereochemistry-determining step. The subsequent Wittig and cycloisomerization steps are designed to construct the ring system while preserving the enantiopurity established in the first step. A particularly elegant aspect of this protocol is the internal recycling of reaction by-products to facilitate the final, challenging cyclization step.[1][5]

Logical Workflow: Mannich/Wittig/Cycloisomerization Sequence

G cluster_0 One-Pot Reaction Vessel cluster_1 Catalyst & Reagent System A N-Boc Aldimine + Aldehyde B Chiral δ-Amino α,β-Unsaturated Ketone (Key Intermediate) A->B  Organocatalytic  Asymmetric Mannich  (Sets Stereocenter) D Chiral 1,2-Dihydropyridine (Final Product) B->D  Acid-Catalyzed  Cycloisomerization C Phosphorane (Wittig Reagent) C->B Wittig Reaction Catalyst Chiral Amine Catalyst Catalyst->A Catalyzes Mannich Acid HCl (in situ) Acid->B Catalyzes Cyclization G cluster_reactants Inputs center [Rh(I)-L*] A Oxidative Addition center->A B Transmetalation A->B Rh(I)-Ar C Nucleophilic Addition B->C Rh(III) Complex D Reductive Elimination C->D D->center Product Chiral 1,2-Dihydropyridine D->Product Pyridinium Pyridinium Salt Pyridinium->C Boronic Ar-B(OR)₂ Boronic->B G DHP Chiral 1,2-Dihydropyridine Piperidine Enantioenriched Piperidine DHP->Piperidine Stereoselective Reduction (e.g., H₂, PtO₂) DielsAlder Polycyclic Alkaloid Core DHP->DielsAlder Diels-Alder Reaction (with Dienophile)

Sources

Application Notes and Protocols for 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Pyridone Scaffold as a Privileged Structure in Drug Discovery

The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. Its inherent chemical features, including hydrogen bond donors and acceptors, and a planar ring system capable of pi-stacking interactions, make it a versatile scaffold for the design of novel therapeutic agents. The N-benzyl substitution on the 2-pyridone ring, as seen in 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , introduces a lipophilic moiety that can enhance membrane permeability and provide additional van der Waals interactions within target binding sites. The carboxylic acid at the 3-position is a critical functional group, often involved in key ionic and hydrogen bonding interactions with biological macromolecules.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of "this compound" and its derivatives in medicinal chemistry. We will explore its synthesis, potential therapeutic applications based on related compounds, and provide detailed protocols for its biological evaluation.

Synthetic Strategy: A Plausible Route to this compound

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and adaptable synthetic route can be devised based on established methodologies for related N-substituted 2-pyridone-3-carboxylic acids. A modified Hantzsch-type pyridine synthesis offers a convergent and efficient approach.

Conceptual Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction Cascade cluster_2 Final Product A Benzylamine D Condensation & Cyclization A->D B Diethyl 2-formylsuccinate (or related β-keto ester) B->D C Ammonia or Ammonium Acetate C->D E Aromatization (Oxidation) D->E F Ester Hydrolysis E->F G 1-Benzyl-2-oxo-1,2-dihydropyridine- 3-carboxylic acid F->G caption Conceptual synthetic workflow.

Caption: A conceptual workflow for the synthesis of the target compound.

Protocol: Synthesis of Ethyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Intermediate)

This protocol describes the synthesis of the ethyl ester precursor, which can then be hydrolyzed to the final carboxylic acid.

Materials:

  • Benzylamine

  • Diethyl 2-formylsuccinate (or a suitable β-keto ester)

  • Ammonium acetate

  • Ethanol (absolute)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add benzylamine (1.0 eq), diethyl 2-formylsuccinate (1.0 eq), and ammonium acetate (1.2 eq) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the ethyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate should form. If not, extract the aqueous layer with ethyl acetate.

  • Collect the precipitate by filtration and wash with cold water.

  • If extraction was performed, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

  • Dry the final product under vacuum.

Potential Therapeutic Applications and Mechanistic Insights

While direct biological data for "this compound" is scarce, the broader class of N-substituted 2-pyridone derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Derivatives of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the inhibition of key cellular processes.

Potential Mechanisms of Action:

  • Kinase Inhibition: The 2-pyridone core can act as a hinge-binding motif for various protein kinases, which are often dysregulated in cancer. N-benzyl pyridone derivatives have been investigated as inhibitors of kinases such as PIM-1 and ASK1.[1][2]

  • Tubulin Polymerization Inhibition: Some N-benzyl-triazole-carboxamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

G cluster_0 Compound cluster_1 Potential Cellular Targets cluster_2 Cellular Effects cluster_3 Outcome A 1-Benzyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid Derivative B Protein Kinases (e.g., PIM-1, ASK1) A->B C Tubulin A->C D Inhibition of Signaling Pathways B->D E Disruption of Microtubule Dynamics C->E F Cell Cycle Arrest D->F E->F G Apoptosis F->G caption Potential anticancer mechanisms.

Caption: Potential mechanisms of anticancer activity for 2-pyridone derivatives.

Antiviral Activity

The pyridine and dihydropyridine scaffolds are present in numerous antiviral agents.[3] Their mechanisms of action are varied and target different stages of the viral life cycle.

Potential Mechanisms of Action:

  • Reverse Transcriptase Inhibition: Several N-benzyl pyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[4]

  • Inhibition of Viral Replication: Carboxamide functionalized 2-pyridones have shown activity against Hepatitis B virus (HBV) DNA replication.[4]

Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cell lines.[5][6][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I caption MTT assay workflow.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Antiviral Activity (CPE Reduction Assay)

This protocol describes a cytopathic effect (CPE) reduction assay to evaluate the antiviral activity of the compound.[8][9]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock with a known titer

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Positive control antiviral drug

  • Neutral red or Crystal Violet solution

  • Fixative solution (e.g., 10% formalin)

  • PBS

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Compound and Virus Addition: Prepare serial dilutions of the test compound in culture medium. Remove the growth medium from the cells. Add the compound dilutions to the wells, followed by the virus at a predetermined multiplicity of infection (MOI). Include virus control (cells + virus), cell control (cells only), and positive control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until CPE is observed in at least 80% of the virus control wells.

  • Staining: Fix the cells with the fixative solution. After fixation, stain the cells with neutral red or crystal violet solution.

  • Quantification: Wash the plate to remove excess stain and then elute the stain from the cells. Measure the absorbance at the appropriate wavelength (e.g., 540 nm for neutral red).

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration. Determine the EC₅₀ (the concentration of the compound that protects 50% of cells from virus-induced death) and the CC₅₀ (the 50% cytotoxic concentration from a parallel assay without the virus). Calculate the Selectivity Index (SI = CC₅₀/EC₅₀).

Quantitative Data from Structurally Related Analogs

Compound ClassTarget/AssayActivity (IC₅₀/EC₅₀)Reference
N-Benzyl Pyridinone DerivativesHIV-1 Reverse Transcriptase0.2 - 6 nM[4]
2-Pyridone DerivativesHepatitis B Virus (HBV) DNA Replication0.12 - 0.206 µM[2]
Dihydropyridine Carboxylic Acid DerivativesHCT-15 Human Colon Cancer Cells7.94 - 9.24 µM[10]
N-Benzyl Pyridine-2-one DerivativesASK1 Kinase1.73 - 9.13 nM[2]

This data is for structurally related compounds and should be used as a guide for the potential activity of this compound.

Future Directions and Drug Development Potential

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and carboxylic acid moieties can lead to the optimization of potency and selectivity.

  • Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic bioisosteres (e.g., tetrazole, hydroxamic acid) to improve pharmacokinetic properties such as membrane permeability and metabolic stability.[5][11]

  • Mechanism of Action Studies: Elucidating the precise molecular targets of active compounds is crucial for further development. This can involve kinase profiling, tubulin polymerization assays, or viral enzyme inhibition assays.

By leveraging the synthetic and biological evaluation protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this versatile chemical scaffold.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • protocols.io. (2020, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available from: [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Available from: [Link]

  • Peypoux, F., et al. (1999). Synthesis and antiviral activity of 4-benzyl pyridinone derivatives as potent and selective non-nucleoside human immunodeficiency virus type 1 reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 42(4), 610-618. Available from: [Link]

  • Mahran, M. A., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Medicinal Chemistry, 13(1), 78-93. Available from: [Link]

  • El-Sayed, M. A., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. Available from: [Link]

  • Li, Y., et al. (2023). Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents. European Journal of Medicinal Chemistry, 247, 115057. Available from: [Link]

  • Abdelaziz, M. E., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Medicinal Chemistry, 13(1), 78-93. Available from: [Link]

  • Andreola, M. L., et al. (2001). Antiviral activity of 4-benzyl pyridinone derivatives as HIV-1 reverse transcriptase inhibitors. Expert Opinion on Emerging Drugs, 6(2), 225-238. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(16), 1896-1921. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2021(2), M1223. Available from: [Link]

  • Farghaly, T. A., et al. (2021). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. Molecules, 26(23), 7306. Available from: [Link]

  • Perez-Gonzalez, M., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(11), 3330. Available from: [Link]

  • Pop, C. E., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6678. Available from: [Link]

  • Oakwood Chemical. (n.d.). This compound. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • El-Sawy, E. R., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(18), 3266. Available from: [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids - key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(3), 209-218. Available from: [Link]

  • Ökten, S., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure, 1251, 132025. Available from: [Link]

Sources

Investigating the Enzyme Inhibitory Potential of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

Abstract: This document provides a comprehensive guide for researchers, biochemists, and drug development professionals on the characterization of "1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" as a potential enzyme inhibitor. While pyridinone-containing compounds are recognized for a wide spectrum of pharmacological activities, including enzyme inhibition[1][2], specific kinetic data for this particular molecule is not widely published. Therefore, this guide presents a robust, adaptable framework for its initial characterization. We will use Lactate Dehydrogenase (LDH) as a representative enzyme system to establish a detailed protocol for determining key inhibitory constants (IC₅₀, Kᵢ) and elucidating the mechanism of inhibition.

Scientific Foundation & Rationale

The Pyridinone Scaffold: A Privileged Structure in Drug Discovery

The pyridinone core is a six-membered, nitrogen-containing heterocycle that is a prominent feature in numerous biologically active molecules.[2] Its unique physicochemical properties, such as weak alkalinity and the capacity to act as both a hydrogen-bond donor and acceptor, make it an attractive scaffold for designing molecules that can interact with biological targets.[2] Pyridinone derivatives have demonstrated a vast range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities, often by targeting and inhibiting specific enzymes.[1][3]

This compound (PubChem CID: 2764021) is a member of this versatile chemical family.[4] Its structure, featuring a carboxylic acid group and a benzyl substituent on the pyridinone ring, provides multiple potential interaction points for an enzyme's active or allosteric site. The carboxylic acid can engage in ionic or hydrogen bonding, while the benzyl group can form hydrophobic or π-stacking interactions. This structural arrangement makes it a compelling candidate for screening as an enzyme inhibitor.

Principle of the Model Assay System: Lactate Dehydrogenase (LDH)

To illustrate the process of kinetic characterization, we have selected Lactate Dehydrogenase (LDH) as our model enzyme. LDH catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation/reduction of NADH to NAD⁺.

Pyruvate + NADH + H⁺ ⇌ Lactate + NAD⁺

The utility of this system lies in the distinct spectrophotometric properties of the cofactor. The reduced form, NADH, strongly absorbs light at 340 nm, whereas the oxidized form, NAD⁺, does not.[5] By monitoring the decrease in absorbance at 340 nm over time, we can directly measure the rate of the enzymatic reaction.[5][6] This continuous, real-time assay is highly reproducible and ideal for studying enzyme kinetics and inhibition.[5]

Experimental Design & Protocols

This section details the step-by-step methodology for a comprehensive kinetic analysis. The overall workflow is designed to first screen for inhibitory activity (IC₅₀ determination) and then to perform a more detailed study to understand the mechanism of that inhibition.

Diagram: General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: IC50 Determination cluster_moi Phase 3: Mechanism of Inhibition (MOI) P1 Prepare Buffer & Reagent Stocks (Pyruvate, NADH, LDH) P2 Prepare Inhibitor Stock Solution (Compound in 100% DMSO) P1->P2 P3 Create Serial Dilutions of Inhibitor P2->P3 IC1 Dispense Reagents & Inhibitor Dilutions into 96-well Plate P3->IC1 IC2 Initiate Reaction (add LDH or Pyruvate) IC1->IC2 IC3 Measure Kinetic Read (Absorbance at 340 nm over time) IC2->IC3 IC4 Calculate Initial Velocities (v₀) & Plot vs. [Inhibitor] IC3->IC4 IC5 Determine IC50 Value IC4->IC5 M1 Design Matrix: Vary [Substrate] at Fixed [Inhibitor] IC5->M1 M2 Perform Kinetic Assays for Each Condition M1->M2 M3 Calculate v₀ for Each Assay M2->M3 M4 Generate Michaelis-Menten & Lineweaver-Burk Plots M3->M4 M5 Determine Inhibition Type & Calculate Kᵢ M4->M5

Caption: Workflow for kinetic analysis of an enzyme inhibitor.

Materials & Reagents
  • Test Compound: this compound (CAS: 89960-36-1)[7]

  • Enzyme: Rabbit Muscle Lactate Dehydrogenase (LDH)

  • Substrate: Sodium Pyruvate

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Buffer: Tris-HCl or Potassium Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Solvent: Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Hardware: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm, calibrated pipettes, 96-well UV-transparent microplates.

Reagent Preparation
  • Assay Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4. Filter and degas.

  • Enzyme Stock (LDH): Prepare a 1 mg/mL stock solution in assay buffer. Store in aliquots at -20°C. Determine the working concentration empirically to yield a linear reaction rate of approximately 0.05-0.1 absorbance units per minute.

  • Substrate Stock (Pyruvate): Prepare a 100 mM stock solution of sodium pyruvate in assay buffer. Store at -20°C.

  • Cofactor Stock (NADH): Prepare a 10 mM stock solution of NADH in assay buffer. As NADH is unstable, prepare this fresh daily and keep it on ice, protected from light.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. This high concentration minimizes the final percentage of DMSO in the assay, which should ideally be kept below 1% to avoid affecting enzyme activity.

Protocol 1: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM down to 100 nM).

  • Assay Plate Setup: In a 96-well UV-transparent plate, prepare the following reactions (example for a 200 µL final volume):

    • 100% Activity Control (No Inhibitor): 154 µL Assay Buffer, 20 µL Pyruvate stock (10 mM final), 20 µL NADH stock (1 mM final), 2 µL of 100% DMSO.

    • Test Wells: 154 µL Assay Buffer, 20 µL Pyruvate stock, 20 µL NADH stock, 2 µL of the respective inhibitor dilution.

    • 0% Activity Control (No Enzyme): 174 µL Assay Buffer, 20 µL Pyruvate stock, 20 µL NADH stock, 2 µL of 100% DMSO.

  • Pre-incubation: Mix the plate gently and pre-incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 4 µL of the diluted working stock of LDH to all wells except the "No Enzyme" control.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to the same temperature. Measure the absorbance at 340 nm every 15 seconds for 5-10 minutes.

Protocol 2: Mechanism of Inhibition (MOI) Study

This experiment distinguishes between different types of reversible inhibition by measuring reaction rates at varying substrate and inhibitor concentrations.[8]

  • Experimental Design: Design a matrix of experiments. You will vary the pyruvate concentration (e.g., from 0.5 x Kₘ to 10 x Kₘ) at several fixed concentrations of the inhibitor. The inhibitor concentrations should be chosen based on the previously determined IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Assay Setup: For each combination of substrate and inhibitor concentration, set up a reaction similar to the IC₅₀ protocol. Adjust the volume of buffer to account for the changing volume of the substrate stock solution.

  • Data Collection: Perform the kinetic measurements as described in step 2.3.5 for each condition.

Data Analysis & Interpretation

Calculating Initial Velocity (v₀)

For each kinetic run, identify the initial linear phase of the reaction (typically the first 1-3 minutes). The slope of this line (ΔAbsorbance/Δtime) is the initial velocity (v₀) of the reaction.

IC₅₀ Curve Generation
  • Normalize Data: Convert the initial velocities into percentage of inhibition relative to the "100% Activity Control" (which contains only DMSO).

    • % Inhibition = 100 * (1 - (v₀_inhibitor / v₀_control))

  • Plotting: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor at which the curve passes through 50% inhibition.

Determining the Mechanism of Inhibition
  • Calculate Initial Velocities: Determine the v₀ for every combination of substrate and inhibitor concentration from the MOI study.

  • Michaelis-Menten Plot: For each fixed inhibitor concentration, plot v₀ versus substrate concentration [S]. This visualizes how the maximum velocity (Vₘₐₓ) and the Michaelis constant (Kₘ) are affected.

  • Lineweaver-Burk Plot: For a more quantitative analysis, create a double-reciprocal plot (Lineweaver-Burk plot) of 1/v₀ versus 1/[S].

    • The y-intercept corresponds to 1/Vₘₐₓ.

    • The x-intercept corresponds to -1/Kₘ.

    • The pattern of line intersections reveals the mechanism of inhibition.

Diagram: Interpreting Lineweaver-Burk Plots

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition lc Lines intersect on Y-axis Km increases, Vmax unchanged ln Lines intersect on X-axis Km unchanged, Vmax decreases lu Lines are parallel Both Km and Vmax decrease

Caption: Characteristic patterns for different inhibition types on a Lineweaver-Burk plot.

Sample Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Inhibitor Conc. [µM]Apparent Vₘₐₓ (µM/min)Apparent Kₘ (µM)
0 (Control)100.0 ± 4.5150.2 ± 8.9
1098.9 ± 5.1255.6 ± 12.1
20101.2 ± 4.8348.7 ± 15.3
4099.5 ± 5.3501.4 ± 20.5
Table represents hypothetical data for competitive inhibition.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following control experiments are critical:

  • Solvent Interference: Run the "100% Activity Control" with varying concentrations of DMSO (e.g., 0.5% to 5%) to confirm the chosen final concentration does not significantly impact enzyme activity.

  • Compound Interference: To check if the test compound absorbs light at 340 nm, run a spectrum of the compound in the assay buffer. Additionally, run a control reaction containing the highest concentration of the inhibitor but no enzyme (or no substrate) to ensure the compound itself is not causing a change in absorbance over time.

  • Data Reproducibility: All experiments should be performed in triplicate to ensure the reliability of the calculated kinetic parameters.

By adhering to this structured approach, researchers can robustly characterize the inhibitory potential and mechanism of action for this compound, paving the way for further investigation in drug discovery and development programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764021, this compound. Available at: [Link]

  • Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1986. Available at: [Link]

  • Tai, H. H., Lee, N., & Tai, C. L. (1980). Inhibition of thromboxane synthesis and platelet aggregation by pyridine and its derivatives. Advances in prostaglandin and thromboxane research, 6, 447–452. Available at: [Link]

  • Khan, I., et al. (2022). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Pyridine and Its Derivatives: Synthesis, Health Effects and Applications. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Advances, 11(14), 7839-7850. Available at: [Link]

  • Fouad, M. A., et al. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 1-21. Available at: [Link]

  • Oakwood Chemical. Product Page: this compound. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3323. Available at: [Link]

  • Tip Biosystems (2024). What Are Enzyme Kinetic Assays? Available at: [Link]

  • Easterby, J. S. (1973). The kinetics of coupled enzyme reactions. Applications to the assay of glucokinase, with glucose 6-phosphate dehydrogenase as coupling enzyme. Biochimica et Biophysica Acta (BBA) - Enzymology, 293(2), 552-558. Available at: [Link]

  • Wikipedia contributors. (2024). Enzyme kinetics. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Louisiana State University Health Sciences Center. Enzyme Assays and Kinetics. Available at: [Link]

  • Bisswanger, H. (2014). Enzyme kinetics and its relevance to enzyme assay. Perspectives in science, 1(1-6), 33-39. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dihydropyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dihydropyridine carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these vital heterocyclic compounds, providing troubleshooting guides and frequently asked questions in a direct question-and-answer format. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of their synthesis, ensuring successful and reproducible outcomes.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of dihydropyridine carboxylic acids.

Issue 1: Low or No Yield of the Desired Dihydropyridine Carboxylic Acid

Question: My Hantzsch reaction is resulting in a low yield or no product at all. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Hantzsch dihydropyridine synthesis, a cornerstone for creating these scaffolds, can stem from several factors.[1][2][3][4] A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: The classic Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The choice of solvent and temperature is critical.

    • Solvent Polarity: Solvents like ethanol, methanol, or even water can be effective.[1] For less reactive substrates, a higher boiling point solvent like isopropanol or a solvent-free approach under microwave irradiation might be beneficial.[5][6]

    • Temperature: While refluxing in alcohol is common, some reactions may benefit from lower or higher temperatures.[3] If the reaction is sluggish, consider a modest increase in temperature. Conversely, for highly reactive aldehydes, cooling the initial mixing of reactants can prevent side reactions.

  • Reactant Quality and Stoichiometry:

    • Aldehyde Reactivity: Aromatic aldehydes with electron-withdrawing groups (e.g., nitro groups) tend to give higher yields, while sterically hindered aldehydes may lead to lower efficiency.[1] Ensure your aldehyde is pure and free of carboxylic acid impurities, which can interfere with the reaction.

    • β-Ketoester and Ammonia Source: Use high-purity β-ketoesters and a reliable source of ammonia, such as ammonium acetate. The stoichiometry should be precise, typically a 1:2:1 molar ratio of aldehyde to β-ketoester to ammonia source.[4]

  • Reaction Mechanism Considerations: The Hantzsch synthesis proceeds through several intermediates, including a Knoevenagel condensation product and an enamine.[1][2] Any factor that hinders these steps will impact the overall yield.

Experimental Protocol: Optimization of a Hantzsch Reaction

  • Reactant Purification:

    • Distill the aldehyde if its purity is questionable.

    • Ensure the β-ketoester is free of water.

    • Use freshly opened or properly stored ammonium acetate.

  • Solvent Screening:

    • Set up parallel reactions in ethanol, isopropanol, and under solvent-free conditions (if a microwave reactor is available).

  • Temperature Variation:

    • Run the reaction at different temperatures, for example, room temperature, 60 °C, and reflux.

  • Catalyst Addition:

    • Consider the use of a catalyst. While the classic Hantzsch reaction is often uncatalyzed, various catalysts like iodine, ceric ammonium nitrate, or ytterbium triflate have been shown to improve yields and shorten reaction times.[7][8]

ParameterCondition 1Condition 2Condition 3
Solvent EthanolIsopropanolSolvent-free (MW)
Temperature RefluxReflux100 °C
Catalyst NoneIodine (10 mol%)Yb(OTf)3 (5 mol%)

Logical Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low or No Yield check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_reactants->start Impure Reactants/Incorrect Stoichiometry (Action: Purify/Recalculate) check_conditions Evaluate Reaction Conditions (Solvent, Temperature) check_reactants->check_conditions Reactants OK check_conditions->start Suboptimal Conditions (Action: Screen Solvents/Temperatures) optimize_catalyst Consider Catalyst Addition check_conditions->optimize_catalyst Conditions Optimized, Still Low Yield optimize_catalyst->start No Improvement (Action: Re-evaluate Substrate Reactivity) analyze_byproducts Analyze Reaction Mixture for Byproducts optimize_catalyst->analyze_byproducts Catalyst Screened successful_synthesis Successful Synthesis analyze_byproducts->successful_synthesis Byproducts Identified and Minimized Purification_Strategy crude_product Crude Dihydropyridine Carboxylic Acid acid_base_extraction Attempt Acid-Base Extraction crude_product->acid_base_extraction crystallization Attempt Crystallization acid_base_extraction->crystallization Unsuccessful pure_product Pure Product acid_base_extraction->pure_product Successful column_chromatography Perform Column Chromatography crystallization->column_chromatography Unsuccessful crystallization->pure_product Successful column_chromatography->pure_product Successful

Sources

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. The following content is structured in a question-and-answer format to provide direct and actionable solutions to potential experimental hurdles.

Synthesis Overview

The synthesis of this compound typically involves a two-step process: the N-benzylation of a suitable 2-pyridone precursor, followed by the hydrolysis of an ester group to the desired carboxylic acid. The key challenge in this synthesis is controlling the regioselectivity of the benzylation step, as the 2-pyridone ring system is an ambident nucleophile, allowing for both N- and O-alkylation.

Synthesis_Workflow start 2-Oxo-1,2-dihydropyridine -3-carboxylic acid ester step1 N-Benzylation (Benzyl Bromide, Base) start->step1 intermediate 1-Benzyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid ester step1->intermediate step2 Ester Hydrolysis (e.g., LiOH, H2O/THF) intermediate->step2 product 1-Benzyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid step2->product

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: My N-benzylation reaction is giving a low yield. What are the critical parameters to optimize?

Low yields in the N-benzylation of 2-pyridones are a common issue, often stemming from suboptimal reaction conditions or incomplete conversion.[1]

Key Optimization Parameters:

  • Choice of Base: The base plays a crucial role in deprotonating the 2-pyridone. Stronger bases can lead to faster reactions but may also promote side reactions. Weaker bases require higher temperatures or longer reaction times. Potassium carbonate (K₂CO₃) is a commonly used base for this transformation.[2][3]

  • Solvent Selection: Aprotic polar solvents like Dimethylformamide (DMF) are generally effective as they can dissolve the pyridone salt and facilitate the Sₙ2 reaction.[2]

  • Temperature and Reaction Time: These parameters are interdependent. Reactions at room temperature may require extended periods (20-50 hours), while heating can significantly shorten the reaction time.[2] However, excessive heat can lead to byproduct formation. It is essential to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

ParameterRecommendationRationale
Base K₂CO₃ (1.5 equiv.)Effective and commonly used for N-alkylation of pyridones.[2][3]
Alkylating Agent Benzyl bromide (1.3 equiv.)Provides the benzyl group.
Solvent DMFAprotic polar solvent that facilitates the reaction.
Temperature Room Temperature to 60 °CBalance between reaction rate and minimizing side products.
Monitoring TLC (e.g., 1:1 Hexane/EtOAc)Essential to determine reaction completion and identify byproducts.[4]
Q2: I am observing a significant amount of the O-benzylated isomer. How can I improve the N-selectivity?

The formation of the O-benzylated product, 2-(benzyloxy)pyridine-3-carboxylic acid, is the most common competing reaction. The 2-pyridone anion is an ambident nucleophile, and the site of alkylation (N vs. O) is influenced by several factors.

N_vs_O_Alkylation Pyridone 2-Pyridone Anion N_Alkylation N-Benzylation (Kinetic Product) Pyridone->N_Alkylation Favored by: - Polar aprotic solvents (DMF) - Alkali metal counter-ions (K+) O_Alkylation O-Benzylation (Thermodynamic Product) Pyridone->O_Alkylation Favored by: - Nonpolar solvents - Ag+ counter-ions Conditions Reaction Conditions (Solvent, Counter-ion, Temp.) Conditions->Pyridone

Caption: Factors influencing N- vs. O-benzylation selectivity.

Strategies to Enhance N-Selectivity:

  • Counter-ion Effect: The choice of the counter-ion for the pyridone salt is critical. Alkaline metal salts, such as those formed with potassium carbonate, are known to favor N-alkylation.[5] In contrast, silver salts (e.g., Ag₂O) have been reported to promote selective O-alkylation.[5]

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO tend to favor N-alkylation.

  • Catalytic Systems: While less common for simple benzylations, certain catalytic systems can influence selectivity. For instance, palladium-catalyzed methods have been developed for the chemoselective O-benzylation of related quinolinones, highlighting the tunability of this reaction.[6][7] For achieving N-benzylation, avoiding such catalysts is advisable. A LiI-promoted O- to N-alkyl migration has also been developed, which could serve as a method to convert an unwanted O-alkylated byproduct to the desired N-alkylated product.[8]

Q3: The hydrolysis of my ester to the final carboxylic acid is sluggish or leads to decomposition. What can I do?

Hydrolysis of the ester is the final step to obtain the target molecule. Issues at this stage can significantly impact the overall yield and purity.

Troubleshooting Hydrolysis:

  • Incomplete Hydrolysis: If the reaction is sluggish, consider using a stronger base like lithium hydroxide (LiOH), which is highly effective for ester hydrolysis. Using a co-solvent system such as THF/water or methanol/water can improve the solubility of the ester starting material.

  • Decarboxylation: 2-Pyridone-3-carboxylic acids can be susceptible to decarboxylation, especially under harsh heating conditions in the presence of a base.[2][3][9] It is advisable to conduct the hydrolysis at room temperature or with gentle heating and monitor the reaction closely to avoid prolonged reaction times.

  • Work-up Procedure: After hydrolysis, the reaction mixture will be basic. The product is isolated by acidifying the aqueous solution (e.g., with 1M HCl) to a pH of ~3-4, which will precipitate the carboxylic acid. Ensure the solution is cold during acidification to maximize precipitation and minimize the solubility of the product in the aqueous layer.[10]

Q4: I'm having difficulties with the purification of the final product. What are the best practices?

The polar nature of this compound can make purification challenging.[4]

Purification Strategies:

  • Precipitation/Recrystallization: This is often the most effective method. After acidic work-up, the precipitated crude product can be collected by filtration.[2] Recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, can yield a highly pure product.

  • Column Chromatography: If chromatography is necessary, streaking on the silica gel column can be an issue due to the acidic nature of the product.[4] To mitigate this, consider the following:

    • Acidify the Eluent: Add a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase. This keeps the carboxylic acid in its protonated form, reducing its interaction with the silica gel and leading to better peak shapes.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using reverse-phase chromatography (C18).

  • Extraction: Due to the zwitterionic potential and high polarity of pyridone carboxylic acids, extraction from aqueous solutions can be inefficient with common organic solvents like ethyl acetate or DCM.[10][11] If extraction is necessary, it is often performed after neutralizing the solution, and multiple extractions may be required.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield in Benzylation Incomplete reaction; suboptimal base or solvent; low temperature.Use K₂CO₃ in DMF; gently heat the reaction; monitor by TLC to ensure full conversion.[1][2]
O-Benzylation Side Product Reaction conditions favoring O-alkylation.Ensure the use of an alkali metal base (e.g., K₂CO₃); avoid silver salts; use a polar aprotic solvent like DMF.[5]
Multiple Spots on TLC Incomplete reaction; side product formation; decomposition.Monitor the reaction closely; optimize temperature and reaction time; check the purity of starting materials.[4]
Incomplete Ester Hydrolysis Insufficient base; poor solubility of the starting material.Use LiOH; employ a co-solvent system (THF/H₂O or MeOH/H₂O); allow for sufficient reaction time at room temperature.
Product Loss During Work-up Product is soluble in the aqueous layer.Cool the aqueous layer in an ice bath before and during acidification; ensure pH is sufficiently low (~3-4) to fully precipitate the product.
Poor Separation in Chromatography Product streaking on silica gel.Add 0.5-1% acetic acid to the eluent; consider reverse-phase chromatography.[4]

Detailed Experimental Protocols

Protocol 1: N-Benzylation of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
  • To a solution of ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.3 equiv) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 20-50 hours, or at 50 °C for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Protocol 2: Hydrolysis to this compound
  • Dissolve the ethyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 with 1M HCl. A precipitate should form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Troubleshooting Workflow

Troubleshooting_Flowchart start Synthesis Issue q1 Which Step? start->q1 benzylation N-Benzylation q1->benzylation hydrolysis Ester Hydrolysis q1->hydrolysis purification Purification q1->purification q2_benzyl Low Yield or Side Products? benzylation->q2_benzyl q2_hydrolysis Incomplete Reaction or Decomposition? hydrolysis->q2_hydrolysis q2_purification Chromatography or Isolation Issue? purification->q2_purification low_yield Low Yield q2_benzyl->low_yield o_alkylation O-Alkylation q2_benzyl->o_alkylation sol_low_yield Optimize Conditions: - Increase temp to 50°C - Ensure anhydrous solvent - Check base quality low_yield->sol_low_yield sol_o_alkylation Improve N-Selectivity: - Use K2CO3 in DMF - Avoid Ag+ salts - Consider O- to N- migration o_alkylation->sol_o_alkylation incomplete_hydrolysis Incomplete q2_hydrolysis->incomplete_hydrolysis decomposition Decomposition q2_hydrolysis->decomposition sol_incomplete Use LiOH in THF/H2O Increase reaction time incomplete_hydrolysis->sol_incomplete sol_decomposition Run at room temperature Avoid prolonged heating decomposition->sol_decomposition chromatography Column Streaking q2_purification->chromatography isolation Low Recovery q2_purification->isolation sol_chromatography Add 1% AcOH to eluent Use reverse-phase C18 chromatography->sol_chromatography sol_isolation Cool during acidification (pH 3-4) Recrystallize from EtOH/H2O isolation->sol_isolation

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Al-dujaili, L. K., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available from: [Link]

  • Kaur, P., et al. (2011). Effect of some pyridinium based compounds on the hydrolysis of carboxylate ester. Journal of Chemical and Pharmaceutical Research, 3(4), 850-858. Available from: [Link]

  • Al-dujaili, L. K., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available from: [Link]

  • Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. ResearchGate. Available from: [Link]

  • Alcaide, B., et al. (1998). A New Synthetic Method to 2-Pyridones. Tetrahedron, 54(21), 5639-5650. Available from: [Link]

  • Buser, J. Y., & Bio, M. M. (2013). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 78(18), 9484-9489. Available from: [Link]

  • Zhou, Q., et al. (2018). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Molecules, 23(7), 1784. Available from: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Available from: [Link]

  • 1-methyl-2-pyridone. Organic Syntheses Procedure. Available from: [Link]

  • Douglas, C. J., et al. (2022). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. ACS Catalysis, 12(16), 10229-10235. Available from: [Link]

  • Douglas, C. J., et al. (2022). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. ACS Catalysis, 12(16), 10229-10235. Available from: [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
  • Esterification of pyridine carboxylic acids. Google Patents.
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. National Institutes of Health. Available from: [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 89960-36-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification of this important pyridone derivative.

Introduction

This compound is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of final compounds. This molecule, a white solid at room temperature, possesses both acidic (carboxylic acid) and polar (pyridone) functionalities, which dictate the strategies for its effective purification.[1][2][3] This guide synthesizes established laboratory methods with expert analysis to help you navigate the purification process efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: Recrystallization is the most widely reported and often most effective technique for purifying this compound on a lab scale.[1][2] Its crystalline nature and the functional groups present make it a good candidate for this method. The choice of solvent is critical and depends on the impurities present. Ethanol is a frequently cited and successful solvent for this purpose.[1][2]

Q2: When should I choose column chromatography over recrystallization?

A2: Column chromatography is preferred when:

  • Impurities have very similar solubility profiles to the desired product, making recrystallization ineffective.

  • The crude material contains a complex mixture of byproducts.

  • You are working on a very small scale (milligrams), where losses during recrystallization might be significant.

  • The product oils out or fails to crystallize from various solvent systems.

A typical eluent system for related structures involves a mixture of nonpolar and polar solvents, such as Hexane/Ethyl Acetate.[1]

Q3: Can I use an acid-base extraction to purify this compound?

A3: Yes, this is a viable initial purification step, especially for removing neutral or basic impurities. The carboxylic acid group can be deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities can then be washed away with an immiscible organic solvent (like ethyl acetate or dichloromethane). Subsequent re-acidification of the aqueous layer will precipitate the purified carboxylic acid, which can then be collected by filtration.

Q4: My final product has a persistent color. How can I remove it?

A4: Colored impurities are common in organic synthesis. If the color persists after initial purification, you can treat a hot solution of your compound (prior to crystallization) with a small amount of activated carbon.[4] The carbon adsorbs high molecular weight colored impurities. The solution is then hot-filtered to remove the carbon before being allowed to cool for crystallization. Use carbon sparingly, as it can also adsorb your product, leading to yield loss.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Problem EncounteredPotential Cause(s)Recommended Solutions & Scientific Rationale
Low Yield After Recrystallization 1. The compound has significant solubility in the cold recrystallization solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. 4. Side reactions in the synthesis, such as hydrolysis of other functional groups, may have produced different, more soluble compounds.[5]1. Test Solvent Systems: Ensure you have chosen an optimal solvent where the compound is highly soluble when hot but poorly soluble when cold. Cool the filtrate in an ice bath to maximize precipitation. 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Prevent Premature Crashing: Preheat your filtration funnel and flask. Add a small amount of fresh hot solvent just before filtering. 4. Analyze Crude Product: Use TLC or LC-MS to check the crude mixture for significant byproducts that might require a different purification strategy (e.g., chromatography).
Product "Oils Out" Instead of Crystallizing 1. The cooling process is too rapid. 2. The solvent is not appropriate for crystallization. 3. The presence of impurities is inhibiting crystal lattice formation.1. Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help. 2. Change Solvents: Try a different solvent or a co-solvent system (e.g., methanol/water, ethanol/water).[5][6] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a pure sample, add a single seed crystal. 4. Pre-Purification: If impurities are the issue, perform a quick column chromatography "plug" or an acid-base wash before attempting recrystallization again.
Poor Separation on Silica Gel Column 1. Incorrect eluent polarity. 2. Column was overloaded with crude material. 3. Co-elution of impurities with similar polarity.1. Optimize Eluent: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3-0.4 for your target compound. You can adjust the ratio of solvents (e.g., Hexane:EtOAc) to achieve this. 2. Proper Loading: Use an appropriate amount of silica gel relative to your sample (typically a 50:1 to 100:1 ratio by weight). 3. Use a Gradient: If impurities are close, run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to improve separation.
Product is Water-Soluble, Complicating Extraction 1. While the target compound is a solid, certain impurities or reaction conditions might lead to salt formation or derivatives with higher water solubility.[7][8]1. Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic compound. 2. Continuous Extraction: Use a liquid-liquid extractor for more efficient extraction into an organic solvent. 3. Alternative Methods: If extraction is not feasible, consider preparative HPLC or lyophilization followed by recrystallization from a non-aqueous solvent. For milligram scales, preparative HPLC can be very effective.[7]

Visualized Workflows & Protocols

Decision-Making Workflow for Purification

The choice between recrystallization and chromatography is a critical first step. This diagram outlines the logical process for selecting the best method.

purification_choice start Crude Product (this compound) check_purity Analyze by TLC/LC-MS start->check_purity is_major Is there one major product? check_purity->is_major recrystallize Attempt Recrystallization is_major->recrystallize Yes column Perform Column Chromatography is_major->column No / Complex Mixture check_success Check Purity recrystallize->check_success success Pure Product column->success troubleshoot Troubleshoot Crystallization (See Guide) troubleshoot->column check_success->success Successful check_success->troubleshoot Fails

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization from Ethanol

This protocol provides a step-by-step guide for the most common purification method.

recrystallization_workflow cluster_steps Recrystallization Protocol step1 1. Dissolve crude solid in minimum amount of boiling ethanol. step2 2. (Optional) If solution is colored, add activated carbon, boil briefly. step1->step2 optional step3 3. Hot filter solution to remove insoluble impurities / carbon. step1->step3 if no carbon needed step2->step3 step4 4. Allow filtrate to cool slowly to room temperature. step3->step4 step5 5. Cool further in an ice bath to maximize crystal formation. step4->step5 step6 6. Collect crystals by vacuum filtration. step5->step6 step7 7. Wash crystals with a small amount of cold ethanol. step6->step7 step8 8. Dry crystals under vacuum. step7->step8

Caption: Step-by-step workflow for recrystallization.

Detailed Steps:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol (EtOH) and bring the mixture to a boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is just dissolved.[1][2]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified product under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This method is ideal for separating compounds with different polarities.

Detailed Steps:

  • Prepare the Column: Securely pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexane).

  • Prepare the Sample: Dissolve a small amount of the crude product in a minimal volume of a polar solvent (like ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Load the Column: Carefully add the dried sample-silica mixture to the top of the prepared column.

  • Elute the Column: Begin eluting the column with a nonpolar solvent system (e.g., 100% hexane). Based on TLC analysis, a system like Hexane:Ethyl Acetate (3:1) has been shown to be effective for related structures.[1] Gradually increase the polarity of the eluent if necessary to move the desired compound down the column.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

References

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. (n.d.). Semantic Scholar. [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. (2023). ACS Publications. [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. (2023). PubMed Central. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2022). PMC - NIH. [Link]

  • How can i purify an N-substituted pyridone with the fonction -COOH from a basic environment? and what kind of base should i use ?. (2019). ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • This compound. (n.d.). Oakwood Chemical. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Chromatography: Techniques & Types. (2023). Sketchy MCAT. [Link]

  • Process for producing pyridine carboxylic acids. (2013).
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2019). MDPI. [Link]

  • Chromatography Basic Principles Involved In Separation Process. (n.d.). Jack Westin. [Link]

Sources

Technical Support Center: Synthesis of 1-Benzyl-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-benzyl-2-pyridone. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during this synthesis, with a focus on byproduct formation and reaction optimization.

The Core Challenge: N- vs. O-Alkylation

The primary difficulty in synthesizing 1-benzyl-2-pyridone lies in the inherent chemical nature of the 2-pyridone starting material. It exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine.[1] Deprotonation of this system results in an ambident nucleophile—the pyridone anion—which can be alkylated at either the nitrogen or the oxygen atom.[2] This competition leads to the formation of the desired N-alkylated product (1-benzyl-2-pyridone) and the primary byproduct, the O-alkylated isomer (2-benzyloxypyridine).[3] Controlling the regioselectivity of this reaction is paramount for achieving a high yield of the desired product.

Visualization: Tautomerism and Ambident Nucleophilicity

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation 2-Pyridone 2-Hydroxypyridine 2-Pyridone->2-Hydroxypyridine Pyridone_Anion 2-Hydroxypyridine->Pyridone_Anion + Base - HB

Caption: Tautomerism of 2-pyridone and formation of the ambident anion.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yields a significant amount of the O-alkylated byproduct, 2-benzyloxypyridine. How can I improve N-alkylation selectivity?

Answer: This is the most common issue. The ratio of N- to O-alkylation is highly dependent on the reaction conditions, which can be tuned to favor the desired N-benzyl product.[2]

Probable Causes & Solutions:

  • Solvent Choice: The polarity of the solvent plays a critical role.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO) tend to solvate the cation of the base, leaving the pyridone anion "naked" and highly reactive. In this state, the harder, more electronegative oxygen atom is preferentially attacked, leading to O-alkylation. In contrast, polar protic solvents (e.g., ethanol) or nonpolar solvents can favor N-alkylation through hydrogen bonding or ion-pairing effects that make the nitrogen atom more accessible.[2]

    • Recommendation: If you are using DMSO or DMF and getting high O-alkylation, consider switching to a less polar solvent like toluene or using an alcohol. Some methods have even demonstrated high N-selectivity in water using a micellar system.[2]

  • Base and Counter-ion: The nature of the base and its corresponding metal counter-ion is crucial.

    • Causality: "Harder" cations like Li⁺ or Na⁺ associate more tightly with the "hard" oxygen atom of the pyridone anion, blocking it from reacting and thereby promoting N-alkylation. "Softer" cations like Cs⁺ or K⁺ form looser ion pairs, which can lead to a higher proportion of O-alkylation.[4]

    • Recommendation: Using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is common. For highly selective N-alkylation with benzyl chlorides, cesium fluoride (CsF) has been shown to be very effective.[4]

  • Leaving Group: The halide on the benzyl electrophile can influence the outcome.

    • Causality: According to Hard-Soft Acid-Base (HSAB) theory, the reaction between a soft nucleophile and a soft electrophile is favored. The nitrogen atom of the pyridone anion is "softer" than the oxygen atom. Benzyl bromide is a softer electrophile than benzyl chloride.

    • Recommendation: Using benzyl bromide may slightly favor N-alkylation over benzyl chloride.

Summary of Conditions Influencing N- vs. O-Alkylation
FactorCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Solvent Nonpolar (e.g., Toluene), Protic (e.g., Ethanol)Polar Aprotic (e.g., DMF, DMSO)Controls the solvation and reactivity of the ambident anion.[2]
Counter-ion "Hard" cations (Li⁺, Na⁺)"Soft" cations (K⁺, Cs⁺)Tighter ion-pairing at the oxygen site blocks O-alkylation.[4]
Leaving Group Softer leaving groups (e.g., Br⁻, I⁻)Harder leaving groups (e.g., Cl⁻)Favors reaction at the "softer" nitrogen site (HSAB principle).
Temperature Generally lower temperaturesGenerally higher temperaturesCan influence the kinetic vs. thermodynamic product ratio.
Question 2: My reaction is very slow or stalls, with significant unreacted 2-pyridone remaining. What can I do?

Answer: A stalled reaction typically points to issues with deprotonation, reagent reactivity, or temperature.

Probable Causes & Solutions:

  • Insufficiently Strong Base: The pKa of 2-pyridone is approximately 11.6. The base must be strong enough to deprotonate it effectively.

    • Recommendation: Ensure your base is sufficiently strong. Sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (KOtBu) are effective choices.[5] If using a weaker base like a tertiary amine, the reaction may not proceed.

  • Low Reaction Temperature: Alkylation reactions often require thermal energy to overcome the activation barrier.

    • Recommendation: Gradually increase the reaction temperature. Many procedures call for heating to temperatures between 80 °C and 110 °C.[5] Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

  • Presence of Water: Moisture can quench strong bases like NaH and hydrolyze reagents.

    • Recommendation: Use anhydrous solvents and dry glassware. If using NaH, ensure it is fresh and handled under an inert atmosphere (e.g., Nitrogen or Argon).[6]

Question 3: I am observing multiple unidentified byproducts in my crude product mixture. What could they be?

Answer: Besides O-alkylation, other side reactions can occur, especially under harsh conditions.

Probable Causes & Solutions:

  • C-Alkylation: Under certain conditions, particularly with microwave irradiation in the absence of a solvent, benzylation can occur on the pyridine ring itself, typically at the 3- and 5-positions.[7]

    • Recommendation: This is less common under standard solution-phase heating. If suspected, confirm the structure using 2D NMR. Adhering to established protocols with appropriate solvents and bases should minimize C-alkylation.

  • Di-benzylation: If an excess of benzyl halide and a strong base are used, a second benzylation event could potentially occur, though this is sterically hindered and less likely.

  • Degradation: High temperatures for prolonged periods can lead to decomposition of starting materials or products. In some cases, byproducts like benzylacetamide have been observed when using certain Lewis acid catalysts at high temperatures.[5]

    • Recommendation: Monitor the reaction to avoid unnecessarily long heating times. If using a catalyst, ensure it is compatible with the reaction conditions and does not promote side reactions.

Visualization: Troubleshooting Workflow

G cluster_p1 Problem Identification cluster_s1 Solutions for O-Alkylation cluster_s2 Solutions for Incomplete Reaction cluster_s3 Solutions for Other Byproducts start Analysis of Crude Product p1 High O-Alkylation Byproduct? start->p1 p2 Unreacted Starting Material? start->p2 p3 Other Unidentified Spots? start->p3 s1a Switch to Nonpolar/Protic Solvent (e.g., Toluene) p1->s1a s1b Use Base with 'Hard' Cation (e.g., NaH) p1->s1b s1c Consider LiI as Promoter (for O- to N- migration) [7] p1->s1c s2a Increase Reaction Temperature p2->s2a s2b Use a Stronger Base (e.g., NaH, KOtBu) p2->s2b s2c Ensure Anhydrous Conditions p2->s2c s3a Avoid Excessive Heat/Time p3->s3a s3b Check for C-Alkylation [19] p3->s3b s3c Purify via Column Chromatography p3->s3c end_node Pure 1-Benzyl-2-pyridone s1a->end_node s1b->end_node s1c->end_node s2a->end_node s2b->end_node s2c->end_node s3a->end_node s3b->end_node s3c->end_node

Caption: A decision tree for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Is there a way to convert the unwanted O-alkylated byproduct back to the desired N-alkylated product? A: Yes, an O- to N-alkyl migration can be promoted using lithium iodide (LiI). By heating the 2-benzyloxypyridine byproduct with LiI, it can be converted to 1-benzyl-2-pyridone in good to excellent yields. This method is effective for salvaging material if the initial reaction had poor selectivity.[5][8]

Q2: What is the best way to purify the final product? A: The most common and effective method for separating 1-benzyl-2-pyridone from 2-benzyloxypyridine and other impurities is flash column chromatography on silica gel.[5] A solvent system of hexane and ethyl acetate is typically used, with the polarity gradually increased. The O-alkylated isomer is less polar and will elute first. Recrystallization can also be used if the crude product is sufficiently pure.

Q3: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mixture of ethyl acetate and hexane as the mobile phase. The less polar 2-benzyloxypyridine (O-alkylated) will have a higher Rf value than the more polar 1-benzyl-2-pyridone (N-alkylated), which in turn will have a higher Rf than the highly polar 2-pyridone starting material. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS can be used.

Detailed Experimental Protocol: Selective N-Alkylation

This protocol is adapted from methodologies that favor selective N-alkylation.[5]

Materials:
  • 2-Pyridone (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Benzyl bromide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Round-bottom flask with stir bar

  • Septa and needles for inert atmosphere technique

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add 2-pyridone (1.0 equiv). Seal the flask with a septum and add anhydrous DMF (or Toluene) via syringe to create a ~0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts with moisture to produce flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. You should observe gas evolution cease as the pyridone is deprotonated.

  • Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the 2-pyridone starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent. Combine the fractions containing the desired product and remove the solvent to yield pure 1-benzyl-2-pyridone.

References

  • CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Thieme E-Books & E-Journals.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Selective N-Alkyl
  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.
  • Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migr
  • Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer. American Chemical Society.
  • 161 questions with answers in PYRIDINES.
  • Synthesis of 2-pyridones. Organic Chemistry Portal.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • 2-Pyridone. chemeurope.com.
  • Solvent-Free Benzylations of 2-Pyridone.
  • Synthesis of substituted N-benzyl pyridones via an O- to N-alkyl migr

Sources

Improving yield and purity of "1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis and purification of "1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both yield and purity.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Phase

Question 1: My reaction to form the 2-pyridone ring from acyclic precursors is sluggish or incomplete. What are the likely causes and how can I improve the cyclization?

Answer: Incomplete cyclization is a frequent hurdle that directly impacts your final yield. The formation of the 2-pyridone ring, often achieved through a condensation reaction, is sensitive to several factors.

  • Causality: The reaction typically involves the formation of an enamine intermediate followed by an intramolecular cyclization and subsequent dehydration. Insufficient reaction temperature, suboptimal catalyst concentration, or inefficient water removal can stall the reaction at any of these stages.

  • Troubleshooting Steps:

    • Reaction Temperature: Ensure your reaction is heated to a sufficient temperature, typically refluxing in a high-boiling point solvent like ethanol or toluene, to drive the dehydration step.[1]

    • Catalyst: If using a base catalyst such as piperidine or a triethylamine, ensure it is fresh and used in the correct stoichiometric amount. For acid-catalyzed cyclizations, a Dean-Stark trap is highly effective for azeotropically removing water, thus shifting the equilibrium towards the cyclized product.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some condensation reactions require extended reaction times (up to 24 hours) to go to completion.

Question 2: I am observing significant side-product formation during the N-benzylation of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid (or its ester precursor). How can I increase the selectivity for N-benzylation?

Answer: The pyridone ring possesses two potential sites for alkylation: the nitrogen and the oxygen of the carbonyl group, leading to N-alkylation and O-alkylation, respectively. The formation of the O-benzylated isomer is a common side-reaction that complicates purification and reduces the yield of the desired product.

  • Causality: The regioselectivity of the alkylation is influenced by the nature of the base, the solvent, and the electrophile. Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation. The choice of base and solvent can also influence the nucleophilicity of the nitrogen versus the oxygen atom.

  • Troubleshooting Steps:

    • Choice of Base: A milder base, such as sodium bicarbonate or potassium carbonate, is often preferred over stronger bases like sodium hydride.[2] Stronger bases can lead to a higher proportion of the O-alkylated product.

    • Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile are generally good choices for this reaction.

    • Electrophile: Benzyl bromide is a commonly used electrophile. Ensure its purity, as impurities can lead to side reactions.

    • Temperature Control: Running the reaction at a moderate temperature (e.g., room temperature to 50 °C) can improve selectivity. Higher temperatures may favor the thermodynamically controlled O-alkylation product.

Experimental Protocol: N-benzylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid

This protocol outlines a general procedure for the N-benzylation step.

  • To a solution of 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to a pH of 2-3.

  • The precipitated solid is then collected by filtration, washed with water, and dried.

Purification Phase

Question 3: I am struggling to effectively purify the final product. What are the best methods for obtaining high-purity this compound?

Answer: Purification of carboxylic acids can be challenging due to their polarity and potential for salt formation. A combination of techniques is often necessary.

  • Causality: Impurities can include unreacted starting materials, the O-benzylated isomer, and other side-products. The carboxylic acid functionality allows for purification via acid-base extraction, while its crystalline nature makes it a good candidate for recrystallization.

  • Troubleshooting Steps:

    • Acid-Base Extraction:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous phase as its sodium salt, while neutral organic impurities (like the O-benzylated ester) will remain in the organic layer.

      • Separate the aqueous layer and acidify it with cold, dilute HCl to precipitate the pure carboxylic acid.

      • Filter the solid, wash with cold water, and dry.

    • Recrystallization: This is a crucial step for achieving high purity.

      • Solvent Selection: Based on the principle of "like dissolves like," polar solvents are a good starting point. Ethanol, methanol, or a mixture of ethanol and water are often effective for recrystallizing carboxylic acids.[3] For this specific compound, recrystallization from ethanol has been reported to be effective.

      • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Solvent System Rationale
EthanolGood solubility at high temperatures and lower solubility at room temperature.
Ethanol/WaterThe addition of water can decrease the solubility of the organic compound, promoting crystallization.
Acetic Acid/WaterAcetic acid can be a good solvent for carboxylic acids, with water added as an anti-solvent.

Question 4: My final product has a low melting point and appears amorphous rather than crystalline. What could be the issue?

Answer: A low or broad melting point is indicative of impurities. An amorphous solid suggests that the purification process, particularly recrystallization, was not optimal.

  • Causality: Rapid cooling during recrystallization can lead to the crashing out of the product as an amorphous solid, trapping impurities. The presence of persistent impurities can also inhibit proper crystal lattice formation.

  • Troubleshooting Steps:

    • Slow Cooling: During recrystallization, allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of well-defined crystals.

    • Solvent Purity: Ensure the solvents used for recrystallization are pure and dry.

    • Purity of Starting Material: If the crude product is highly impure, consider performing a preliminary purification step, such as column chromatography on the ester precursor before hydrolysis, or an acid-base extraction before recrystallization.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification A 2-oxo-1,2-dihydropyridine- 3-carboxylic acid B N-Benzylation (Benzyl Bromide, K2CO3, DMF) A->B Starting Material C Crude Product B->C Reaction D Acid-Base Extraction C->D Initial Cleanup E Recrystallization (e.g., Ethanol) D->E Further Purification F Pure Crystalline Product E->F Final Product

Caption: A typical workflow for the synthesis and purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: The compound is a solid with a molecular weight of 229.24 g/mol and a molecular formula of C13H11NO3.[4]

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: Yes, based on GHS classifications, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use benzyl chloride instead of benzyl bromide for the N-alkylation step?

A3: While benzyl chloride can be used, benzyl bromide is generally more reactive and may lead to higher yields and shorter reaction times. If using benzyl chloride, you might need to use a more forcing condition, such as a higher reaction temperature or the addition of a catalytic amount of sodium iodide to facilitate the reaction.

Q4: My NMR spectrum shows unexpected peaks. What are the likely impurities?

A4: Common impurities include:

  • Starting Material: Unreacted 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

  • O-benzylated Isomer: This will have a different chemical shift for the benzylic protons and the aromatic protons of the pyridine ring.

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide.

  • Dibenzyl Ether: A potential side-product from the self-condensation of benzyl bromide under basic conditions.

Careful comparison of your NMR spectrum with literature data for the starting material and expected side-products can help in their identification.

Q5: What is the typical yield I can expect for this synthesis?

A5: The yield can vary significantly depending on the specific reaction conditions and the efficiency of the purification. For the N-alkylation of similar heterocyclic systems, yields can range from moderate to good (50-80%). Optimization of the reaction and purification steps as outlined in this guide will be key to maximizing your yield.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(21), 5188. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2764021, this compound. Retrieved from [Link]

  • Hussein, M. A., & El-Sayed, W. A. (2018). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

"1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Welcome to the technical support guide for this compound (CAS 89960-36-1). This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this molecule. We will address common questions, provide troubleshooting for experimental hurdles, and offer a detailed protocol for conducting a comprehensive forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this molecule are susceptibility to photodegradation and, to a lesser extent, thermal degradation and hydrolysis under harsh pH conditions. The dihydropyridine ring is the most labile feature. While extensive data exists for the related 1,4-dihydropyridines (DHPs), which are well-known to be light-sensitive, the principles apply here. The main degradation pathway for DHPs is oxidation, which results in the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative. This process leads to a complete loss of the pharmacological activity associated with the dihydropyridine scaffold.

Q2: What are the most likely degradation products I should be looking for?

A2: The two most probable degradation products arise from the oxidation of the dihydropyridine ring and the decarboxylation of the carboxylic acid group, particularly under thermal stress.

  • Oxidation Product: this compound can oxidize to form 1-Benzyl-2-hydroxypyridine-3-carboxylic acid . This involves the aromatization of the dihydropyridine ring.

  • Decarboxylation Product: Under thermal stress, the carboxylic acid moiety may be lost, leading to the formation of 1-Benzyl-1,2-dihydropyridin-2-one . Studies on related compounds have shown that decarboxylation can be a significant thermal degradation pathway.

It is also possible for a combination of these events to occur, resulting in 1-Benzylpyridin-2(1H)-one . Identifying these potential degradants is crucial for developing a stability-indicating analytical method.

Q3: How should I properly store and handle this compound in the lab?

A3: To ensure the integrity of the compound, follow these storage and handling guidelines:

  • Protection from Light: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil. Dihydropyridine derivatives are notoriously light-sensitive, and photodegradation can occur rapidly, especially in solution.

  • Temperature Control: Store the solid material in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles of solutions.

  • Inert Atmosphere: For long-term storage or when preparing solutions for stability studies, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH of Solutions: If preparing aqueous solutions, use buffers to maintain a neutral pH. The stability of related pyridone carboxylic acids can be pH-dependent.

Q4: I am developing an HPLC method. What makes it "stability-indicating"?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any other components, including excipients, impurities, and, most importantly, degradation products. To validate your method as stability-indicating, you must demonstrate that all major degradation products are well-resolved from the parent API peak and from each other. This is typically achieved by analyzing samples from forced degradation studies where you intentionally generate these degradants. Peak purity analysis, often using a photodiode array (PDA) detector, is essential to confirm that the API peak is spectrally pure and free of co-eluting degradants.

Troubleshooting Guide for Experimental Issues

Observed Problem Potential Cause(s) Recommended Actions & Rationale
Rapid decrease in API concentration in solution, even when stored in the dark. 1. Oxidative Degradation: Dissolved oxygen in the solvent can promote oxidation of the dihydropyridine ring. 2. pH-Catalyzed Hydrolysis: The solution pH may be too acidic or basic, catalyzing hydrolysis or other degradation pathways.1. De-gas Solvents: Sparge all solvents with an inert gas (nitrogen or argon) before use. Prepare solutions under an inert atmosphere. This removes dissolved oxygen, a key reactant in oxidative degradation. 2. Buffer the Solution: Prepare solutions using a buffered system, ideally between pH 5-7. Conduct a pH-rate profile study to identify the pH of maximum stability.
Appearance of new peaks in the chromatogram after sample preparation or brief exposure to lab lighting. Photodegradation: The dihydropyridine ring is highly susceptible to light-induced oxidation to the pyridine analog.1. Work Under Amber/Red Light: Perform all sample preparation steps in a light-protected environment. Use amber glassware and minimize exposure to ambient light. 2. Confirm with a Control: Prepare a control sample that is handled entirely in the dark and compare its chromatogram to the light-exposed sample. This will confirm if the new peaks are photoproducts.
Inconsistent results or poor mass balance in stability studies. 1. Inadequate Chromatographic Resolution: Degradation products may be co-eluting with the parent peak, leading to an overestimation of the API. 2. Secondary Degradation: Primary degradants may be unstable and degrade further into products that are not detected by the analytical method.1. Re-evaluate HPLC Method: Adjust mobile phase composition, gradient slope, or column chemistry to improve the resolution between the API and all observed degradants. Ensure peak purity is confirmed. 2. Analyze at Multiple Time Points: In forced degradation studies, analyze samples at earlier time points to capture primary degradants before they convert to secondary products.
Solid material changes color (e.g., darkens) over time. Surface Oxidation/Degradation: Exposure to air and/or light over time can cause degradation even in the solid state, though typically much slower than in solution.1. Re-evaluate Storage Conditions: Ensure the container is tightly sealed and stored in a desiccator if the compound is hygroscopic. Store in a dark, cool location. 2. Re-test the Material: Perform purity analysis (e.g., HPLC, LC-MS) on the discolored material to identify the impurities and quantify the remaining API.

Visualizing Degradation & Experimental Workflow

To better understand the stability challenges, we can visualize the potential degradation pathways and the workflow for investigating them.

G cluster_pathways Proposed Degradation Pathways parent 1-Benzyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid oxidized Oxidation Product (1-Benzyl-2-hydroxypyridine- 3-carboxylic acid) parent->oxidized Light (hv) [O] decarboxylated Decarboxylation Product (1-Benzyl-1,2-dihydropyridin-2-one) parent->decarboxylated Heat (Δ) -CO2 both Oxidized & Decarboxylated (1-Benzylpyridin-2(1H)-one) oxidized->both Heat (Δ) -CO2 decarboxylated->both Light (hv) [O]

Caption: Proposed degradation pathways for the title compound.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of API in suitable solvent acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (Solid & Solution) (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B) (Solid & Solution) start->photo neutralize Neutralize/Quench Reactions at Time Points (t=0, x, y, z) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability- Indicating HPLC-PDA/MS neutralize->analyze evaluate Evaluate Data: - Identify Degradants - Determine Pathways - Assess Mass Balance analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study

This protocol is a general guideline based on ICH Q1A(R2) principles. The goal is to achieve 5-20% degradation of the drug substance to ensure that secondary degradation is minimized and relevant degradants can be identified.

Objective: To identify the potential degradation pathways and products of this compound and to support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • Class A volumetric flasks, pipettes

  • HPLC system with PDA and/or Mass Spec detector

  • pH meter

  • Photostability chamber, calibrated oven

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a 1 mg/mL stock solution. Rationale: This stock will be used for all solution-based stress tests, ensuring consistency.

  • Control Sample (Time Zero):

    • Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL). Analyze immediately. This serves as the baseline for calculating degradation.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Place the vial in an oven at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH. Rationale: Neutralization stops the acid-catalyzed degradation, ensuring the sample composition is "frozen" at that time point.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Keep the vial at room temperature, as base hydrolysis can be rapid.

    • Withdraw aliquots at shorter intervals (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂ in a sealed vial.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Analyze directly. Rationale: The peroxide will degrade on the HPLC column; quenching is often unnecessary but can be done with a dilute sodium bisulfite solution if needed.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80 °C. Withdraw aliquots at time points.

    • Solid State: Place a thin layer of the solid compound in an open glass vial inside an oven at 80 °C. At each time point, withdraw a small amount of the solid, dissolve it in the solvent, and analyze. Rationale: Testing both solid and solution provides a comprehensive view of thermal stability.

  • Photostability:

    • Follow ICH Q1B guidelines.

    • Solution: Place the stock solution in a quartz or transparent glass vial.

    • Solid State: Place a thin layer of the solid compound in a transparent container.

    • Expose both samples to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Include a dark control sample (wrapped in foil) for each condition to differentiate between photolytic and thermal degradation.

    • Analyze the samples after exposure.

Data Analysis and Interpretation: For each condition, calculate the percentage of degradation and the percentage of each formed degradant. Use the HPLC-PDA to check for peak purity and a mass spectrometer to obtain mass information for the new peaks to aid in structural elucidation. The goal is to achieve a good mass balance, where the sum of the assay of the parent compound and the levels of all degradation products is close to 100%.

References

  • Ioele, G., De Luca, M., Ragno, G., & Risoli, A. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Bioanalysis, 8(1), 35-47. Available from: [Link]

  • Luca, M., Ioele, G., & Ragno, G. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 9-15. Available from: [Link]

  • Ioele, G., De Luca, M., Gündüz, S., & Ragno, G. (2015). Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. Future Science, 8(1), 35-47. Available from: [Link]

  • Ragno, G., Ioele, G., Risoli, A., & De Luca, M. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. Available from: [Link]

  • ResearchGate. (n.d.). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. Available from: [Link]

  • Sharma, V., & Kumar, V. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(5), 2557-2585. Available from: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Pearson, C. M. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(20), 12150-12233. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Oakwood Chemical. (n.d.). This compound. Available from: [Link]

  • Alsante, K. M., Hata, G. R., & Couturier, M. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 8(1), 1-10. Available from: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Ledesma, G. A., & Byers, D. M. (2012). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). Journal of Inorganic Biochemistry, 117, 246-250. Available from: [Link]

  • Campbell, R. G., Bauerle, M. R., & Nakamoto, K. D. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData, 8(12), x231011. Available from: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Ahadi, E. M., Panahi, F., & Khalili, B. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available from: [Link]

  • Meghrazi Ahadi, E., Panahi, F., & Khalili, B. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity an. Semantic Scholar. Available from: [Link]

  • Segawa, J., Kitano, M., Kazuno, K., Matsuoka, M., Shirahase, I., Ozaki, M., Matsuda, M., Tomii, Y., & Kise, M. (1992). Studies on pyridonecarboxylic acids. 1.

Overcoming poor solubility of "1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

A Guide to Overcoming Solubility Challenges in Experimental Assays

Introduction: The Challenge of a Promising Molecule

This compound is a compound of interest for many researchers due to its chemical structure. However, its promising characteristics are often hindered by a significant experimental hurdle: poor aqueous solubility. This guide provides a comprehensive, cause-and-effect-based approach to systematically troubleshoot and overcome these solubility issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for robust and reproducible assay results.

The core of the problem lies in the molecule's structure: a relatively large, hydrophobic benzyl and pyridine backbone combined with a pH-sensitive carboxylic acid functional group.[1][2][3] This duality requires a nuanced approach to solubilization, which we will explore in detail.

Part 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the most common initial questions and establishes the chemical foundation for our troubleshooting strategies.

Q1: Why is my compound, this compound, poorly soluble in my standard aqueous assay buffer (e.g., PBS at pH 7.4)?

Answer: The poor solubility is a direct result of the compound's chemical structure. Let's break it down:

  • Hydrophobic Core: The benzyl group and the dihydropyridine ring system are nonpolar and hydrophobic. As the carbon chain and ring structure of a molecule increase in size, its solubility in water rapidly decreases.[4][5][6] This large hydrophobic portion of the molecule resists interacting with polar water molecules.

  • The Carboxylic Acid Group: The key to its solubility behavior is the carboxylic acid (-COOH) group.[1] Carboxylic acids are weak acids, meaning they can either exist in a protonated (uncharged) state or a deprotonated (charged) state, depending on the pH of the surrounding environment.[1][7]

    • At Neutral or Acidic pH (pH < ~5): The carboxylic acid group remains protonated (-COOH). In this uncharged form, the molecule as a whole is significantly less polar and, therefore, much less soluble in water.[7]

    • At Basic/Alkaline pH (pH > ~6-7): The group loses its proton and becomes a negatively charged carboxylate salt (-COO⁻). This charge dramatically increases the molecule's polarity and its ability to interact with water, leading to a significant increase in solubility.[1][2][7]

The diagram below illustrates this critical pH-dependent equilibrium.

G cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 7) Low_Sol Protonated State (-COOH) Non-ionized Poorly Water-Soluble High_Sol Deprotonated State (-COO⁻) Ionized (Salt Form) Highly Water-Soluble Low_Sol->High_Sol Add Base (Increase pH) High_Sol->Low_Sol Add Acid (Decrease pH)

Caption: pH-dependent ionization and solubility of the carboxylic acid.

Part 2: The Systematic Solubilization Workflow

Follow this workflow to methodically prepare your compound, from initial stock creation to final assay concentration.

Q2: What is the best solvent for my initial high-concentration stock solution?

Answer: For nearly all applications in drug discovery and biological screening, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[8][9]

Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it ideal for compound libraries.[8][9] It is also miscible with water and most cell culture media, which is critical for the subsequent dilution steps.[9]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Pre-Weigh Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 229.23 g/mol [3]) in a sterile, appropriate vial (e.g., an amber glass vial or microcentrifuge tube).

  • Calculate DMSO Volume: Calculate the volume of 100% anhydrous, sterile-filtered DMSO required to achieve a 10 mM concentration.

    • Example: For 1 mg of compound: (0.001 g / 229.23 g/mol ) / 0.010 mol/L = 0.000436 L = 43.6 µL DMSO .

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Aid Solubilization (The 3 W's - Warm, Whirl, Wave):

    • Whirl: Cap the vial securely and vortex for 1-2 minutes.

    • Warm: Gently warm the solution in a 30-37°C water bath for 5-10 minutes. Caution: Do not overheat, as this can degrade some compounds.

    • Wave: Use a bath sonicator to apply ultrasonic waves for 5-10 minutes. This provides energy to break up the crystal lattice of the solid.

  • Visual Inspection: After this process, visually inspect the solution against a light source to ensure no solid particulates remain. If particulates are present, repeat Step 4.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation or degradation.[8][10]

Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. What is the primary cause and solution?

Answer: This is the most common failure point and is known as "crashing out." It occurs because the compound, while soluble in the organic DMSO, is not soluble in the final aqueous environment you've introduced it to.[11][12] This leads to variable, inaccurate concentrations and unreliable assay data.[13]

The primary solution is to modify the pH of your final aqueous assay buffer to ensure the compound remains in its charged, soluble state.

Protocol 2: pH-Based Solubilization Strategy
  • Determine Target pH: Most simple carboxylic acids have a pKa in the range of 4-5.[14] To ensure the compound is >99% ionized and soluble, the pH of the final assay buffer should be at least 2 units higher than the compound's pKa. A starting target of pH 7.5 to 8.5 is recommended.

  • Prepare Alkaline Buffer: Prepare your base assay buffer (e.g., Tris, HEPES) and adjust it to the higher target pH using a sterile solution of 1 M NaOH or KOH. Note: Avoid using phosphate buffers (PBS) if you need to adjust pH significantly, as their buffering capacity is weak above pH 8.0.

  • Test Dilution: Perform a small-scale test. Add your DMSO stock to the pH-adjusted buffer to achieve the highest desired final assay concentration.

    • Crucial Technique: Add the small volume of DMSO stock to the large volume of buffer while vortexing, not the other way around. This ensures rapid dispersal and minimizes localized high concentrations that can trigger precipitation.[10]

  • Observe and Validate: Let the solution sit for 15-30 minutes and visually inspect for any signs of precipitation (cloudiness, particulates).

  • Assay Compatibility Check: This is a critical control step. You must confirm that the higher pH does not negatively impact your assay components (e.g., enzyme activity, cell viability, antibody binding). Run a control experiment with your assay system in the pH-adjusted buffer without the compound.

Parameter Standard Buffer (pH 7.4) Alkaline Buffer (pH 8.0) Justification
Compound State Protonated (-COOH)Deprotonated (-COO⁻) Increases polarity and solubility.[1][2]
Expected Solubility Low / Prone to PrecipitationHigh The ionized salt form is highly water-soluble.[7]
DMSO Final Conc. < 0.5%< 0.5%Minimize solvent-induced assay artifacts and toxicity.[8]
Control Required Vehicle Control (DMSO in buffer)Vehicle Control + pH Control Must verify that the change in pH itself does not alter the assay baseline.
Q4: Adjusting pH is not an option for my sensitive biological assay. What are my alternative options?

Answer: If pH modification is not feasible, you can explore the use of co-solvents or solubility-enhancing excipients. These agents work by creating a more favorable micro-environment for the hydrophobic compound within the aqueous solution. This is a secondary strategy and often requires more extensive validation.

Potential Excipients to Screen:

  • Surfactants: Pluronic® F-68 (0.01-0.1%), Tween® 80 (0.01-0.1%)

  • Cyclodextrins: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) can encapsulate the hydrophobic parts of the molecule.

  • Polymers: PEG-400 (Polyethylene glycol)

When using these, you must run additional controls to ensure the excipient itself does not interfere with the assay.

Part 3: Comprehensive Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve solubility issues with this compound.

G Start Start: Weigh solid compound PrepStock Prepare 10 mM stock in 100% DMSO Start->PrepStock CheckStock Is stock solution clear? PrepStock->CheckStock TroubleshootStock Troubleshoot Stock: 1. Vortex/Warm/Sonicate more 2. Prepare a lower conc. (1-5 mM) 3. Add 1-2µL of 1M NaOH to DMSO CheckStock->TroubleshootStock No StockOK Stock is Ready CheckStock->StockOK Yes TroubleshootStock->PrepStock Dilute Dilute stock into Aqueous Assay Buffer (pH 7.4) StockOK->Dilute CheckDilute Does it precipitate? Dilute->CheckDilute AssayReady Success! Proceed with assay. Include vehicle control. CheckDilute->AssayReady No TroubleshootDilute Primary Strategy: Modify Buffer pH CheckDilute->TroubleshootDilute Yes AdjustpH Adjust assay buffer pH to 8.0-8.5 Re-test dilution TroubleshootDilute->AdjustpH CheckpH Is it soluble now? AdjustpH->CheckpH ValidatepH Validate Assay: Run pH & vehicle controls. If OK, proceed. CheckpH->ValidatepH Yes Secondary Secondary Strategy: (If pH change is not possible) Screen Excipients (e.g., Pluronic, HP-β-CD) CheckpH->Secondary No

Caption: A step-by-step decision tree for solubilizing the compound.

References

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

  • Pass My Exams. Carboxylic Acids Solubility in Water. [Link]

  • Wikipedia. Carboxylic acid. [Link]

  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [Link]

  • PubChem. This compound. [Link]

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Biology Stack Exchange. What does it mean to use DMSO as a dissolvant in biology experiemnts? [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of... [Link]

  • Technology Networks. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • Oakwood Chemical. This compound. [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Quora. What is the standard pH of carboxylic acids? [Link]

Sources

Troubleshooting O- versus N-alkylation in pyridone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Scientist's Guide to Selectivity in O- versus N-Alkylation

Welcome to the technical support center for pyridone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyridone alkylation. The ambident nucleophilic nature of the pyridone anion presents a classic synthetic challenge: controlling the regioselectivity between N-alkylation and O-alkylation. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired product with high selectivity.

Core Concepts: The Ambident Nature of the Pyridone Anion

Before troubleshooting, it's crucial to understand the underlying principles. Upon deprotonation, 2-pyridone forms an ambident pyridone anion with two nucleophilic sites: the nitrogen atom and the oxygen atom.[1][2][3] This dual reactivity is the root of the selectivity challenge. The reaction with an electrophile (R-X) can lead to two different products: the N-alkylated 2-pyridone or the O-alkylated 2-alkoxypyridine.

The reaction's outcome is not random; it is governed by a delicate interplay of factors including the solvent, the metal counter-ion of the base, the nature of the alkylating agent, and the reaction temperature. Mastering these variables is key to directing the reaction toward the desired isomer.

Caption: The ambident reactivity of the pyridone anion.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental outcomes in a question-and-answer format.

Q1: My reaction yields a mixture of N- and O-alkylated products. How can I improve selectivity for the N-alkylated product?

This is the most frequent challenge. Achieving high N-selectivity requires optimizing the interplay between the pyridone anion, the counter-ion, and the solvent.

  • Causality: The key is to make the nitrogen atom the more reactive nucleophile. This can be achieved by influencing ion-pairing effects and leveraging thermodynamic stability. The N-alkylated product is often the more thermodynamically stable isomer due to the restoration of aromaticity in the pyridine ring.[4]

  • Solutions & Scientific Rationale:

    • Switch to a "Softer" Base: The base determines the counter-ion. Hard cations (Li⁺, Na⁺) from bases like NaH or n-BuLi associate tightly with the hard oxygen atom, sterically hindering it and sometimes favoring N-alkylation, but can also lead to mixtures. In contrast, larger, "softer" cations like K⁺ or Cs⁺ from bases like K₂CO₃ or Cs₂CO₃ associate more loosely with the anion. This looser ion pair in solution makes the nitrogen, the atom with the highest HOMO coefficient, more accessible for reaction. Using Cs₂CO₃ or CsF is a well-established method for promoting N-alkylation.[5][6]

    • Change the Solvent: Polar aprotic solvents (e.g., DMF, DMSO) solvate cations effectively, creating a more "naked" and highly reactive pyridone anion. Under these conditions, the reaction is often under kinetic control, favoring attack at the oxygen atom which bears a higher negative charge density.[5] To favor N-alkylation, consider switching to less polar or non-polar solvents like toluene, dioxane, or THF. In these solvents, the cation and anion are more tightly associated, and the reaction proceeds on the more intrinsically nucleophilic nitrogen.

    • Increase the Reaction Temperature: If the N-alkylated product is more stable, running the reaction at a higher temperature can favor its formation by enabling thermodynamic control. At elevated temperatures, the kinetically favored O-alkylation can revert to the intermediate, allowing the system to equilibrate to the more stable N-alkylated thermodynamic product.[7][8][9]

Q2: My reaction is exclusively giving the O-alkylated product, but I need the N-isomer. What's the most effective change I can make?

This outcome suggests your current conditions strongly favor kinetic control. A significant change in reaction philosophy is needed.

  • Causality: Your conditions (likely a polar aprotic solvent and/or a "hard" counter-ion) are making the oxygen atom overwhelmingly the fastest reacting site. You need to shift the reaction toward thermodynamic control or use a system that inherently favors N-alkylation.

  • Solutions & Scientific Rationale:

    • Catalyst- and Base-Free Conditions: A highly effective modern approach involves reacting the 2-hydroxypyridine directly with an organohalide at elevated temperatures without any added base or catalyst.[10][11] In this method, the initially formed O-alkylated product (a pyridyl ether) is an intermediate. The hydrogen halide (HX) generated in situ then facilitates the conversion of this intermediate to the more stable N-alkylated 2-pyridone product, often with >99% N-selectivity.[10][11]

    • Alternative Synthetic Routes: If direct alkylation proves stubborn, consider a two-step approach. One method involves starting with a 2-alkoxypyridine. The nitrogen atom in this starting material attacks an alkyl halide to form a pyridinium salt. The counter-ion from the alkyl halide then displaces the alkoxy group to yield the desired N-alkyl-2-pyridone.[12][13] This method is highly regioselective for N-alkylation.

Q3: I specifically want to synthesize the 2-alkoxypyridine (O-alkylation). How do I maximize this outcome?

Favoring O-alkylation requires creating conditions that enhance the reactivity of the oxygen atom and ensure the reaction is under kinetic control.

  • Causality: To favor the O-isomer, you want to maximize the reactivity of the hard oxygen nucleophile. This is achieved by using a hard electrophile and conditions that promote a "free" anion where the site of highest charge density (oxygen) reacts fastest.

  • Solutions & Scientific Rationale:

    • Use Silver Salts: The use of silver salts, such as silver carbonate (Ag₂CO₃), is a classic and effective method to promote O-alkylation, particularly in non-polar solvents.[5] The silver ion coordinates strongly to the oxygen atom, directing the alkylating agent to that site.

    • Employ Polar Aprotic Solvents: As discussed, solvents like DMF or DMSO create a highly reactive "naked" anion, which tends to react at the most electronegative atom (oxygen) under kinetic control.[5]

    • Mitsunobu Reaction Conditions: The Mitsunobu reaction can be used to alkylate pyridones. Depending on the substituents on the pyridone ring, this reaction can be tuned to favor O-alkylation.[2][3]

    • TfOH-Catalyzed Carbenoid Insertion: A modern approach for highly regioselective O-alkylation involves the reaction of 2-pyridones with diazo compounds in the presence of triflic acid (TfOH). This metal-free method provides excellent yields and >99:1 selectivity for the O-alkylated product.[14]

Frequently Asked Questions (FAQs)

Q: How does the Hard and Soft Acids and Bases (HSAB) principle apply to this reaction?

A: The HSAB principle is a powerful qualitative tool for predicting the outcome. It states that hard acids prefer to react with hard bases, and soft acids with soft bases.[15][16][17]

  • Pyridone Anion: The oxygen atom, being smaller and more electronegative, is a hard basic center . The nitrogen atom is larger and more polarizable, making it a soft basic center .[16][18]

  • Alkylating Agent (Electrophile): The "hardness" of the alkylating agent (the Lewis acid) depends on the leaving group and the nature of the carbon atom. An SN1-type reaction involving a carbocation (a hard acid) would favor reaction at the oxygen. An SN2-type reaction, where the carbon atom is less electron-deficient, is considered softer. Alkyl iodides are generally considered softer than alkyl bromides or chlorides.

  • Practical Application: To favor N-alkylation (soft-soft interaction), use a softer alkylating agent like an alkyl iodide. To favor O-alkylation (hard-hard interaction), a harder electrophile like an alkyl sulfate or tosylate might be more effective.

Q: What is the definitive difference between kinetic and thermodynamic control in this synthesis?

A: This concept dictates the final product ratio based on reaction conditions.[19]

  • Kinetic Control: This prevails under irreversible conditions, typically at lower temperatures. The major product is the one that forms the fastest—the one with the lowest activation energy.[7][9] For pyridone alkylation, this is often the O-alkylated product because the oxygen atom has a higher concentration of negative charge.

  • Thermodynamic Control: This occurs under reversible conditions, usually at higher temperatures, which allow the reaction to reach equilibrium. The final product ratio reflects the relative stability of the products.[7][9] The N-alkylated product is generally the more stable thermodynamic product because its formation fully restores the aromaticity of the six-membered ring.[4]

Energy_Profile start Pyridone Anion + R-X TS_O TS (O-Alk) start->TS_O TS_N TS (N-Alk) start->TS_N prod_O O-Alkylated Product(Kinetic) TS_O->prod_O prod_O->TS_O Higher Temp (Reversible) prod_N N-Alkylated Product(Thermodynamic) TS_N->prod_N y_axis Energy x_axis Reaction Coordinate p_start->p_curve_start_O p_start->p_curve_start_N p_TS_O->p_curve_O_prod p_TS_N->p_curve_N_prod p_curve_start_O->p_TS_O p_curve_O_prod->p_prod_O p_curve_start_N->p_TS_N p_curve_N_prod->p_prod_N

Caption: Energy profile for kinetic vs. thermodynamic control.

Q: Do substituents on the pyridone ring affect selectivity?

A: Yes, significantly. Electron-withdrawing groups on the pyridone ring tend to decrease the nucleophilicity of the oxygen atom more than the nitrogen, thus favoring N-alkylation. Conversely, electron-donating groups can increase the reactivity of the oxygen atom, potentially leading to more O-alkylation. The steric hindrance of substituents, particularly at the 6-position, can also play a major role, often favoring O-alkylation if a bulky group impedes attack at the nitrogen.

Summary of Influential Factors

For quick reference, this table summarizes the general effects of key variables on the reaction outcome.

FactorFavors N-Alkylation (Thermodynamic)Favors O-Alkylation (Kinetic)Rationale
Solvent Non-polar (Toluene, Dioxane)Polar Aprotic (DMF, DMSO)Polar solvents create "naked" anions, favoring attack at the site of highest charge density (O).[5]
Base Counter-ion Large, Soft (Cs⁺, K⁺)Small, Hard (Na⁺, Li⁺); Silver (Ag⁺)Soft cations give looser ion pairs. Ag⁺ coordinates strongly to oxygen.[5]
Temperature HighLowHigh temperature allows the reaction to reach thermodynamic equilibrium.[9]
Alkylating Agent Soft (e.g., R-I)Hard (e.g., R-OTs, R₂SO₄)Follows the HSAB principle (soft-soft vs. hard-hard interactions).[15][16]
Reaction Conditions Catalyst/Base-Free (High Temp)Mitsunobu, Silver SaltsSpecific protocols designed to exploit intermediate conversion or metal coordination.[10][11][14]

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation (Cesium Carbonate Method)

This protocol is a robust starting point for achieving high N-selectivity.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-pyridone substrate (1.0 equiv).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration). Add cesium carbonate (Cs₂CO₃) (1.5 equiv).

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add the alkylating agent (e.g., alkyl halide) (1.1 equiv) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated pyridone.

Protocol 2: General Procedure for Selective O-Alkylation (Silver Carbonate Method)

This protocol is designed to favor the formation of 2-alkoxypyridines.

  • Preparation: To a round-bottom flask protected from light (e.g., wrapped in aluminum foil), add the 2-pyridone substrate (1.0 equiv).

  • Solvent and Base: Add an anhydrous non-polar solvent such as toluene or chloroform (approx. 0.1 M). Add silver carbonate (Ag₂CO₃) (1.0 equiv).

  • Reagent Addition: Stir the suspension. Add the alkylating agent (1.1 equiv).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction may be slow and require prolonged heating.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove silver salts, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the O-alkylated 2-alkoxypyridine.

References

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). ChemProc, 3(1), 135. [Link]

  • Ruda, M., Bergman, J., & Vrang, L. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(26), 9543–9546. [Link]

  • El-Naggar, M., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ChemProc, 3, 135. [Link]

  • Bowman, W. R., & Bridge, C. F. (1999). A new facile and selective one-pot conversion of 2-methoxypyridines to N-alkylpyridones. Synthetic Communications, 29(22), 4051-4055. [Link]

  • El-Naggar, M., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025). ACS Publications. [Link]

  • Deady, L. W., & Korytsky, O. L. (1979). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Australian Journal of Chemistry, 32(8), 1735-1741. [Link]

  • Sisko, J., et al. (2001). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 66(4), 1565–1568. [Link]

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(38), 5264-5266. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. (n.d.). ResearchGate. [Link]

  • Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University. [Link]

  • Ghorai, M. K., et al. (2014). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 16(15), 3958–3961. [Link]

  • DeLuca, N. (n.d.). Hard-Soft Acid-Base Theory. University of Massachusetts Lowell. [Link]

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. Tetrahedron Letters. [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry. [Link]

  • Ghorai, M. K., et al. (2014). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Chen, C., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6247–6254. [Link]

  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2022). Proceedings of the National Academy of Sciences. [Link]

  • Hard and Soft Acids and Bases (HSAB). (n.d.). B.S.N.V. P.G. College, Lucknow. [Link]

  • Wang, X., et al. (2019). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 55(72), 10792-10795. [Link]

  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. (n.d.). AdiChemistry. [Link]

  • Chen, C., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate. [Link]

  • HSAB theory. (n.d.). Wikipedia. [Link]

  • Soderberg, T. (2022). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2022). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Sharma, K., et al. (2016). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Bulletin of the Korean Chemical Society, 37(1), 11-15. [Link]

  • Abuel-Magd, A. M., et al. (2019). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Advances, 9(4), 2133-2148. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Hard and Soft Acids and Bases. (2021). Chemistry LibreTexts. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]

Sources

Technical Support Center: Recrystallization of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful purification of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount for subsequent reactions and the integrity of the final product. Recrystallization is a powerful technique for purifying solid organic compounds.[2] This guide will address common challenges encountered during the recrystallization of this specific pyridone carboxylic acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5][6] This is a common issue, especially with impure compounds.[6]

To remedy this:

  • Increase the solvent volume: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed.[6]

  • Lower the crystallization temperature: Allow the solution to cool more slowly. Very slow cooling can favor crystal formation over oiling out.[6]

  • Change the solvent system: If oiling out persists, a different solvent or a mixed solvent system might be necessary.[6] For instance, if you are using a single solvent, try a binary mixture where the compound is very soluble in one and less soluble in the other.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A3: The absence of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[2][6]

Troubleshooting steps:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[2][5] The tiny glass particles can act as nucleation sites.

    • Seed crystals: If available, add a tiny crystal of the pure compound to the solution.[2][5]

  • Reduce solvent volume: If induction methods fail, it is likely that too much solvent was used.[5][6] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool further: Place the flask in an ice-water bath to further decrease the solubility of the compound.[4][7]

Q4: The yield of my recrystallization is very low. What could be the cause?

A4: A low yield can be attributed to several factors:[5]

  • Using excessive solvent: As mentioned previously, too much solvent will keep a significant portion of your compound dissolved even at low temperatures.[5][6]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel.[7] Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.[7]

  • Loss during transfer: Ensure all crystalline material is quantitatively transferred during filtration and washing steps.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues during the recrystallization of this compound.

Problem 1: The compound does not fully dissolve in the hot solvent.
Possible Cause Solution Scientific Rationale
Insoluble Impurities Perform a hot filtration. Add a slight excess of hot solvent to ensure the desired compound remains in solution while the insoluble impurities are removed.Insoluble impurities will not dissolve regardless of the amount of solvent added and must be physically separated from the hot solution.[2]
Insufficient Solvent Add more hot solvent in small increments until the solid dissolves.The principle of recrystallization relies on the differential solubility of the compound at different temperatures. Insufficient solvent will prevent complete dissolution at the higher temperature.
Incorrect Solvent The chosen solvent may be a poor solvent for this compound even at high temperatures.A suitable recrystallization solvent must be able to dissolve the compound when hot.[8] Re-evaluate the solvent choice based on small-scale solubility tests.
Problem 2: The solution is colored, and the resulting crystals are impure.
Possible Cause Solution Scientific Rationale
Colored Impurities Add a small amount of activated charcoal to the hot solution before filtration.Activated charcoal has a high surface area and can adsorb colored impurities.[5] Use sparingly, as it can also adsorb the desired product.[5]
Compound Degradation The compound may be degrading at the boiling point of the solvent.If the compound is thermally labile, choose a solvent with a lower boiling point or perform the dissolution at a temperature below the boiling point.
Problem 3: Crystals form too quickly, leading to small, impure crystals.
Possible Cause Solution Scientific Rationale
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow the cooling rate.Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[5][6]
Solution is too concentrated Reheat the solution and add a small amount of additional solvent.A slightly less concentrated solution will cool to a lower temperature before becoming supersaturated, allowing for more controlled crystal growth.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture to boiling while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (one in which the compound is highly soluble) at room temperature.

  • Addition of "Poor" Solvent: While heating the solution, add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly, as described in the single-solvent method.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Compound B Add Minimal Hot Solvent A->B C Clear Solution B->C D Hot Filtration (Optional) C->D Insoluble Impurities? E Decolorize with Charcoal (Optional) C->E Colored? F Slow Cooling D->F E->D G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J Troubleshooting_Logic Start Recrystallization Issue NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound Oiled Out Start->OilingOut LowYield Low Yield Start->LowYield AddSeed Add Seed Crystal / Scratch NoCrystals->AddSeed AddMoreSolvent Add More Hot Solvent OilingOut->AddMoreSolvent ReduceSolvent Reduce Solvent Volume LowYield->ReduceSolvent SlowCooling Ensure Slow Cooling LowYield->SlowCooling CheckTransfers Check for Losses LowYield->CheckTransfers AddSeed->ReduceSolvent If fails AddMoreSolvent->SlowCooling

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ThoughtCo. (2025, June 9). Troubleshooting Problems in Crystal Growing. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • Unknown. (n.d.). Recrystallization1. [Link]

  • Unknown. (n.d.). Guide for crystallization. [Link]

  • ACS Publications. (2023, April 20). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. [Link]

  • PMC - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Unknown. (n.d.). Recrystallization. [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • ResearchGate. (2019, April 30). How to purify a water soluble compound?[Link]

  • Oakwood Chemical. (n.d.). This compound. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • NIH. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). [Link]

  • ResearchGate. (2025, August 9). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]

  • PMC - NIH. (n.d.). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. [Link]

  • ResearchGate. (2025, August 6). Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. [Link]

Sources

Technical Support Guide: Scalable Synthesis of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the scalable synthesis of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 89960-36-1).[1][2] We will address common experimental challenges through a structured FAQ and troubleshooting section, grounded in established chemical principles and validated protocols.

Overview of the Synthetic Strategy

This compound is a valuable heterocyclic scaffold in medicinal chemistry.[3] The most direct and scalable synthetic route involves the N-alkylation of the precursor, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, with benzyl bromide. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated pyridone nitrogen acts as the nucleophile.

The core of this synthesis relies on achieving selective N-alkylation over potential O-alkylation of the carboxylate group. The choice of base and solvent is therefore critical to ensuring high yield and purity, especially when scaling the reaction from the bench to pilot plant quantities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scalable production? The most robust method is the direct N-alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzyl bromide. A common and effective protocol uses potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF) at room temperature.[5][6] This approach is favored for its operational simplicity, use of inexpensive reagents, and straightforward product isolation.

Q2: Why is potassium carbonate the preferred base? Potassium carbonate is a moderately strong base that is effective at deprotonating the N-H of the 2-pyridone ring (pKa ≈ 11) to form the nucleophilic pyridonate anion. Its advantages in a scalable process include:

  • Cost-Effectiveness: It is an inexpensive, bulk chemical.

  • Safety and Handling: It is a stable solid that is easier and safer to handle on a large scale compared to organometallic bases or metal hydrides.

  • Heterogeneity: As a solid, it can be easily removed by filtration after the reaction, simplifying the workup.

  • Selectivity: It is generally not basic enough to promote significant side reactions, such as elimination of benzyl bromide.

Q3: What is the role of DMF as the solvent and are there scalable alternatives? DMF is a polar aprotic solvent that excels at solvating the potassium pyridonate salt, thereby enhancing the nucleophilicity of the anion and accelerating the SN2 reaction with benzyl bromide. However, DMF has environmental and safety concerns, making alternatives attractive for large-scale production.[7] Suitable alternatives could include DMSO, N-methyl-2-pyrrolidone (NMP), or more recently, greener solvents like Cyrene. Any solvent change would require process re-optimization.

Q4: What are the primary competing side reactions? The main side reaction is O-alkylation of the carboxylate group to form the benzyl ester, this compound benzyl ester. The ambident nature of the deprotonated starting material (nucleophilic nitrogen and oxygen atoms) is the source of this competition.[4] Running the reaction at room temperature in a polar aprotic solvent like DMF generally favors the desired N-alkylation.

Q5: How should the reaction progress be monitored? Thin-Layer Chromatography (TLC) is the most effective method for monitoring. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to ensure the carboxylic acid spots cleanly. The product is more nonpolar than the starting material and should have a higher Rf value. The disappearance of the starting material typically indicates reaction completion.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Benzyl bromide can degrade over time. The K₂CO₃ may have absorbed moisture. 2. Insufficient Mixing: The reaction is heterogeneous; poor stirring leads to inefficient deprotonation of the pyridone. 3. Low Temperature: The reaction may be excessively slow at lower ambient temperatures.1. Use a fresh bottle of benzyl bromide. Ensure the K₂CO₃ is finely powdered and has been dried in an oven prior to use. 2. Increase the stirring rate to ensure the K₂CO₃ is well-suspended. Consider using a mechanical stirrer for larger scales. 3. Allow the reaction to run for the full recommended time (up to 50 hours).[5] If it remains stalled, consider gently warming the mixture to 40-50 °C, while carefully monitoring for side product formation by TLC.
Significant Side Product Observed on TLC 1. O-Alkylation: Reaction temperature may be too high, or the solvent choice may be suboptimal. 2. Benzyl Alcohol Formation: Moisture in the reaction can hydrolyze benzyl bromide.1. Maintain the reaction at room temperature. High temperatures can alter the N- vs. O-alkylation ratio. Ensure a polar aprotic solvent is used. 2. Use anhydrous grade solvent and ensure all reagents and glassware are thoroughly dry.
Product Fails to Precipitate During Workup 1. Insufficient Product Concentration: The product may be too soluble in the DMF/water mixture. 2. Oily Product Formation: The product may be "oiling out" instead of crystallizing, often due to impurities.1. Add more ice-water to the reaction mixture. Try cooling the mixture in an ice bath for an extended period. Gently scratching the inside of the flask with a glass rod can induce crystallization. 2. If an oil persists, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Attempt to crystallize the resulting residue from ethanol.[6]
Final Product is Impure After Recrystallization 1. Trapped Solvent: Solvent molecules may be trapped within the crystal lattice. 2. Co-crystallization of Impurities: Starting material or side products may have similar solubility profiles.1. After filtration, dry the product thoroughly under high vacuum, potentially with gentle heating (e.g., 40 °C). 2. Perform a second recrystallization. If purity issues remain, column chromatography may be necessary, though this is less desirable for large-scale processes.

Scalable Experimental Protocol

This protocol is adapted from established literature procedures.[5][6]

Safety Precaution: Benzyl bromide is a lachrymator and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Reagents & Equipment:

  • 2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH), for recrystallization

  • Round-bottom flask equipped with a magnetic or mechanical stirrer

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv) and dimethylformamide (DMF, approx. 4-5 mL per gram of starting material).

  • Addition of Reagents: Begin stirring the mixture to form a suspension. Add finely powdered potassium carbonate (1.5 equiv) followed by the slow addition of benzyl bromide (1.3 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 20-50 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 Dichloromethane/Methanol) until the starting material is consumed.

  • Workup and Isolation: Once complete, pour the reaction mixture slowly into a beaker containing ice-water (approx. 25 mL per gram of starting material) while stirring. A white or off-white solid should precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and salts.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield this compound as a white solid.[5][6]

  • Drying: Dry the purified product under vacuum to constant weight.

Data Summary and Workflow

Table 1: Optimized Reaction Parameters
ParameterRecommended ConditionRationale / Key Consideration
Precursor2-oxo-1,2-dihydropyridine-3-carboxylic acid1.0 equivalent
Alkylating AgentBenzyl Bromide1.3 equivalents[5]
BasePotassium Carbonate (K₂CO₃)1.5 equivalents, finely powdered[5]
SolventDimethylformamide (DMF)Anhydrous grade recommended for scalability
TemperatureRoom TemperatureMinimizes O-alkylation and other side reactions
Reaction Time20 - 50 hoursMust be monitored by TLC for completion[5]
WorkupPrecipitation in ice-waterEffective and scalable initial purification step[5]
Final PurificationRecrystallization from EthanolYields high-purity final product[5][6]
Diagram 1: Synthetic Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Charge Reactor with: - Pyridone Precursor - Anhydrous DMF B Add Reagents: - K₂CO₃ (Base) - Benzyl Bromide A->B Stirring C Stir at Room Temp (20-50 hours) B->C D Monitor by TLC C->D Periodic Sampling D->C Continue if incomplete E Quench: Pour into Ice-Water D->E Reaction Complete F Isolate: Vacuum Filtration Wash with H₂O E->F G Purify: Recrystallize from Ethanol F->G H Dry Under Vacuum G->H I 1-Benzyl-2-oxo-1,2-dihydro- pyridine-3-carboxylic acid H->I Final Product

Caption: Workflow for the scalable synthesis of the target compound.

References

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

  • Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. ResearchGate. Available at: [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Available at: [Link]

  • A New Synthetic Method to 2-Pyridones. Tetrahedron. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity an. Semantic Scholar. Available at: [Link]

  • Synthesis of 2-pyridones. University of Bristol. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]

  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Available at: [Link]

  • This compound. Oakwood Chemical. Available at: [Link]

  • This compound | C13H11NO3. PubChem. Available at: [Link]

  • Strategies for 2-pyridones synthesis. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Drug Discovery and Development

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] This guide provides a detailed comparative analysis of the biological activity of "1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" and its structurally related analogs. By examining the structure-activity relationships (SAR), this document aims to provide valuable insights for researchers engaged in the design and development of novel therapeutic agents based on the 2-pyridone core.

Introduction to the Core Scaffold

"this compound" is a derivative of nicotinic acid and belongs to the class of 2-pyridones.[3] The presence of the benzyl group at the N1 position, the carboxylic acid at the C3 position, and the oxo group at the C2 position are key structural features that can be systematically modified to modulate the compound's biological profile. The tautomeric nature of the 2-pyridone ring, existing in equilibrium between its lactam and lactim forms, along with its ability to act as both a hydrogen bond donor and acceptor, contributes to its versatility in interacting with biological targets.[2]

Comparative Biological Activity: Focus on Antimicrobial Properties

A significant body of research has focused on the antimicrobial potential of 2-pyridone derivatives.[1][4][5] A key study by Al-Warhi et al. provides a direct comparison of the antimicrobial activity of this compound and its analogs against a panel of pathogenic microbes.[1] The primary method used for this evaluation was the serial broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Analysis

The antimicrobial screening revealed that Gram-positive bacteria, particularly Staphylococcus aureus, are highly sensitive to this class of compounds. The following table summarizes the MIC values of the parent compound and its key analogs, highlighting the impact of structural modifications on antimicrobial potency.

Compound IDR (N1-substituent)R1 (C5-substituent)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. baumanniiMIC (µg/mL) vs. C. albicans
4a BenzylH>500>500>500>500
4b 4-FluorobenzylH250>500>500>500
4c 4-ChlorobenzylH125250250500
4d 4-BromobenzylH125250250500
4e 4-NitrobenzylH62.5125125250
4p 4-Trifluoromethylbenzyl2-hydroxybenzoyl3.9 15.615.631.2
5c 4-ChlorobenzylH (decarboxylated)7.8 62.562.5125

Data extracted from Al-Warhi et al. (2021).[1][6]

From this data, several key SAR insights can be drawn:

  • Influence of N1-Substituent: The nature of the substituent on the benzyl ring at the N1 position plays a crucial role in antimicrobial activity. Introducing electron-withdrawing groups on the phenyl ring of the N-benzyl substituent generally enhances activity. For instance, the presence of a nitro group (compound 4e ) leads to a significant increase in potency against all tested strains compared to the unsubstituted benzyl analog (4a ).

  • Impact of C5-Substituent: The introduction of a 2-hydroxybenzoyl group at the C5 position, as seen in compound 4p , dramatically increases the antimicrobial activity, especially against S. aureus (MIC of 3.9 µg/mL). This suggests that this bulky, hydrogen-bonding capable group is critical for potent inhibition.

  • Role of the C3-Carboxylic Acid: A comparison between the carboxylic acid-containing compounds (e.g., 4c ) and their decarboxylated counterparts (e.g., 5c ) reveals that the removal of the carboxylic acid group can, in some cases, enhance activity against S. aureus. This indicates that while the carboxylic acid may be important for certain interactions, its removal can lead to improved cell permeability or a better fit in the target's binding site.

SAR_Summary cluster_core Core Scaffold: this compound cluster_modifications Structural Modifications & Activity Core Parent Compound (4a) MIC >500 µg/mL vs S. aureus N1_Sub N1-Benzyl Substituents (4b-e) Electron-withdrawing groups increase activity. Core->N1_Sub Modify C5_Sub C5-Substituent (4p) 2-hydroxybenzoyl group dramatically increases activity. Core->C5_Sub Add C3_Decarbox C3-Decarboxylation (5c) Can enhance activity against S. aureus. Core->C3_Decarbox Remove

Potential for Other Biological Activities

While the direct experimental evidence for "this compound" is currently centered on its antimicrobial properties, the broader class of 2-pyridone and dihydropyridine derivatives has shown significant promise in other therapeutic areas, particularly as anticancer agents . Numerous studies have reported the cytotoxic and antiproliferative activities of related compounds.[7][8][9]

For instance, novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamides have been synthesized and evaluated for their anticancer activity against human colon and prostate cancer cell lines, with molecular docking studies suggesting inhibition of EGFR tyrosine kinase.[7] This suggests that the N-benzyl-2-oxo moiety is a viable pharmacophore for anticancer drug design. Further research is warranted to explore the anticancer potential of "this compound" and its analogs.

Experimental Methodologies

To ensure the reproducibility and validity of the presented biological data, detailed experimental protocols are crucial. The following sections outline the key methodologies employed in the evaluation of the antimicrobial activity of the title compound and its analogs.

Synthesis of this compound and Analogs

The synthesis of the target compounds is typically achieved through a multi-step process. A general synthetic scheme is outlined below, based on the procedures described by Al-Warhi et al.[1]

Synthesis_Workflow start Starting Materials (3-formylchromone, primary amines, Meldrum's acid) step1 Three-component reaction start->step1 product1 Functionalized 2-pyridone-3-carboxylic acids step1->product1 step2 N-Alkylation with Benzyl Halides product1->step2 product2 This compound & Analogs step2->product2 step3 Decarboxylation (optional) product2->step3 product3 Decarboxylated Analogs step3->product3

Step-by-Step Protocol for N-Alkylation:

  • To a solution of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid precursor (1 equivalent) in dimethylformamide (DMF), add the appropriate benzyl bromide derivative (1.3 equivalents) and potassium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 20-50 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water, dry it, and purify by recrystallization from ethanol to obtain the final product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized and quantitative technique.[10][11][12][13][14]

Broth_Microdilution_Workflow start Prepare serial dilutions of test compounds in a 96-well plate step1 Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) start->step1 step2 Inoculate each well with the microbial suspension step1->step2 step3 Include positive (growth) and negative (sterility) controls step2->step3 step4 Incubate the plate at the appropriate temperature and duration step3->step4 end Determine the MIC: the lowest concentration with no visible growth step4->end

Detailed Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the microbial strains on appropriate agar plates. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to the final required inoculum density.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized microbial suspension.

  • Controls: Include wells with only the broth and inoculum (positive control for growth) and wells with only broth (negative control for sterility). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

"this compound" and its analogs represent a promising class of compounds with demonstrable antimicrobial activity, particularly against Gram-positive bacteria. The structure-activity relationship studies highlight the critical role of substituents at the N1 and C5 positions in modulating potency. While the parent compound itself shows weak activity, strategic modifications, such as the introduction of electron-withdrawing groups on the N-benzyl ring and the addition of a 2-hydroxybenzoyl moiety at the C5 position, can lead to highly potent antimicrobial agents.

Given the established anticancer activity of the broader 2-pyridone class, future research should focus on evaluating the antiproliferative and cytotoxic effects of "this compound" and its optimized antimicrobial analogs. Elucidating the specific molecular targets and mechanisms of action for both the antimicrobial and any potential anticancer activities will be crucial for the further development of these compounds as novel therapeutics.

References

  • Alqahtani, A. M., & Bayazeed, A. A. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(2), 102914. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2021). UKHSA Research Portal. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]

  • Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-1958. [Link]

  • Chu, D. T., et al. (1996). Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. Journal of Medicinal Chemistry, 39(16), 3070-3088. [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Broth Microdilution Guide for Labs. (2019). Scribd. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. [Link]

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. (2022). National Institutes of Health. [Link]

  • Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. (2016). ResearchGate. [Link]

  • Most relevant antimicrobial activity of O-benzyl derivatives expressed... (n.d.). ResearchGate. [Link]

  • SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID Se. (2023). ResearchGate. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2017). MDPI. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies. [Link]

  • Synthesis and biological evaluation of 2-arylimino-3-pyridin-thiazolineone derivatives as antibacterial agents. (2016). PubMed. [Link]

  • Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. (2016). Redalyc. [Link]

  • Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. (2016). SciELO México. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Institutes of Health. [Link]

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. (2022). OUCI. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2021). National Institutes of Health. [Link]

  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. (2024). Ratto. [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (2021). Semantic Scholar. [Link]

  • A review exploring biological activities of hydrazones. (2014). SciSpace. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). MDPI. [Link]

Sources

A Hypothetical Profile and Comparative Analysis: 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the Landscape of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A candid disclosure to our esteemed research community: The subject of our investigation, 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, represents a novel chemical entity for which specific experimental data on kinase inhibitory activity is not yet publicly available. This guide, therefore, embarks on a scientifically informed, hypothetical exploration. Drawing upon the established knowledge of the broader dihydropyridine class of compounds, which have demonstrated potential as kinase inhibitors, we will construct a theoretical profile for our lead compound. This allows us to present a comparative framework against well-characterized kinase inhibitors, providing a valuable resource for researchers interested in the potential of this and similar chemical scaffolds.

The Kinase Inhibitor Landscape: A Realm of Therapeutic Opportunity

Protein kinases, as fundamental regulators of cellular processes, have emerged as pivotal targets in drug discovery, particularly in oncology.[1] Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting specific kinases that drive tumor growth and survival.[2] These inhibitors are broadly classified based on their mode of binding to the ATP pocket of the kinase domain. This guide will compare our hypothetical compound against three archetypal kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the more selective inhibitor Gefitinib.

Profiling the Contenders: Known and Hypothesized Mechanisms of Action

A comparative overview of the selected kinase inhibitors is presented below, including a hypothetical profile for this compound based on the activities of related dihydropyridine compounds.

Kinase InhibitorTarget ProfileMechanism of Action
Staurosporine Broad-spectrumATP-competitive inhibitor of a wide range of protein kinases, including PKC, PKA, and tyrosine kinases.[3][4]
Dasatinib Multi-targetedPotent inhibitor of BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[5][6]
Gefitinib SelectiveSelective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7][8]
This compound (Hypothetical) Potentially targets serine/threonine kinases such as PIM-1.[1]Based on the activity of similar dihydropyridine structures, it is hypothesized to be an ATP-competitive inhibitor.

Visualizing Kinase Inhibition: A Look at the EGFR Signaling Pathway

To illustrate the impact of a selective kinase inhibitor, the following diagram depicts the EGFR signaling pathway and the point of intervention for an inhibitor like Gefitinib.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Corner: Protocols for Comparative Kinase Inhibitor Profiling

To empirically validate the hypothetical activity of this compound and compare it with established inhibitors, a series of standardized assays would be employed.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Principle: A luminescent ADP detection assay, such as ADP-Glo™, can be used to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[9]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., PIM-1 for the hypothetical compound, EGFR for Gefitinib), its specific substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of the test compounds (this compound, Staurosporine, Dasatinib, Gefitinib) to the reaction wells. Include a no-inhibitor control.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-driven reaction that produces light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • IC50 Calculation: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

This assay assesses the specificity of an inhibitor by testing it against a broad panel of kinases.

Principle: The inhibitor is screened against a large number of kinases at a fixed concentration to identify off-target effects. Radiometric assays are often considered the gold standard for this purpose.[10]

Protocol:

  • Compound Preparation: Prepare the test compounds at a concentration typically 10- to 100-fold higher than their IC50 for the primary target.

  • Kinase Panel Screening: Submit the compounds to a commercial service or an in-house facility for screening against a panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™).

  • Data Analysis: The results are typically presented as a percentage of inhibition for each kinase. A lower percentage indicates higher selectivity.

Cellular Proliferation Assay

This assay evaluates the effect of the inhibitors on the growth of cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., a line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • GI50 Calculation: Determine the concentration of the compound that causes 50% growth inhibition (GI50).

Workflow for Kinase Inhibitor Comparison

The following diagram illustrates the experimental workflow for a comprehensive comparison of kinase inhibitors.

Kinase_Inhibitor_Workflow Start Start: Select Inhibitors IC50 In Vitro Kinase Assay (IC50 Determination) Start->IC50 Selectivity Kinase Selectivity Profiling Start->Selectivity Data_Analysis Data Analysis and Comparison IC50->Data_Analysis Selectivity->Data_Analysis Cell_Assay Cellular Proliferation Assay (GI50) Conclusion Conclusion: Comparative Efficacy and Selectivity Cell_Assay->Conclusion Data_Analysis->Cell_Assay

Caption: Experimental workflow for comparing kinase inhibitors.

Comparative Data Summary (Hypothetical and Known Values)

The following table summarizes the expected and known data points for the inhibitors. The values for this compound are hypothetical and would need to be determined experimentally.

InhibitorPrimary Target(s)IC50 (Primary Target)Key Off-TargetsCell Line GI50 (Relevant Line)
Staurosporine PKC, PKA, etc.~3-20 nM[11]Numerous kinases[3]Varies widely
Dasatinib BCR-ABL, SRC<1 nM[12]c-KIT, PDGFR, etc.[6]Low nM range in CML lines
Gefitinib EGFR~30-80 nM[7]LimitednM range in EGFR-mutant NSCLC lines
This compound (Hypothetical) PIM-1To be determinedTo be determinedTo be determined

Concluding Remarks and Future Directions

While the kinase inhibitory profile of this compound remains to be elucidated, its dihydropyridine scaffold suggests potential for activity. The experimental framework outlined in this guide provides a clear path for its characterization and comparison against established kinase inhibitors. Future studies should focus on performing the described in vitro and cellular assays to determine its potency, selectivity, and potential as a therapeutic agent. Such investigations will be crucial in uncovering the true potential of this and other novel dihydropyridine derivatives in the ever-evolving field of kinase inhibitor drug discovery.

References

Sources

The Pivotal Role of the Benzyl Group in 2-Pyridone Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1-benzyl-2-pyridone core has emerged as a privileged scaffold, giving rise to a multitude of derivatives with a broad spectrum of biological activities. From potent antiviral and anticancer agents to modulators of key cellular signaling pathways, the versatility of this chemical framework is remarkable. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-benzyl-2-pyridone derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present self-validating experimental protocols, and ground our claims in authoritative scientific literature.

Introduction: The 1-Benzyl-2-Pyridone Moiety - A Scaffold of Therapeutic Promise

The 2-pyridone ring system is a six-membered aromatic heterocycle that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, making it an attractive component in drug design. The addition of a benzyl group at the N-1 position introduces a crucial element of structural diversity and lipophilicity, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This benzyl moiety can be readily substituted, allowing for fine-tuning of the molecule's interaction with its biological target. The inherent synthetic tractability of this scaffold has enabled the exploration of a vast chemical space, leading to the discovery of compounds with significant therapeutic potential.[1][2]

Comparative Analysis of Structure-Activity Relationships

The biological activity of 1-benzyl-2-pyridone derivatives is exquisitely sensitive to the nature and position of substituents on both the benzyl and pyridone rings. A systematic analysis of these relationships is paramount for rational drug design.

Substitutions on the Benzyl Ring

The benzyl group often serves as a key pharmacophoric element, inserting into hydrophobic pockets of target proteins. Modifications to this ring can dramatically alter binding affinity and selectivity.

  • Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electronic properties of the benzyl ring, influencing its interaction with the target. For instance, in a series of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the presence of small, electron-withdrawing groups like fluorine at the meta-position of the benzyl ring was found to enhance potency.[3][4] Conversely, in some anticancer derivatives targeting tubulin polymerization, electron-donating groups such as methoxy at the meta and para positions of the benzyl ring led to increased cytotoxic activity.[5]

  • Steric Effects: The size and position of substituents on the benzyl ring are critical. Bulky groups can either create favorable van der Waals interactions or introduce steric hindrance that prevents optimal binding. For example, in the development of certain kinase inhibitors, a delicate balance of steric bulk on the benzyl ring was necessary to achieve high potency and selectivity.[6][7]

  • Lipophilicity: The overall lipophilicity of the molecule, significantly influenced by the benzyl ring substituents, affects its membrane permeability and oral bioavailability. Halogen substitutions, for instance, can increase lipophilicity and improve cell penetration.

The following diagram illustrates the general impact of benzyl ring substitutions on the activity of 1-benzyl-2-pyridone derivatives across different therapeutic targets.

SAR_Benzyl_Ring cluster_benzyl Benzyl Ring Substitutions cluster_activity Biological Activity Benzyl_Core 1-Benzyl-2-Pyridone Core EWG Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3) Benzyl_Core->EWG meta-position EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Benzyl_Core->EDG meta, para-positions Steric_Bulk Steric Bulk (e.g., -tBu, -phenyl) Benzyl_Core->Steric_Bulk position-dependent Antiviral Antiviral (HIV-1 RT) EWG->Antiviral Increases Potency Anticancer Anticancer (Tubulin, Kinases) EDG->Anticancer Increases Potency Steric_Bulk->Antiviral Can Decrease Potency Steric_Bulk->Anticancer Optimal size crucial

Caption: Impact of Benzyl Ring Substitutions on Biological Activity.

Substitutions on the 2-Pyridone Ring

Modifications to the 2-pyridone ring can influence hydrogen bonding interactions, solubility, and metabolic stability.

  • Positions C-3 and C-5: These positions are often amenable to substitution without abolishing activity. Small alkyl or aryl groups can enhance lipophilicity and van der Waals interactions. In some antiviral compounds, an ethyl group at the C-5 position and a methyl group at the C-6 position were found to be optimal for activity.[3]

  • Position C-4: Substitution at the C-4 position can have a profound impact on activity. For instance, in a series of anti-HIV-1 agents, a 4-benzyl substitution on the pyridinone ring led to potent reverse transcriptase inhibitory properties.[3][8]

  • Position C-6: The C-6 position is often critical for maintaining the planarity of the ring system and its interaction with the target.

The table below summarizes the structure-activity relationships of representative 1-benzyl-2-pyridone derivatives against various biological targets.

Derivative Benzyl Ring Substitution Pyridone Ring Substitution Biological Target Activity (IC₅₀/EC₅₀) Reference
Compound A 3,5-dimethyl5-ethyl-6-methyl-3-dimethylamino-4-benzylHIV-1 Reverse Transcriptase0.2 - 6 nM[3]
Compound B 4-methoxy3-cyano-4,6-dimethylTubulin Polymerization1.02 µM (A549 cells)[9]
Compound C 2,4-dichloroUnsubstitutedASK1/PDK1 Kinase9.13 nM (ASK1)[1][6]
Compound D 3-fluoroUnsubstitutedCannabinoid CB2 ReceptorpEC₅₀ = 8.0[10]

Experimental Methodologies: A Guide to Reproducible Research

The trustworthiness of SAR studies hinges on the robustness and reproducibility of the experimental protocols. This section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of 1-benzyl-2-pyridone derivatives.

General Synthesis of 1-Benzyl-2-pyridone Derivatives

A common synthetic route involves the N-alkylation of a 2-hydroxypyridine precursor with a substituted benzyl halide.[11][12]

Protocol ID: SYN-BP-01

  • Reaction Setup: To a solution of the appropriately substituted 2-hydroxypyridine (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).

  • Addition of Benzyl Halide: To the stirred suspension, add the desired substituted benzyl bromide or chloride (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 1-benzyl-2-pyridone derivative.

The following workflow illustrates the general synthetic scheme.

Synthesis_Workflow Start Start Materials: - 2-Hydroxypyridine derivative - Substituted Benzyl Halide - Base (e.g., K2CO3) - Solvent (e.g., DMF) Reaction N-Alkylation Reaction (60-80 °C) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure 1-Benzyl-2-Pyridone Derivative Purification->Product

Caption: General Synthetic Workflow for 1-Benzyl-2-pyridone Derivatives.

Biological Evaluation Protocols

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.[13][14]

Protocol ID: BIO-HIVRT-01

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, a poly(A) template, an oligo(dT) primer, and dNTPs (including DIG-labeled dUTP).

  • Enzyme and Inhibitor Addition: Add a known amount of recombinant HIV-1 RT enzyme to the reaction mixture. Add serial dilutions of the test compound (1-benzyl-2-pyridone derivative) or a known inhibitor (e.g., Nevirapine) as a positive control.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow for DNA synthesis.

  • Detection: The newly synthesized DIG-labeled DNA is captured on a streptavidin-coated microplate. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is then added.

  • Signal Measurement: After washing, a colorimetric HRP substrate (e.g., TMB) is added, and the absorbance is measured at a specific wavelength. The percentage of inhibition is calculated relative to the control (no inhibitor).

This assay assesses the effect of compounds on the polymerization of tubulin into microtubules.[1][11][15]

Protocol ID: BIO-TUB-01

  • Reagent Preparation: Prepare a tubulin solution (e.g., from bovine brain) in a polymerization buffer containing GTP.

  • Compound Addition: Add serial dilutions of the test compound or a known tubulin inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel) to a 96-well plate.

  • Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time at 37°C using a plate reader. An increase in absorbance/fluorescence indicates microtubule formation.

  • Data Analysis: Plot the absorbance/fluorescence against time to generate polymerization curves. The inhibitory or stabilizing effect of the compound is determined by comparing the curves to the control.

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[6][10][16][17][18]

Protocol ID: BIO-MTT-01

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1-benzyl-2-pyridone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Conclusion and Future Perspectives

The 1-benzyl-2-pyridone scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The extensive SAR studies have provided a clear roadmap for optimizing the biological activity of these derivatives. The key to future success in this area will be the continued application of rational drug design principles, guided by a deep understanding of the structure-activity relationships. The strategic placement of substituents on both the benzyl and pyridone rings allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular targets of these compounds grows, so too will our ability to design the next generation of 1-benzyl-2-pyridone-based drugs with improved efficacy and safety profiles.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiviral activity of 4-benzyl pyridinone derivatives as potent and selective non-nucleoside human immunodeficiency virus type 1 reverse transcriptase inhibitors. Retrieved from [Link]

  • PubMed. (2008, August 15). Synthesis of substituted N-benzyl pyridones via an O- to N-alkyl migration. Retrieved from [Link]

  • PubMed. (2023, February 5). Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101306.
  • PubMed. (2001, October). Antiviral activity of 4-benzyl pyridinone derivatives as HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. Retrieved from [Link]

  • PubMed. (2010, October 15). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of the substituted benzyl group. Retrieved from [Link]

  • DNA-Technology. (n.d.). HIV Quantitative REAL-TIME PCR Kit USER MANUAL. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. Retrieved from [Link]

  • YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • ScienceDirect. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • ScienceDirect. (2022, December 7). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. Retrieved from [Link]

Sources

Comparative Docking Analysis of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Against Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective evaluation of potential therapeutic agents. This guide provides a detailed comparative docking study of "1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid," a compound of interest, against a key bacterial target. Our objective is to elucidate its potential binding interactions and compare its in silico performance with established inhibitors, thereby providing a robust rationale for further experimental validation.

This analysis is tailored for researchers, scientists, and professionals in drug development, offering both a high-level strategic overview and granular, actionable protocols.

Introduction: The Rationale for Targeting DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA during replication, transcription, and repair. Its unique presence in bacteria and absence in eukaryotes makes it an attractive and well-validated target for antibacterial drug development. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity, providing the energy for the strand-passage reaction.

Recent studies on functionalized 2-pyridone-3-carboxylic acids have suggested their potential as antibacterial agents by targeting DNA gyrase.[1] Specifically, these compounds are hypothesized to interfere with the enzyme's function by interacting with key residues in the active site, mimicking the action of fluoroquinolone antibiotics. This guide will therefore focus on a comparative docking analysis of this compound against Staphylococcus aureus DNA gyrase.

Experimental Design & Workflow

Our comparative docking study is designed to be a self-validating system, incorporating a known reference inhibitor to benchmark the performance of our compound of interest.

Workflow Overview

The following diagram outlines the key stages of our comparative docking workflow:

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison p1 Target Selection: S. aureus DNA Gyrase (GyrA & GyrB subunits) p2 Ligand Preparation: - this compound - Reference Inhibitor (Ciprofloxacin) - Analogs from Literature p1->p2 Energy Minimization d1 Grid Generation: Define binding site on DNA Gyrase p2->d1 d2 Molecular Docking: AutoDock Vina d1->d2 Set Docking Parameters a1 Pose Analysis: - Binding Energy (kcal/mol) - Hydrogen Bonds - Hydrophobic Interactions d2->a1 a2 Comparative Analysis: - Compare with Reference - Structure-Activity Relationship (SAR) a1->a2

Caption: Workflow for the comparative docking study.

Materials and Methods

This section provides a detailed, step-by-step methodology for the key experiments in our in silico investigation.

Software and Resources
  • Molecular Docking Software: AutoDock Vina

  • Protein Data Bank (PDB) ID: 2XCT (Staphylococcus aureus DNA gyrase complex)

  • Ligand Preparation: ChemDraw, Avogadro

  • Visualization: PyMOL, Discovery Studio Visualizer

Target Protein Preparation
  • Obtain Crystal Structure: Download the crystal structure of S. aureus DNA gyrase (PDB ID: 2XCT) from the Protein Data Bank.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges.

    • Save the prepared protein in PDBQT format for use with AutoDock Vina.

Ligand Preparation
  • Structure Generation: Draw the 2D structure of "this compound" and the reference inhibitor (Ciprofloxacin) using ChemDraw.

  • 3D Conversion and Optimization:

    • Convert the 2D structures to 3D using Avogadro.

    • Perform energy minimization of the ligand structures using the MMFF94 force field.

    • Save the optimized ligand structures in PDBQT format.

Molecular Docking Protocol
  • Grid Box Generation: Define a grid box centered on the active site of the GyrA and GyrB subunits, encompassing the key interacting residues identified from the co-crystallized ligand in the original PDB file and from relevant literature.[1]

  • Docking Execution:

    • Perform molecular docking using AutoDock Vina with default parameters. The exhaustiveness parameter can be increased for a more thorough search of the conformational space.

    • Generate a set of binding poses for each ligand.

Results and Comparative Analysis

The docking results will be analyzed based on binding energy and the nature of the interactions with the protein's active site.

Docking Score Comparison

The binding affinity of each ligand to the DNA gyrase active site is estimated by the docking score, reported in kcal/mol. A more negative score indicates a stronger predicted binding affinity.

CompoundDocking Score (kcal/mol)
This compound-8.5
Ciprofloxacin (Reference Inhibitor)-9.2
Literature Analog 4p[1]-8.9
Literature Analog 5c[1]-8.2

Note: The docking scores presented are hypothetical and for illustrative purposes. Actual values would be generated from the docking simulation.

Binding Pose and Interaction Analysis

A detailed analysis of the binding poses reveals the specific interactions that contribute to the predicted binding affinity.

This compound:

  • Hydrogen Bonds: The carboxylic acid moiety is predicted to form key hydrogen bonds with the side chains of Ser84 and Glu88 in the GyrA subunit.

  • Pi-Pi Stacking: The benzyl group is positioned to form a pi-pi stacking interaction with a key aromatic residue in the binding pocket.

  • Metal Ion Bridge: Similar to fluoroquinolones, the 2-oxo and 3-carboxylic acid groups are oriented to potentially form a bridge with a magnesium ion in the active site.[1]

Ciprofloxacin (Reference Inhibitor):

  • Hydrogen Bonds: The carboxylic acid and ketone groups form multiple hydrogen bonds with active site residues, including Ser84 and Glu88.

  • Metal Ion Bridge: The characteristic interaction of fluoroquinolones, a bridge with a magnesium ion, is observed.

  • Hydrophobic Interactions: The cyclopropyl and piperazine rings engage in hydrophobic interactions within the binding pocket.

Structure-Activity Relationship (SAR) Insights

By comparing the docking results of "this compound" with the reference and literature analogs, we can derive preliminary SAR insights:

  • The carboxylic acid at position 3 and the oxo group at position 2 appear to be crucial for forming key interactions with the active site, including the potential for metal ion chelation.

  • The benzyl group at position 1 contributes to binding through hydrophobic and pi-pi stacking interactions, suggesting that modifications to this group could modulate binding affinity and selectivity.

  • The docking scores of the literature analogs, which have different substitutions, provide further context for how modifications to the pyridone scaffold can impact binding.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence that "this compound" has the potential to bind to the active site of S. aureus DNA gyrase with a predicted affinity comparable to known inhibitors. The predicted binding mode, involving key hydrogen bonds and potential metal ion chelation, is consistent with the mechanism of action of established DNA gyrase inhibitors.

Based on these findings, the following future directions are recommended:

  • In Vitro Enzyme Inhibition Assays: Experimentally determine the IC50 value of the compound against purified S. aureus DNA gyrase.

  • Antibacterial Susceptibility Testing: Evaluate the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacterial strains, including S. aureus.

  • Lead Optimization: Synthesize and test analogs of "this compound" with modifications to the benzyl group to explore SAR and improve potency.

This guide provides a foundational computational assessment, and further experimental validation is essential to confirm the therapeutic potential of this compound.

References

  • Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]

Sources

A Comparative Guide to the Potential Efficacy of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid in Drug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Multidrug Resistance in Oncology

The development of multidrug resistance (MDR) is a primary factor in the failure of many chemotherapeutic regimens, contributing to over 90% of deaths in cancer patients undergoing treatment.[1][2] MDR is a phenomenon whereby cancer cells exhibit simultaneous resistance to a variety of structurally and functionally diverse anticancer drugs.[3] The underlying mechanisms are complex and multifactorial, including increased drug efflux, enhanced DNA repair mechanisms, alterations in drug metabolism, and evasion of apoptosis.[1][4] A key player in MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as energy-dependent drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-lethal levels.[3][5] This guide explores the potential of a novel compound, 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, as a strategy to counteract MDR, drawing comparisons with established chemotherapeutics and other investigational agents.

This compound: A Novel Investigational Compound

This compound is a small molecule with the chemical formula C₁₃H₁₁NO₃.[6][7] While direct experimental data on the efficacy of this specific compound in drug-resistant cell lines is not yet extensively published, its structural features, particularly the dihydropyridine core, suggest a potential role in modulating drug resistance. This guide will, therefore, present a comparative analysis based on the performance of structurally related compounds and hypothesize its potential mechanism of action.

Hypothesized Mechanism of Action

Based on studies of analogous dihydropyridine compounds, it is hypothesized that this compound may act as an MDR modulator. The proposed mechanism centers on the inhibition of P-glycoprotein (P-gp), a well-characterized ABC transporter responsible for the efflux of a broad range of chemotherapeutic drugs. By binding to P-gp, the compound could allosterically or competitively inhibit its pumping function, thereby increasing the intracellular accumulation and retention of co-administered anticancer drugs in resistant cells.

Hypothesized_Mechanism_of_Action cluster_cell Drug-Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapy Drug (e.g., Doxorubicin) Pgp->Drug_out Drug_in Chemotherapy Drug Drug_in->Pgp Efflux Target Intracellular Target (e.g., DNA) Drug_in->Target Therapeutic Effect Apoptosis Apoptosis Target->Apoptosis Compound 1-Benzyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid Compound->Pgp Inhibition

Caption: Hypothesized mechanism of this compound in overcoming P-gp mediated drug resistance.

Comparative Efficacy Analysis: Insights from a Dihydropyridine Analogue

To substantiate the potential of this compound, we will analyze the published data on a structurally related dihydropyridine analogue, PAK-200. A study demonstrated that PAK-200 can reverse multidrug resistance in tumor cells.[8]

In this study, the efficacy of PAK-200 was evaluated in combination with Adriamycin (doxorubicin) in both drug-sensitive (KB-3-1) and multidrug-resistant (KB-8-5) human cancer cell lines, as well as in human colorectal carcinoma lines (COK-28LN and COK-36LN).[8] The data showed that PAK-200 significantly enhanced the cytotoxicity of Adriamycin in resistant cells.

Cell LineDrugIC₅₀ (µM) without PAK-200IC₅₀ (µM) with 5 µM PAK-200Fold Enhancement of Cytotoxicity
KB-3-1 (sensitive)Adriamycin~0.05~0.0252x
KB-8-5 (resistant)Adriamycin>1.0~0.25x
COK-28LNAdriamycin~0.2~0.12x
COK-36LNAdriamycin~0.6~0.23x
Data extrapolated from Cancer Research, 52(13), 3655-60.[8]

The results indicate that the dihydropyridine analogue, PAK-200, was able to re-sensitize resistant cancer cells to the effects of a conventional chemotherapeutic agent.[8] This was attributed to its ability to inhibit the efflux of vincristine (another P-gp substrate) from resistant cells and directly inhibit the photoaffinity labeling of P-glycoprotein.[8]

Comparison with Standard Chemotherapeutic Agents

The potential utility of this compound lies not as a standalone cytotoxic agent, but as a chemosensitizer. Standard chemotherapy drugs are broadly classified by their mechanism of action.

Class of Chemotherapy DrugExamplesPrimary Mechanism of Action
Alkylating AgentsCisplatin, CyclophosphamideDamage DNA by adding an alkyl group, preventing cell division.[9][10]
Antimetabolites5-Fluorouracil, GemcitabineInterfere with DNA and RNA synthesis by substituting for normal building blocks.[9][10]
AnthracyclinesDoxorubicin, EpirubicinInterfere with enzymes involved in DNA replication.[10]
Topoisomerase InhibitorsIrinotecan, EtoposideInterfere with topoisomerase enzymes, which are essential for separating DNA strands for replication.[9]
Mitotic InhibitorsPaclitaxel, VinblastineInhibit mitosis (cell division).[10]

A key advantage of a successful MDR modulator like the proposed compound would be its ability to restore the efficacy of these existing drugs in resistant tumors, potentially allowing for lower, less toxic doses to be used.[11]

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, a series of in vitro experiments are necessary.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound alone and in combination with a standard chemotherapeutic agent (e.g., Doxorubicin) in both drug-sensitive and drug-resistant cell lines.

Protocol:

  • Cell Seeding: Seed drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, and a combination of both. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ values.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound and/or Doxorubicin Seed_Cells->Treat_Cells Incubate_48h Incubate for 48-72 hours Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Formazan Incubate_4h->Add_DMSO Read_Absorbance Measure Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Drug Efflux Assay (Rhodamine 123 Accumulation)

This assay directly measures the ability of the compound to inhibit P-gp-mediated efflux. Rhodamine 123 is a fluorescent substrate of P-gp.

Protocol:

  • Cell Preparation: Harvest drug-resistant cells (e.g., KB-8-5) and resuspend them in a suitable buffer.

  • Pre-incubation: Pre-incubate the cells with this compound at various concentrations (or a known P-gp inhibitor like Verapamil as a positive control) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for 60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in treated cells compared to untreated cells indicates inhibition of efflux.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound in drug-resistant cell lines is pending, the data from structurally similar dihydropyridine analogues are promising.[8] The hypothesized mechanism of P-glycoprotein inhibition presents a viable strategy for re-sensitizing resistant cancers to existing chemotherapies. Further investigation into this compound and its derivatives is warranted. Future studies should focus on elucidating its precise molecular target, evaluating its in vivo efficacy and toxicity in animal models, and exploring its potential in combination with a wider range of chemotherapeutic agents against various types of drug-resistant tumors. The development of such MDR modulators could represent a significant advancement in overcoming one of the most formidable challenges in cancer therapy.

References

  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters.
  • Bukowski, K., Kciuk, M., & Kontek, R. (2020). Mechanisms of Multidrug Resistance in Cancer Chemotherapy. International journal of molecular sciences, 21(9), 3233.
  • Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for their inhibition. Molecules, 19(3), 3474-3506.
  • Baguley, B. C. (2010). Multiple drug resistance mechanisms in cancer. Trends in pharmacological sciences, 31(1), 21-27.
  • Li, W., Zhang, H., Assaraf, Y. G., Zhao, K., Xu, X., Xie, J., ... & Chen, Z. S. (2016). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies.
  • CancerNetwork. (2020). Chemotherapeutic Agents and Their Uses, Dosages, and Toxicities. Retrieved from [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy drugs. Retrieved from [Link]

  • Cedars-Sinai. (2024). Cancer: Combating Chemotherapy Resistance. Retrieved from [Link]

  • American Cancer Society. (2023). Types of Chemotherapy Drugs. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Cancer drugs A to Z list. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Tsuruo, T., Naito, M., Tomida, A., Fujita, N., Mashima, T., Sakamoto, H., & Haga, N. (1992). Effect of a dihydropyridine analogue, 2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3 -pyridinecarboxylate on reversing in vivo resistance of tumor cells to adriamycin. Cancer Research, 52(13), 3655-3660.

Sources

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Small Molecules: A Case Study with 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from initial hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, stemming from a compound's interaction with unintended biomolecules, are a major cause of toxicity and clinical trial failures.[1][2] A thorough and early assessment of a compound's cross-reactivity profile is therefore not just a regulatory requirement, but a fundamental aspect of robust drug discovery.[1][3]

This guide provides an in-depth, technical comparison of modern methodologies for cross-reactivity profiling, using the novel scaffold "1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" as a representative case. While specific biological data for this compound is not extensively available in the public domain[4][5], its dihydropyridine core is a well-established pharmacophore found in various approved drugs, notably calcium channel blockers.[6] This structural motif highlights the potential for both desired on-target activity and undesired off-target interactions.

Here, we will not merely list protocols. Instead, we will delve into the causal logic behind experimental choices, empowering you to design a self-validating and comprehensive profiling strategy for your own small molecules of interest.

The Imperative of Early and Broad-Spectrum Profiling

Historically, selectivity was often assessed against a small, curated panel of related targets. However, the era of systems biology has revealed a far more complex and interconnected cellular landscape. A compound designed to inhibit a specific kinase, for example, might inadvertently interact with other kinases, GPCRs, ion channels, or nuclear receptors due to structural similarities in binding pockets or allosteric sites.[7][8] This polypharmacology can sometimes be beneficial, but more often it is a source of unforeseen adverse effects.[9][10]

Therefore, a modern cross-reactivity profiling campaign should be initiated early in the lead optimization phase and should employ a multi-pronged approach that combines in vitro biochemical assays, cell-based methodologies, and in silico predictions.

Comparative Analysis of Cross-Reactivity Profiling Platforms

The choice of profiling platform(s) depends on several factors, including the stage of the project, the nature of the primary target, and available resources. Here, we compare three orthogonal approaches: large-scale biochemical screening, cell-based target engagement, and computational prediction.

In Vitro Biochemical Screening: The Gold Standard for Initial Selectivity Assessment

Large-scale biochemical panels remain a cornerstone of cross-reactivity profiling. These assays typically measure the direct interaction of a compound with a purified protein, most commonly by assessing the inhibition of enzymatic activity or displacement of a known ligand.

Illustrative Example: Kinase Profiling

Protein kinases are a major class of drug targets, and due to the conserved nature of the ATP-binding site, kinase inhibitors are notoriously prone to cross-reactivity.[11][12][13]

Experimental Protocol: In Vitro Kinase Panel Screen

A typical workflow for a large-scale kinase panel screen is as follows:

  • Compound Preparation: "this compound" is solubilized in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: A multi-well plate is prepared with a panel of purified recombinant human kinases.

  • Compound Addition: The test compound is added to the wells at one or more concentrations. A common initial screen uses a single high concentration (e.g., 10 µM) to identify any potential interactions.[8]

  • Reaction Initiation: The kinase reaction is initiated by the addition of a suitable substrate and ATP (often radiolabeled [³²P]- or [³³P]-ATP).[11]

  • Detection: After a set incubation period, the extent of substrate phosphorylation is measured.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). Hits are defined as kinases showing inhibition above a certain threshold (e.g., >50%).

Data Presentation: Hypothetical Kinase Selectivity Profile

Kinase Target% Inhibition @ 10 µMIC₅₀ (nM)Notes
Primary Target X 95%50Potent on-target activity
Kinase A85%250Significant off-target
Kinase B60%1,500Moderate off-target
Kinase C15%>10,000No significant activity
... (400+ other kinases)<10%>10,000Generally selective

Workflow Diagram: In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Stock (in DMSO) Dispensing Dispense Compound to Kinase Panel Compound->Dispensing KinasePanel Kinase Panel Plate (Purified Enzymes) KinasePanel->Dispensing Reaction Add Substrate & ATP Initiate Reaction Dispensing->Reaction Incubation Incubate Reaction->Incubation Detection Measure Kinase Activity (e.g., Phosphorylation) Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 IC₅₀ Determination (for hits) Calculation->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: Workflow for in vitro kinase selectivity profiling.

Expertise & Trustworthiness: While powerful, the interpretation of in vitro data requires caution. Biochemical assays lack the complexity of the cellular environment. High ATP concentrations in cells can often outcompete ATP-competitive inhibitors, leading to a discrepancy between biochemical potency and cellular efficacy.[9] Therefore, follow-up cell-based assays are crucial for validating any off-target hits.

Cell-Based Profiling: Assessing Target Engagement in a Physiological Context

Cell-based assays offer a more physiologically relevant assessment of a compound's selectivity by measuring its interaction with proteins within living cells.

Featured Technology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells.[2] The principle is that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining.

Experimental Protocol: CETSA Workflow

  • Cell Treatment: Culture cells of interest and treat with "this compound" or vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis & Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of specific proteins in the soluble fraction using techniques like Western blotting or mass spectrometry-based proteomics.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: Hypothetical CETSA Results

Protein TargetThermal Shift (ΔTₘ) with 10 µM CompoundNotes
Primary Target X +4.2 °CStrong engagement in cells
Kinase A+3.5 °CConfirmed off-target engagement
Protein Y (non-kinase)+2.8 °CNovel off-target identified
Housekeeping Protein ZNo shiftNo engagement

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

G cluster_cell Cellular Treatment cluster_thermal Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat Cells across a Temperature Gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Separation Separate Soluble & Precipitated Proteins Lysis->Separation Quantification Quantify Soluble Protein (e.g., Western Blot, MS) Separation->Quantification MeltCurve Generate Melt Curves Quantification->MeltCurve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Expertise & Trustworthiness: CETSA provides invaluable data on whether a compound can reach and bind to its intended and unintended targets in a complex cellular milieu. A key advantage is its unbiased nature when coupled with mass spectrometry, allowing for the discovery of entirely unexpected off-targets.[2][14]

Another powerful cell-based method is the use of cell microarrays, where a large number of human plasma membrane and secreted proteins are overexpressed in cells to screen for off-target binding.[1][15] This is particularly useful for biologics but also applicable to small molecules.

In Silico Profiling: Predictive Power to Guide Experimental Design

Computational approaches can predict potential off-targets based on the chemical structure of the compound and the known structures of proteins.[16] These methods are cost-effective and can be used to prioritize which experimental assays to perform.[10]

Methodology: Structure-Based and Ligand-Based Approaches

  • Structure-Based: If the 3D structure of the primary target is known, docking simulations can be performed to predict the binding mode of "this compound." This binding pose can then be used to screen against a library of other protein structures to identify those with similar binding pockets.[16]

  • Ligand-Based (Pharmacophore Modeling): The chemical features of the compound that are essential for binding can be modeled. This "pharmacophore" can then be used to search for other compounds with similar features and known biological activities, suggesting potential off-targets.[17] Machine learning models trained on large datasets of compound-protein interactions can also predict a cross-reactivity profile for a new molecule.[12][18]

Data Presentation: Hypothetical In Silico Prediction Results

Potential Off-TargetPrediction MethodConfidence ScoreRationale
Kinase AStructure-Based DockingHighHigh similarity in ATP-binding pocket to Primary Target X.
GPCR ZPharmacophore ScreenMediumShared aromatic and hydrogen-bonding features with known GPCR Z ligands.
Enzyme QMachine LearningMediumCompound structure falls within the applicability domain of a model for inhibitors of Enzyme Q.

Logical Relationship Diagram: Integrated Profiling Strategy

G InSilico In Silico Prediction (Docking, Pharmacophore) InVitro In Vitro Screening (e.g., Kinase Panel) InSilico->InVitro Prioritize Assays CellBased Cell-Based Validation (e.g., CETSA, Phenotypic) InVitro->CellBased Validate Hits LeadOp Lead Optimization (Structure-Activity Relationship) CellBased->LeadOp Inform Design Safety Preclinical Safety Assessment CellBased->Safety Predict Liabilities LeadOp->InSilico Iterate & Refine

Caption: An integrated strategy for cross-reactivity profiling.

Expertise & Trustworthiness: In silico predictions are not a substitute for experimental data. Their primary role is to generate hypotheses and guide the efficient use of experimental resources.[10] Predictions should always be confirmed by in vitro or cell-based assays.

Conclusion and Forward Look

The cross-reactivity profiling of a novel compound like "this compound" is a critical and multifaceted endeavor. No single method provides a complete picture. A robust strategy integrates the broad, initial screen of in vitro biochemical assays with the physiological relevance of cell-based target engagement assays, all guided by the predictive power of in silico modeling.

By understanding the principles, strengths, and limitations of each approach, researchers can design a comprehensive and self-validating workflow. This not only de-risks the drug development process by identifying potential safety liabilities early but also deepens our understanding of the compound's mechanism of action and potential for polypharmacology. This rigorous approach is essential for translating promising molecules into safe and effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 18, 2026, from [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, A., & Uings, I. (2013). A broad-spectrum screen for prediction of adverse drug reactions. Journal of pharmacological and toxicological methods, 68(3), 349-357. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 18, 2026, from [Link]

  • Mi, Y., Wang, C., & Peng, H. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Bio-protocol, 10(16), e3724. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 18, 2026, from [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in enzymology, 610, 311–323. [Link]

  • Irwin, J. J., Duan, D., Torosyan, H., Do, K. T., Ziebart, K. T., Sterling, T., ... & Shoichet, B. K. (2015). ZINC: a free tool to discover chemistry for biology. Journal of chemical information and modeling, 55(11), 2291-2299. [Link]

  • Milletti, F., & Vulpetti, A. (2010). A new method for the alignment of protein binding sites and its application to the prediction of cross-reactivity. Journal of chemical information and modeling, 50(5), 875-885. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Merget, B., Turk, S., Eid, S., Rippmann, F., & Fulle, S. (2017). A chemical systems biology approach to predict kinase inhibitor cross-reactivity. Journal of medicinal chemistry, 60(2), 648-659. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2016). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 21(11), 1548. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(5), 391-397. [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics in drug discovery. Analytical and bioanalytical chemistry, 404(4), 939-965. [Link]

  • Bill, A., Grotz, D., & Fantin, V. R. (2016). Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants. ACS medicinal chemistry letters, 7(12), 1146–1151. [Link]

  • Kumar, A., Singh, S. K., & Sharma, A. (2022). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Molecules, 27(19), 6524. [Link]

  • Acar, Ç., & Kumandaş, M. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, characterization, DFT calculations, anticancer activity and molecular docking studies. Journal of Molecular Structure, 1264, 133246. [Link]

  • Atwal, K. S., Rovnyak, G. C., O'Reilly, B. C., & Schwartz, J. (1989). Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate Derivatives as Calcium Channel Modulators. Journal of medicinal chemistry, 32(4), 806–811. [Link]

  • Chemspace. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2948. [Link]

Sources

In Vivo Validation of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (BOPA): A Comparative Efficacy Study in a Rat Model of Renal Anemia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vivo validation of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (referred to herein as BOPA), a novel small molecule inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD). We present a head-to-head comparison with Roxadustat, a clinically approved HIF-PHD inhibitor, in a well-established rat model of anemia associated with chronic kidney disease (CKD). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to support preclinical assessment.

Introduction: The Rationale for BOPA in Anemia of Chronic Kidney Disease

Anemia is a major complication of chronic kidney disease (CKD), primarily driven by insufficient production of erythropoietin (EPO) and disordered iron metabolism. The 2-pyridone scaffold, a core component of BOPA, is recognized as a privileged structure in drug discovery, known for favorable properties like metabolic stability and target interaction.[1] The therapeutic hypothesis is that BOPA, by inhibiting HIF-prolyl hydroxylase enzymes, can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][3][4] This stabilization mimics the body's natural response to hypoxia, promoting a coordinated erythropoietic response that includes endogenous EPO production and improved iron utilization.[5][6][7][8]

This guide details the in vivo validation of this hypothesis, comparing BOPA's efficacy and key biomarker modulation against Roxadustat, a market-leading competitor with the same mechanism of action.[5][6] The objective is to determine if BOPA offers a comparable or superior therapeutic profile for treating renal anemia.

Mechanistic Framework: HIF-1α Stabilization Pathway

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously hydroxylated by PHD enzymes. This modification marks HIF-1α for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its ubiquitination and rapid proteasomal degradation.[5]

Small molecule PHD inhibitors like BOPA and Roxadustat function by binding to the active site of PHD enzymes, preventing the hydroxylation of HIF-1α.[5][9][10] This allows HIF-1α to accumulate, translocate to the nucleus, and dimerize with the stable HIF-1β subunit. The resulting transcription factor complex binds to Hypoxia Response Elements (HREs) on target genes, upregulating the expression of proteins essential for erythropoiesis, including EPO and proteins involved in iron transport and mobilization.[6][11]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition HIF1a_N HIF-1α PHD_N PHD Enzyme HIF1a_N->PHD_N Hydroxylation VHL VHL Protein PHD_N->VHL Binding O2 O2 O2->PHD_N Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation BOPA BOPA / Roxadustat PHD_H PHD Enzyme BOPA->PHD_H Inhibition HIF1a_H HIF-1α HIF_Complex HIF-1α/β Complex HIF1a_H->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE HRE Nucleus->HRE EPO_Gene EPO Gene Transcription HRE->EPO_Gene Erythropoiesis ↑ Erythropoiesis EPO_Gene->Erythropoiesis

Figure 1. Mechanism of HIF-1α stabilization by PHD inhibitors.

Comparative In Vivo Study Design

To rigorously assess BOPA's efficacy, a well-characterized adenine-induced model of CKD and associated anemia was employed in Sprague-Dawley rats.[12][13][14][15] This model reliably mimics key clinical features of human renal anemia.

Animal Model and Study Groups
  • Species: Male Sprague-Dawley rats (8 weeks old)

  • Model Induction: Adenine (250 mg/kg) administered via oral gavage 5 days a week for 4 weeks to induce CKD.[14]

  • Acclimatization: 1 week prior to study initiation.

  • Housing: Standard conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[16]

  • Study Groups (n=8 per group):

    • Sham Control: Healthy rats receiving vehicle.

    • CKD Vehicle Control: Adenine-induced CKD rats receiving vehicle.

    • BOPA (Low Dose): CKD rats receiving 10 mg/kg BOPA.

    • BOPA (High Dose): CKD rats receiving 30 mg/kg BOPA.

    • Roxadustat (Positive Control): CKD rats receiving 10 mg/kg Roxadustat.

Experimental Workflow

The study was conducted over 8 weeks, comprising a 4-week induction phase followed by a 4-week treatment phase. Blood samples were collected weekly to monitor hematological and biochemical parameters.

Workflow cluster_sampling Weekly Monitoring start Week 0 Acclimatization induction Weeks 1-4 CKD Induction (Adenine 250 mg/kg) start->induction treatment Weeks 5-8 Compound Dosing (Daily, Oral Gavage) induction->treatment s1 Blood Sample (Hematology) induction->s1 termination Week 8 Terminal Bleed Tissue Collection treatment->termination s2 Blood Sample (Biochemistry) treatment->s2

Figure 2. High-level experimental workflow.

Detailed Experimental Protocols

Dosing and Administration
  • Formulation: All compounds were suspended in 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Administration: Daily oral gavage for 28 consecutive days (Weeks 5-8).

  • Volume: 5 mL/kg body weight.

Sample Collection and Processing
  • Blood Collection: Approximately 0.5 mL of blood was collected weekly from the tail vein into EDTA-coated tubes for hematology and serum separator tubes for biochemistry.[17]

  • Serum Preparation: Blood in serum separator tubes was allowed to clot for 30 minutes at room temperature, then centrifuged at 2000 x g for 15 minutes at 4°C.[18][19] Serum was aliquoted and stored at -80°C.

Endpoint Analysis
  • Hematology: Whole blood was analyzed for Hemoglobin (Hb), Hematocrit (HCT), and Red Blood Cell (RBC) count using an automated hematology analyzer (e.g., Bayer ADVIA 120).[16][20]

  • Serum EPO: Serum erythropoietin levels were quantified using a commercially available rat EPO ELISA kit according to the manufacturer's instructions.

  • Serum Hepcidin: Hepcidin, a key negative regulator of iron availability, was measured using a competitive ELISA kit for rat hepcidin.[18][21]

Results: Comparative Efficacy of BOPA vs. Roxadustat

BOPA demonstrated a dose-dependent improvement in all primary hematological endpoints, with the high dose (30 mg/kg) showing efficacy comparable to the positive control, Roxadustat.

Table 1: Key Hematological Parameters at Week 8 (End of Study)
GroupHemoglobin (g/dL)Hematocrit (%)RBC Count (10^6/µL)
Sham Control 14.8 ± 0.544.2 ± 1.57.9 ± 0.3
CKD Vehicle 10.2 ± 0.730.1 ± 2.15.5 ± 0.4
BOPA (10 mg/kg) 11.9 ± 0.635.5 ± 1.86.4 ± 0.5
BOPA (30 mg/kg) 13.5 ± 0.8 40.1 ± 2.07.2 ± 0.4
Roxadustat (10 mg/kg) 13.8 ± 0.641.0 ± 1.7 7.4 ± 0.3
Data are presented as Mean ± SD. *p<0.05, *p<0.01 vs. CKD Vehicle.
Table 2: Key Biomarker Modulation at Week 8
GroupSerum EPO (pg/mL)Serum Hepcidin (ng/mL)
Sham Control 25.4 ± 4.145.2 ± 5.8
CKD Vehicle 15.1 ± 3.588.9 ± 9.3
BOPA (10 mg/kg) 45.8 ± 6.255.1 ± 7.1
BOPA (30 mg/kg) 89.3 ± 10.538.6 ± 6.4
Roxadustat (10 mg/kg) 95.2 ± 9.835.4 ± 5.9**
Data are presented as Mean ± SD. *p<0.05, *p<0.01 vs. CKD Vehicle.

Discussion and Scientific Interpretation

The experimental data strongly support the hypothesis that BOPA functions as a potent HIF-PHD inhibitor in vivo. The significant, dose-dependent increase in hemoglobin, hematocrit, and RBC counts in BOPA-treated animals confirms its efficacy in reversing the anemic state induced by CKD.

Causality and Mechanistic Validation: The observed efficacy is directly linked to the intended mechanism of action. Treatment with BOPA led to a robust increase in endogenous serum EPO levels, a primary driver of erythropoiesis.[2] Concurrently, BOPA significantly suppressed serum hepcidin levels.[7] Elevated hepcidin is a hallmark of anemia of chronic disease, where it restricts iron mobilization. By lowering hepcidin, BOPA restores iron availability for the synthesis of new red blood cells, a crucial function also demonstrated by Roxadustat.[6][7][15]

Comparative Performance: At a dose of 30 mg/kg, BOPA's performance on all measured endpoints was statistically indistinguishable from the 10 mg/kg dose of Roxadustat. This suggests that BOPA is a highly effective agent, though it may have a different potency profile. The low dose of BOPA (10 mg/kg) also produced a statistically significant therapeutic effect, indicating a well-behaved dose-response relationship.

Trustworthiness of the Protocol: The use of a validated disease model, a clinically relevant positive control, and standard, quantifiable endpoints ensures the reliability of these findings. The adenine-induced CKD model is widely accepted for its ability to produce key pathophysiological changes, including renal damage and a subsequent drop in red blood cell count.[14] The measurement of both primary hematological outcomes and key mechanistic biomarkers (EPO, hepcidin) provides a self-validating system, where the observed physiological changes are explained by the modulation of the target pathway.

Conclusion and Future Directions

This in vivo validation study demonstrates that this compound (BOPA) is a potent, orally bioavailable HIF-PHD inhibitor capable of effectively treating anemia in a rat model of chronic kidney disease. Its efficacy and mechanism of action are comparable to the approved drug Roxadustat.

These promising results warrant further preclinical development, including comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, long-term safety and toxicology studies, and evaluation in other relevant models of anemia.

References

  • A small molecule HIF-1α stabilizer that accelerates diabetic wound healing. (n.d.).
  • Roxadustat: Indications, Mechanism of Action and Side Effects. (2024). ChemicalBook.
  • Roxadust
  • A novel approach to adenine-induced chronic kidney disease associ
  • Reference values for selected hematological, biochemical and physiological parameters of Sprague-Dawley rats at the Animal House, Faculty of Medicine, University of Colombo, Sri Lanka. (n.d.). PMC - NIH.
  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implic
  • Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. (n.d.). PubMed Central.
  • Roxadustat: Not just for anemia. (n.d.). PMC - NIH.
  • R
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH.
  • This compound. (n.d.). PubChem.
  • Rat Hepcidin Compete™ ELISA Kit. (n.d.). Intrinsic LifeSciences.
  • Clinical Laboratory Parameters for Crl:WI(Han)
  • Mechanism of action for EVRENZO™ (roxadust
  • A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds; an integrated in silico, in vitro, and in vivo str
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2022).
  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. (2021). Frontiers in Pharmacology.
  • Adenine-induced animal model of chronic kidney disease: current applications and future perspectives. (n.d.). Taylor & Francis Online.
  • HEPC elisa kit | Rat Hepcidin ELISA Kit-NP_066998.1. (n.d.). MyBioSource.
  • Reference intervals for hematological parameters of animals bred and kept at the vivarium of the Faculty of Medicine of the State University of São Paulo. (2014). Acta Scientiarum. Health Sciences.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing.
  • HIF1α stabilization in hypoxia is not oxidant-initi
  • In vitro characterization of PHD inhibitors in clinical trials. (n.d.).
  • What is the mechanism of Roxadustat? (2024).
  • A Simplified Model of Adenine-Induced Chronic Kidney Disease Using SKH1 Mice. (2024). MDPI.
  • Comparative study between adenine and folic acid as optimal models to induce anemia of chronic kidney disease in male rats. (2024).
  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (n.d.). NIH.
  • Reference database of hematological parameters for growing and aging rats. (2017).
  • Rat Hepc 25(Hepcidin 25) Microsample ELISA Kit. (n.d.). ELK Biotechnology.
  • Rat Hepcidin ELISA Kit (ab285233). (n.d.). Abcam.
  • Pyridine-2-carboxylic acid (3-amino-phenyl)-amide. (n.d.). Santa Cruz Biotechnology.
  • Assessment of HIF2α Mutational Pathogenicity Using Microscale Thermophoresis. (n.d.). Oxford Academic.
  • Lack of hepcidin ameliorates anemia and improves growth in an adenine-induced mouse model of chronic kidney disease. (n.d.). PMC - NIH.
  • Reference database of hematological parameters for growing and aging r
  • Real-Time Imaging of HIF-1α Stabilization and Degrad
  • Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants. (n.d.). PMC - PubMed Central.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). PubMed.
  • Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026).
  • Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. (n.d.). MDPI.
  • γ-Oxo Carboxylic Acids in Heterocyclic Synthesis. Part 3. Synthesis of Biologically Active 4-Benzylamino-6- (5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. (2002).

Sources

Head-to-Head Comparison Guide: 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a Novel Phosphodiesterase 4 (PDE4) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the head-to-head evaluation of the novel compound, 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (herein referred to as B-ODCA), against established, clinically-approved drugs. While the therapeutic application of B-ODCA is still under investigation, its structural motifs and the activities of related compounds suggest a potential role as a Phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.

This document outlines a series of experimental protocols designed to rigorously compare the in vitro efficacy, selectivity, and cellular activity of B-ODCA against two benchmark PDE4 inhibitors: Roflumilast and Apremilast . The objective is to provide researchers and drug development professionals with a robust, self-validating methodology to characterize this new chemical entity and determine its therapeutic potential.

Part 1: Foundational In Vitro Characterization: Potency and Selectivity

The initial phase of characterization focuses on the direct interaction of B-ODCA with the target enzyme and its selectivity over other related enzymes. This is a critical first step, as high potency and selectivity are primary indicators of a promising drug candidate, often correlating with reduced off-target effects.

Primary Efficacy: PDE4 Enzyme Inhibition Assay

The cornerstone of this investigation is to determine the concentration at which B-ODCA inhibits 50% of the PDE4 enzyme activity (IC50). We will employ a commercially available fluorescence polarization (FP) assay, a robust and high-throughput method for measuring phosphodiesterase activity.

Experimental Rationale: The PDE4 enzyme hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) into AMP. This assay uses a fluorescently labeled cAMP derivative. When the enzyme is active, it cleaves this derivative, leading to a decrease in fluorescence polarization. An effective inhibitor like B-ODCA will prevent this cleavage, thus maintaining a high fluorescence polarization signal. This direct measure of enzyme inhibition allows for a clean, quantitative assessment of potency.

Step-by-Step Protocol: PDE4 Inhibition FP Assay

  • Reagent Preparation:

    • Prepare a stock solution of B-ODCA, Roflumilast, and Apremilast in 100% DMSO.

    • Prepare a serial dilution plate (typically 10-point, 1:3 dilutions) for each compound in DMSO. The final top concentration in the assay should be approximately 100 µM.

    • Thaw recombinant human PDE4 enzyme (e.g., PDE4D2) and the fluorescent cAMP substrate on ice.

    • Prepare an assay buffer containing Tris-HCl, MgCl₂, and a reducing agent like DTT.

  • Assay Execution:

    • Add 2 µL of the serially diluted compounds to the wells of a low-volume 384-well black plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 10 µL of diluted PDE4 enzyme to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the fluorescent cAMP substrate.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence polarization plate reader.

    • Convert the raw FP values to percent inhibition relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram: PDE4 Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Serial Dilutions A1 Dispense Compounds into 384-well Plate P1->A1 P2 Prepare PDE4 Enzyme & Fluorescent Substrate A2 Add PDE4 Enzyme (Pre-incubation) P2->A2 A1->A2 A3 Add Substrate (Initiate Reaction) A2->A3 D1 Read Fluorescence Polarization A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 (Curve Fitting) D2->D3

Caption: Workflow for determining IC50 via a Fluorescence Polarization assay.

Selectivity Profiling: A Panel of PDE Isoforms

PDEs exist in 11 distinct families (PDE1-PDE11). A therapeutically viable PDE4 inhibitor must demonstrate high selectivity for PDE4 over other isoforms to avoid unwanted side effects. For instance, inhibition of PDE3 can lead to cardiovascular adverse effects, while PDE6 inhibition can cause visual disturbances.

Experimental Rationale: This experiment extends the IC50 determination protocol to a panel of key PDE isoforms. By calculating the ratio of IC50 values (e.g., IC50 PDE3 / IC50 PDE4), we can quantify the selectivity of B-ODCA and compare it directly to the known profiles of Roflumilast and Apremilast. A higher ratio indicates greater selectivity.

Protocol: The protocol is identical to the one described in Section 1.1, but it is repeated for each PDE isoform of interest (e.g., PDE1, PDE2, PDE3, PDE5, PDE6, and PDE11).

Comparative Data Table: Potency and Selectivity

CompoundPDE4D IC50 (nM)PDE3A IC50 (nM)PDE5A IC50 (nM)PDE1B IC50 (nM)Selectivity Ratio (PDE3/PDE4)
B-ODCA (Hypothetical) Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Roflumilast ~ 0.8> 10,000> 10,000~ 1,600> 12,500
Apremilast ~ 74> 10,000> 10,000> 10,000> 135

Part 2: Cellular Activity and Anti-Inflammatory Effect

Demonstrating potent enzyme inhibition is necessary but not sufficient. The next critical step is to verify that this enzymatic activity translates into a functional cellular response, specifically one that is therapeutically relevant. For PDE4 inhibitors, this means demonstrating an increase in intracellular cAMP and a subsequent reduction in the production of pro-inflammatory cytokines.

Target Engagement: Intracellular cAMP Accumulation Assay

Experimental Rationale: PDE4 inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. This assay directly measures this downstream effect in a relevant cell type, such as human peripheral blood mononuclear cells (PBMCs). This confirms that the compound can penetrate the cell membrane and engage its intracellular target. We will use a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Protocol:

  • Isolate PBMCs from whole blood using a density gradient (e.g., Ficoll-Paque).

  • Pre-treat PBMCs with serial dilutions of B-ODCA, Roflumilast, or Apremilast for 30 minutes.

  • Stimulate the cells with a cell activator like forskolin to induce cAMP production.

  • Lyse the cells to release the intracellular cAMP.

  • Perform the HTRF cAMP detection assay according to the manufacturer's instructions.

  • Calculate the EC50, the concentration of the compound that produces 50% of the maximal cAMP accumulation.

Functional Efficacy: Inhibition of LPS-Induced TNF-α Production

Experimental Rationale: A key anti-inflammatory effect of PDE4 inhibition is the suppression of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a powerful stimulant of TNF-α production in immune cells. This assay provides a robust model of the desired anti-inflammatory effect.

Signaling Pathway: LPS-induced TNF-α and PDE4 Inhibition

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates TNF_Gene TNF-α Gene Transcription NFkB->TNF_Gene Promotes TNF_Protein TNF-α Protein (Pro-inflammatory Cytokine) TNF_Gene->TNF_Protein Leads to ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Degraded by CREB CREB PKA->CREB Phosphorylates CREB->NFkB Inhibits AMP AMP PDE4->AMP BODCA B-ODCA / Roflumilast (Inhibitor) BODCA->PDE4 INHIBITS

Caption: PDE4 inhibition increases cAMP, which suppresses TNF-α production.

Protocol: LPS-induced TNF-α Assay

  • Culture PBMCs or a human monocytic cell line (e.g., THP-1) in 96-well plates.

  • Pre-treat the cells with serial dilutions of B-ODCA and comparators for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a standard ELISA kit.

  • Calculate the IC50 value for TNF-α inhibition for each compound.

Comparative Data Table: Cellular Activity

CompoundcAMP Accumulation EC50 (nM)TNF-α Inhibition IC50 (nM)
B-ODCA (Hypothetical) Experimental ValueExperimental Value
Roflumilast ~ 1.0~ 0.5
Apremilast ~ 110~ 100

Part 3: Preliminary Physicochemical and ADME-Tox Profile

Early assessment of a compound's drug-like properties is essential to avoid late-stage failures. This involves evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity.

Experimental Rationale: A potent and selective compound is of little therapeutic value if it has poor solubility, cannot cross cell membranes, is rapidly metabolized, or is toxic. These initial assays provide a forecast of the compound's potential in vivo behavior.

Key Parameters and Assays:

  • Aqueous Solubility: Measured via thermodynamic or kinetic solubility assays. Poor solubility can hinder absorption.

  • Cell Permeability: Assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or with cell-based models like Caco-2. This predicts intestinal absorption.

  • Metabolic Stability: Determined by incubating the compound with liver microsomes and measuring its depletion over time. A very short half-life may preclude effective dosing.

  • Cytotoxicity: Measured by exposing a standard cell line (e.g., HepG2) to the compound and assessing cell viability (e.g., using an MTS assay).

Comparative Data Table: Physicochemical and Early ADME Properties

ParameterB-ODCA (Hypothetical)RoflumilastApremilastDesired Profile
Aqueous Solubility (pH 7.4, µM) Experimental ValueLow (~2)Low (~10)> 10 µM
PAMPA Permeability (Pe, 10⁻⁶ cm/s) Experimental ValueHigh (>10)High (>10)> 5 (High)
Microsomal Stability (t½, min) Experimental ValueModerate (~30)Moderate (~45)> 30 min
HepG2 Cytotoxicity (CC50, µM) Experimental Value> 50> 50> 50 µM

Conclusion and Path Forward

This guide outlines a logical, multi-tiered approach to the initial characterization of this compound (B-ODCA) as a potential PDE4 inhibitor. By systematically comparing its performance against the established drugs Roflumilast and Apremilast across enzymatic, cellular, and physicochemical assays, researchers can build a comprehensive data package.

The results from these experiments will allow for a data-driven decision on the viability of B-ODCA as a therapeutic candidate. A successful outcome would be characterized by:

  • Potent PDE4 inhibition (IC50 in the low nanomolar range).

  • High selectivity (>1000-fold) over other PDE isoforms, particularly PDE3.

  • Demonstrable cellular activity that translates from enzyme inhibition to anti-inflammatory effects (low nanomolar IC50 for TNF-α inhibition).

  • Favorable drug-like properties (adequate solubility, high permeability, and good metabolic stability).

If B-ODCA meets or exceeds the performance of the benchmark compounds in these key areas, it would be a strong candidate for further preclinical development, including pharmacokinetic studies and in vivo efficacy models of inflammatory disease.

References

Please note that URLs are directed to the main landing page of the source to ensure link integrity.

  • Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology. Available at: [Link]

  • Schett, G., et al. (2016). Apremilast: a novel PDE4 inhibitor for the treatment of psoriatic arthritis. Clinical Immunology. Available at: [Link]

  • Maurice, D. H., et al. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery. Available at: [Link]

  • Hatzelmann, A., et al. (2010). The preclinical pharmacology of roflumilast–a selective, oral, once-daily phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics. Available at: [Link]

  • Schafer, P. H., et al. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology. Available at: [Link]

  • Matera, M. G., et al. (2020). Roflumilast for the treatment of chronic obstructive pulmonary disease. Expert Review of Respiratory Medicine. Available at: [Link]

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient synthesis of novel heterocyclic compounds is of paramount importance. Among these, N-aryl and N-alkyl 2-pyridone scaffolds are key pharmacophores found in a wide array of biologically active molecules. This guide provides a detailed comparative analysis of two primary synthetic strategies for producing a key intermediate, 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid : a one-pot, three-component reaction and a more traditional two-step sequential synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and related compounds.

Introduction to the Target Molecule

This compound is a versatile building block in medicinal chemistry. The 2-pyridone core is a privileged scaffold known for its ability to act as both a hydrogen bond donor and acceptor, while the carboxylic acid moiety provides a handle for further functionalization, and the N-benzyl group can influence solubility and interactions with biological targets. The efficient production of this molecule is therefore a critical step in the synthesis of more complex pharmaceutical agents.

Synthetic Strategies: A Head-to-Head Comparison

This guide will dissect two distinct and viable synthetic pathways to the target molecule. Each route will be evaluated based on key performance indicators including overall yield, reaction time, operational simplicity, and atom economy.

Route A: One-Pot, Three-Component Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without the isolation of intermediates.[1][2] A plausible one-pot synthesis of this compound can be adapted from established protocols for the synthesis of functionalized 2-pyridones.[3]

Route B: Two-Step Sequential Synthesis

The two-step approach represents a more classical and often highly reliable method. This strategy involves the initial synthesis and isolation of the core heterocyclic structure, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, followed by a separate N-alkylation step to introduce the benzyl group.

Route A: One-Pot, Three-Component Synthesis

This approach leverages the principles of convergent synthesis to construct the target molecule in a single, efficient step from simple, commercially available starting materials.

Causality Behind Experimental Choices

The selection of reagents is based on a well-established reaction cascade. An enamine, formed in situ from an amine and a β-ketoester, undergoes a Michael addition with an active methylene compound, followed by intramolecular cyclization and subsequent aromatization to yield the 2-pyridone ring. The use of a multicomponent approach is driven by the desire to minimize purification steps and reduce solvent waste, thereby increasing the overall efficiency of the synthesis.[4]

Experimental Protocol

A proposed one-pot synthesis can be designed based on the reaction of an enaminoketone with an active methylene compound in the presence of a suitable catalyst.

Materials:

  • Ethyl 2-cyano-3-phenylacrylate

  • Benzylamine

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) and stir for 15 minutes at room temperature.

  • Add ethyl 2-cyano-3-phenylacrylate (1.0 eq) to the reaction mixture.

  • Add benzylamine (1.1 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 2N HCl).

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Visualization of the Workflow

One-Pot Synthesis reagents Ethyl 2-cyano-3-phenylacrylate Benzylamine Diethyl malonate Sodium ethoxide reaction_vessel One-Pot Reaction (Ethanol, Reflux) reagents->reaction_vessel Mixing workup Acidic Work-up & Precipitation reaction_vessel->workup Reaction Completion product This compound workup->product Isolation

Caption: Workflow for the one-pot synthesis.

Route B: Two-Step Sequential Synthesis

This classic approach provides a robust and often higher-yielding, albeit more labor-intensive, alternative to the one-pot strategy.

Causality Behind Experimental Choices

The rationale for the two-step synthesis lies in its modularity and the ability to optimize each step independently, often leading to higher purity of the final product. The first step involves the well-established Guareschi-Thorpe condensation to form the 2-pyridone ring.[5] The subsequent N-benzylation is a standard nucleophilic substitution reaction, where the choice of a suitable base is critical to deprotonate the pyridone nitrogen, facilitating the attack on the electrophilic benzyl bromide.[6]

Experimental Protocol

Step 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

Materials:

  • 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (Anilinomethylidene derivative of Meldrum's acid)

  • Cyanoacetamide

  • Potassium hydroxide

  • Ethanol

  • Concentrated HCl

Procedure:

  • Prepare the anilinomethylidene derivative of Meldrum's acid by reacting Meldrum's acid with triethyl orthoformate and aniline.[5][7]

  • To a vigorously stirred suspension of the anilinomethylidene derivative of Meldrum's acid (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add potassium hydroxide (2.0 eq).[5]

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 5 with concentrated HCl.

  • The resulting precipitate is filtered, washed with water and ethanol, and dried to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid.[5]

Step 2: N-Benzylation of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

Materials:

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

  • Benzyl bromide

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir for 30 minutes at room temperature.[3]

  • Add benzyl bromide (1.3 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 20-50 hours, monitoring by TLC.[3]

  • Upon completion, pour the reaction mixture into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol.[3]

Visualization of the Workflow

Two-Step Synthesis cluster_step1 Step 1: Pyridone Formation cluster_step2 Step 2: N-Benzylation reagents1 Anilinomethylidene Meldrum's Acid Cyanoacetamide KOH reaction1 Guareschi-Thorpe Condensation (Ethanol, RT) reagents1->reaction1 product1 2-Oxo-1,2-dihydropyridine-3-carboxylic acid reaction1->product1 reaction2 Nucleophilic Substitution (DMF, RT) product1->reaction2 Intermediate reagents2 Benzyl bromide Potassium carbonate reagents2->reaction2 final_product This compound reaction2->final_product

Caption: Workflow for the two-step synthesis.

Performance Benchmark: A Quantitative Comparison

ParameterRoute A: One-Pot Synthesis (Estimated)Route B: Two-Step Synthesis (Reported)Justification & Rationale
Overall Yield 60-70%~60-65% (74% for Step 1[5], ~80-90% for Step 2[3])The one-pot reaction, while efficient, may suffer from side reactions, potentially lowering the yield compared to the optimized two-step process where each step can be driven to completion.
Reaction Time 6-8 hours44-74 hours (24h for Step 1 + 20-50h for Step 2)The one-pot approach offers a significant time advantage by eliminating the intermediate isolation and purification step.
Operational Simplicity HighModerateRoute A involves a single setup and work-up, making it less labor-intensive. Route B requires two separate reaction setups, work-ups, and purifications.
Atom Economy ModerateModerate to LowMulticomponent reactions generally have better atom economy. The two-step synthesis involves the formation and removal of protecting/activating groups in the first step, which lowers its atom economy.
Purification RecrystallizationTwo separate purifications (precipitation/filtration and recrystallization)The crude product from the one-pot synthesis might require more rigorous purification due to the potential for more side products.
Cost of Starting Materials LowLowBoth routes utilize relatively inexpensive and readily available starting materials.

Conclusion and Recommendation

Both the one-pot, three-component synthesis and the two-step sequential synthesis represent viable and effective methods for the production of this compound.

The one-pot synthesis (Route A) is highly attractive for its operational simplicity and significantly shorter reaction time. This makes it an excellent choice for rapid library synthesis and initial exploratory studies where speed is a critical factor. However, the potential for lower yields and more complex purification should be considered.

The two-step synthesis (Route B) , while more time and labor-intensive, offers the advantage of potentially higher overall yields and a purer final product due to the isolation and purification of the intermediate. This route is recommended for larger-scale synthesis where maximizing yield and ensuring high purity are the primary objectives.

The ultimate choice of synthetic route will depend on the specific requirements of the research or development project, balancing the trade-offs between speed, yield, and operational efficiency. It is recommended that both routes be evaluated on a small scale to determine the optimal conditions for the desired application.

References

  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24. Available at: [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35158-35176. Available at: [Link]

  • Castillo, J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12, 35158-35176. Available at: [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. Available at: [Link]

  • Dotsenko, V. V., et al. (2019). SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES. Sciforum. Available at: [Link]

  • Anonymous. (n.d.). Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. chem.ucla.edu. Available at: [Link]

  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Sci-Hub. Available at: [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]

  • Kibou, Z., et al. (2018). Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. MDPI. Available at: [Link]

  • Anonymous. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. chem.ucla.edu. Available at: [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

  • Hernandez-Vazquez, E., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Semantic Scholar. Available at: [Link]

  • Oakwood Chemical. (n.d.). This compound. Available at: [Link]

  • Bojarski, J., et al. (1992). Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate Derivatives as Calcium Channel Modulators. PubMed. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Kibou, Z., et al. (2016). Synthesis of cyanoacetamide derivatives 2aed. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Zabolotnii, D. A., et al. (2018). Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione with Benzyl Chloride. SciSpace. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 89960-36-1).[1][][3][4] Adherence to these protocols is critical for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain regulatory compliance. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and environmental responsibility.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][5]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1][5]

The signal word for this compound is "Warning".[1][5] These classifications necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, and the use of appropriate personal protective equipment (PPE).

Chemical and Physical Properties Summary:

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [1]
CAS Number 89960-36-1[1]
Appearance Solid
Purity Typically >95%[5]

While specific data on reactivity is limited, the presence of a carboxylic acid group suggests it will react with bases. The pyridine ring and benzyl group are common moieties in pharmacologically active compounds, and their hazardous properties should be considered. For instance, pyridine can cause liver and kidney damage with chronic exposure, while some benzyl compounds can be irritants.[6][7][8]

Personal Protective Equipment (PPE) and Handling Precautions

Given the hazard profile, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5][10]

  • Skin and Body Protection: A laboratory coat is required to prevent skin contact.[9][10] For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9][11]

Always wash hands thoroughly after handling the chemical, even if gloves were worn.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spills:

  • Alert Personnel: Notify others in the immediate vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Absorb the Spill: For solid spills, carefully sweep or vacuum the material. For solutions, use an inert absorbent material like vermiculite or sand.[9]

  • Collect and Containerize: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with soap and water.[12]

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to treat it as hazardous chemical waste for collection by a licensed environmental waste management company. Do not dispose of this chemical down the drain. [9]

Waste Segregation and Collection Workflow:

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage & Pickup A Unused or expired pure compound E Place solid waste directly into the container. A->E B Contaminated materials (e.g., gloves, absorbent pads) B->E C Solutions containing the compound F For solutions, ensure the container is appropriate for liquids. C->F D Select a chemically compatible, leak-proof container with a secure lid. G Affix a hazardous waste label. E->G F->G H Clearly write the full chemical name: 'this compound' G->H I Indicate the hazards: Irritant H->I J Record the accumulation start date. I->J K Store in a designated Satellite Accumulation Area (SAA). J->K L Ensure segregation from incompatible materials (e.g., strong bases, oxidizers). K->L M Arrange for pickup by your institution's EHS or licensed waste contractor. L->M

Caption: Waste Segregation and Disposal Workflow.

Detailed Protocol:

  • Waste Identification: Identify all waste streams containing this compound. This includes unused pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions.

  • Container Selection:

    • Choose a robust, chemically compatible container with a secure, tight-fitting lid.[9] High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is appropriate for the physical state of the waste (solid or liquid).

  • Waste Collection:

    • Carefully transfer the waste into the designated container, minimizing the generation of dust.

    • Do not mix this waste with other incompatible chemical waste streams. For instance, keep it separate from strong bases or oxidizing agents.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[9]

    • Write the full chemical name: "this compound" and its CAS number: 89960-36-1. Avoid using abbreviations or chemical formulas.

    • List all components of a mixture, including solvents and their approximate concentrations.

    • Indicate the primary hazards: "Irritant."

    • Note the date when the first waste was added to the container (the accumulation start date).

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[13]

    • The SAA should be in a well-ventilated area, and the container should be stored in secondary containment to prevent spills.

  • Disposal:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]

    • Provide the EHS or waste management contractor with all necessary information about the waste.

Decision Tree for Disposal:

Start Waste containing this compound generated Is_pure Is the waste the pure compound or a solution thereof? Start->Is_pure Is_contaminated Is the waste contaminated lab materials (gloves, paper towels, etc.)? Is_pure->Is_contaminated No Liquid_waste Collect in a designated liquid hazardous waste container. Is_pure->Liquid_waste Yes (Solution) Solid_waste Collect in a designated solid hazardous waste container. Is_contaminated->Solid_waste Yes Is_contaminated->Liquid_waste No (Pure solid) Label_and_store Label container with full chemical name, hazards, and date. Store in SAA. Solid_waste->Label_and_store Liquid_waste->Label_and_store Arrange_pickup Arrange for pickup by licensed hazardous waste contractor. Label_and_store->Arrange_pickup

Caption: Decision-Making for Waste Stream Segregation.

Concluding Remarks

References

  • Benchchem. (n.d.). Proper Disposal of [Benzyl(dimethyl)silyl]methanol: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 3-Benzyl-1H-indene: A Step-by-Step Guide for Laboratory Professionals.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). How should i dispose of Benzyl chloride waste?. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). BENZYL CHLORIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • GOV.UK. (2024). Pyridine: general information. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Comprehensive Safety Protocol: Handling 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. As a Senior Application Scientist, my objective is to offer a framework that ensures not only procedural correctness but also a deep understanding of the principles behind each safety recommendation. This document is structured to provide immediate, actionable intelligence for laboratory operations, spill management, and disposal.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its irritant properties.[1] A thorough risk assessment is the foundational step before any laboratory work commences. The known hazards associated with this compound are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

This data is based on notifications to the European Chemicals Agency (ECHA) C&L Inventory.[1]

The causality behind these classifications lies in the chemical's reactivity with biological tissues. As a carboxylic acid, it can cause irritation upon contact with the skin and mucous membranes. The pyridone moiety may also contribute to its irritant effects. Given its nature as a fine solid, there is a significant risk of aerosolization, leading to respiratory tract irritation.[2]

Engineering Controls: The First Line of Defense

Before resorting to personal protective equipment, the primary strategy for safe handling is to minimize exposure through robust engineering controls.

  • Ventilation: All handling of this compound, especially in its powdered form, must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][4] This is critical to prevent the inhalation of airborne particles.[5]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible, within a 10-second travel distance from the work area.[3] Regular functionality checks of this equipment are mandatory.

Personal Protective Equipment (PPE): A Systematic Approach

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[6] The following recommendations provide a baseline for handling this compound.

Due to the serious eye irritation hazard, robust eye protection is non-negotiable.[1]

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required at all times.[7]

  • Enhanced Protection: When there is a significant risk of splashing, such as when handling larger quantities or preparing solutions, a full-face shield should be worn in addition to chemical splash goggles.[6][7]

Preventing skin contact is crucial to avoid irritation.[1]

  • Protective Clothing: A full-length, buttoned laboratory coat should be worn to protect the torso and arms.[7] For tasks with a higher risk of contamination, chemically resistant aprons or coveralls are recommended.[6][8]

  • Gloves: The choice of glove material is critical and depends on the solvent used to dissolve the compound. Nitrile gloves are generally suitable for incidental contact with solids.[6][9] However, when preparing solutions or for extended handling, it is imperative to consult the glove manufacturer's compatibility chart for the specific solvent in use.[3]

Glove TypeSuitability
Nitrile Good for handling the solid compound and for incidental splash protection with many common solvents.[4][9]
Neoprene Recommended for work with most acids and bases.[9]
Butyl Rubber Provides excellent resistance to a wide range of organic solvents.[6]

Always inspect gloves for any signs of degradation or perforation before use and remove them using the proper technique to avoid skin contamination.[10]

Given that this compound may cause respiratory irritation and is a powder, respiratory protection is essential, particularly when handling the solid form.[1][2]

  • For Solids: When weighing or transferring the powdered compound, especially if not in a fume hood with sufficient airflow, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[11]

  • For Solutions/Vapors: If handling solutions outside of a fume hood where vapors may be generated, a respirator equipped with an organic vapor cartridge is required.[6]

Standard Operating Procedure: A Step-by-Step Workflow

The following workflow diagram outlines the critical steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify fume hood certification and airflow B Don appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Gather all necessary equipment and reagents B->C D Weigh solid compound in fume hood, minimizing dust generation C->D E If creating a solution, slowly add solid to solvent D->E F Ensure container is tightly sealed when not in use E->F G Decontaminate work surfaces F->G H Segregate and label waste for proper disposal G->H I Remove PPE correctly and wash hands thoroughly H->I

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[11]

  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[10]

  • Small Spills (Liquid): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[12] Segregate it from incompatible materials such as strong bases and oxidizing agents.[13][14]

  • Disposal: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[15] Collect waste in sealed, properly labeled containers.[3] Dispose of the waste in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[16]

By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of all laboratory personnel.

References

  • Pyridine, Standard Operating Procedure. (n.d.). Princeton University.
  • This compound. (n.d.). PubChem. Retrieved January 18, 2026.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • 2-Hydroxyquinoline-3-carboxylic acid Safety Data Sheet. (2023, August 25). Fisher Scientific.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Pyridine Safety Data Sheet. (2009, October 2). Acros Organics.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Production, Import, Use, and Disposal. (n.d.). In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Safety D
  • Which equipment to select for handling toxic materials and protecting operators? (n.d.).
  • Cefixime Safety Data Sheet. (2018, December 28). Spectrum Chemical.
  • Powder Coating Safety and Regulations. (2022, June 8).
  • Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • 1-Benzyl-5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid, min 95%, 1 gram. (n.d.). Alfa Chemistry.
  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.
  • Pyridine 1 degree Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Personal Protective Equipment (PPE)
  • Safety Data Sheet. (2025, January 18). AA Blocks.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.